molecular formula C15H11N3 B014898 Nicotelline CAS No. 494-04-2

Nicotelline

Cat. No.: B014898
CAS No.: 494-04-2
M. Wt: 233.27 g/mol
InChI Key: OILSPHJMIPYURT-UHFFFAOYSA-N
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Description

Nicotelline has been reported in Nicotiana tabacum with data available.

Properties

IUPAC Name

2,4-dipyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILSPHJMIPYURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197781
Record name Nicotelline
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Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-04-2
Record name 3,2′:4′,3′′-Terpyridine
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Record name Nicotelline
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Record name Nicotelline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTELLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Nicotelline: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotelline, a terpyridine alkaloid found in tobacco plants (Nicotiana species), has garnered significant interest as a specific biomarker for tobacco smoke exposure.[1] Its unique chemical structure and properties distinguish it from other nicotine-related compounds, making it a valuable tool in environmental and biomedical research. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, metabolic pathways, and detailed experimental protocols for its synthesis, extraction, and analysis.

Chemical Structure and Identification

First identified in 1914, the precise chemical structure of this compound was not fully elucidated until 1956.[1] It is a terpyridine composed of three interconnected pyridine rings.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 3,2′:4′,3′′-Terpyridine[1]
Other Names Nicotellin; 2,4-Dipyridin-3-ylpyridine[1]
CAS Number 494-04-2[1]
Molecular Formula C₁₅H₁₁N₃[1]
SMILES C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3[1]
InChI Key OILSPHJMIPYURT-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a crystalline solid with distinct physical and chemical characteristics.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molar Mass 233.274 g·mol⁻¹[1]
Melting Point 147–148 °C (297–298 °F; 420–421 K)[1]
Appearance Crystalline solid[1]
Solubility Soluble in hot water, chloroform, ethanol, and benzene.[1]
pKa (calculated) 3.69[2]
XLogP3-AA 2[3]

Metabolism and Biological Interactions

This compound's chemical structure, a tripyridine, suggests it does not undergo extensive metabolism.[2] The primary metabolic pathway involves the formation of N-oxides.[2] At least two of the three possible regioisomeric N-oxides are found excreted in the urine of smokers.[2] this compound is also a weak inhibitor of the human cytochrome P-450 2A6 (CYP2A6) enzyme, which is involved in the metabolism of coumarin.

Nicotelline_Metabolism Metabolic Pathway of this compound This compound This compound (C₁₅H₁₁N₃) N_Oxides This compound-N-Oxides (Mixture of Regioisomers) This compound->N_Oxides CYP450 Oxidation Excretion Urinary Excretion N_Oxides->Excretion

Metabolic Pathway of this compound

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unlabeled this compound is the Suzuki coupling reaction.[2][4]

Protocol: Suzuki Coupling for this compound Synthesis

  • Reaction Setup: Combine 2,4-diiodopyridine with 3-pyridineboronic acid in a suitable solvent such as propionitrile.

  • Catalyst: Add a palladium catalyst to facilitate the coupling reaction.

  • Temperature: Heat the reaction mixture to 80-90 °C.

  • Purification: After the reaction is complete, purify the crude product by recrystallization to obtain high-purity this compound.

Synthesis_Workflow This compound Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 2_4_diiodopyridine 2,4-diiodopyridine Suzuki_Coupling Suzuki Coupling 2_4_diiodopyridine->Suzuki_Coupling 3_pyridineboronic_acid 3-pyridineboronic acid 3_pyridineboronic_acid->Suzuki_Coupling Crude_this compound Crude this compound Suzuki_Coupling->Crude_this compound Catalyst Palladium Catalyst Catalyst->Suzuki_Coupling Solvent Propionitrile Solvent->Suzuki_Coupling Temperature 80-90 °C Temperature->Suzuki_Coupling Purified_this compound Purified this compound Crude_this compound->Purified_this compound Recrystallization

This compound Synthesis Workflow
Synthesis of this compound-N-Oxides

A mixture of mono-N-oxides of this compound can be synthesized for use as analytical standards.[2]

Protocol: Synthesis of this compound-N-Oxides

  • Reaction: Dissolve this compound (40 mg, 0.17 mmol) and m-chloroperoxybenzoic acid (85%, 50 mg, 0.25 mmol) in 5 mL of methylene chloride.

  • Incubation: Let the solution stand at room temperature for 3 days.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) on silica gel, eluting with a 3:1 mixture of ethyl acetate/methanol containing approximately 5% concentrated aqueous ammonia.

  • Identification: The product will appear as multiple spots, with the largest spot (Rf = 0.34) corresponding to the mono-N-oxide(s).

Extraction of this compound from Tobacco

Several methods can be employed to extract this compound from cigarette tobacco.[2]

Protocol: Extraction from Tobacco

  • Sample Preparation: Remove tobacco from cigarettes and weigh it.

  • Spiking: Spike the tobacco with an internal standard (e.g., this compound-d₈).

  • Extraction: Add an extraction solvent (e.g., 1 M HCl, 5% acetic acid, or 1 M NaOH) and use mechanical mixing or sonication. Heating up to 70 °C can also be applied.

  • Analysis: Analyze the resulting extract using LC-MS/MS.

Determination of this compound N-Oxides in Human Urine

This method involves the reduction of this compound-N-oxides back to this compound for quantification.[2]

Protocol: Analysis of Urinary this compound-N-Oxides

  • Sample Preparation: To 1 mL of a urine sample, add 100 µL of an internal standard (10 ng/mL this compound-d₈ or this compound-N-oxides-d₈).

  • Reduction: Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) and let the tubes stand for 30 minutes at room temperature.

  • Basification: Make the solution basic by adding 0.5 mL of saturated tetrasodium EDTA.

  • Extraction: Extract the this compound using a suitable organic solvent.

  • Analysis: Analyze the extract by LC-MS/MS.

Urine_Analysis_Workflow Urinary this compound-N-Oxide Analysis Urine_Sample 1 mL Urine Sample Internal_Standard Add Internal Standard (this compound-d₈) Urine_Sample->Internal_Standard Reduction Reduction with TiCl₃ Internal_Standard->Reduction Basification Basification with EDTA Reduction->Basification Extraction Solvent Extraction Basification->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS

Urinary this compound-N-Oxide Analysis

Applications in Research

This compound serves as a reliable biomarker for particulate matter derived from tobacco smoke.[1][2] Its presence and concentration can be used to assess exposure to secondhand and thirdhand smoke.[5][6] The relatively low volatility of this compound makes it a persistent tracer in indoor environments.[2][6] Furthermore, the analysis of its metabolites in urine provides a non-invasive method for quantifying tobacco smoke exposure in individuals.[2][5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and essential experimental protocols for this compound. The presented data and methodologies offer a valuable resource for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development who are investigating tobacco smoke exposure and its health consequences. The unique characteristics of this compound underscore its importance as a specific and robust biomarker in these critical areas of study.

References

The Enigmatic Presence of Nicotelline in Tobacco: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotelline, a tripyridine alkaloid found in tobacco products, has garnered significant interest as a specific biomarker for tobacco smoke exposure. Unlike major alkaloids such as nicotine, this compound's presence in the Nicotiana tabacum plant is minimal; its formation is predominantly a consequence of the pyrolysis of its precursor, anatalline, during the combustion of tobacco. This technical guide provides an in-depth exploration of the natural sources of this compound in tobacco plants, focusing on its biosynthetic origins, analytical methodologies for its detection and quantification, and the signaling pathways that regulate the synthesis of its precursors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating tobacco alkaloids and their physiological impacts.

Introduction: The Origin of this compound

This compound (2,4-di(3-pyridyl)pyridine) is a minor alkaloid in the complex chemical matrix of tobacco. Its significance lies not in its concentration in the raw tobacco leaf, but in its substantial increase during smoking. It is now widely accepted that this compound is not a primary biosynthetic product of the tobacco plant but is instead formed through the dehydrogenation of anatalline, another minor piperidine alkaloid, during the high temperatures of combustion[1][2]. While present in unburned tobacco, this compound levels are considerably lower than those of its precursor, anatalline[1][3]. Understanding the natural sources of this compound, therefore, requires a thorough investigation of the biosynthesis and accumulation of anatalline within the tobacco plant.

Data Presentation: Alkaloid Content in Nicotiana tabacum

Quantitative data on this compound concentrations in various parts of the unburned tobacco plant are scarce in scientific literature, likely due to its extremely low endogenous levels. However, data on its precursor, anatalline, and other related minor alkaloids provide valuable context for their distribution and relative abundance. The following tables summarize the available quantitative data for major and minor alkaloids in different tobacco types and plant parts.

Table 1: Concentration of Major and Minor Alkaloids in Different Tobacco Types (Dry Weight)

AlkaloidBurley Tobacco (µg/g)Flue-cured Tobacco (µg/g)Oriental Tobacco (µg/g)
Nicotine10,000 - 40,00015,000 - 30,0005,000 - 15,000
Nornicotine50 - 15020 - 100100 - 500
Anabasine5 - 202 - 1010 - 50
Anatabine100 - 1000200 - 1500500 - 2000
Anatalline ~100x > this compound~100x > this compound~100x > this compound
This compound Very Low/Not ReportedVery Low/Not ReportedVery Low/Not Reported

Data compiled from multiple sources indicating relative abundances. Precise values vary significantly with cultivar, growing conditions, and curing methods.

Table 2: Relative Distribution of Nicotine in Tobacco Plant Parts

Plant PartNicotine Content (% of Total)
Leaves85-95%
Stems5-10%
Roots<5%

Note: While nicotine is synthesized in the roots, it is translocated and accumulates primarily in the leaves. The distribution of minor alkaloids like anatalline is expected to follow a similar pattern, though specific quantitative data for different plant parts is limited.

Experimental Protocols

Accurate quantification of this compound and its precursor, anatalline, in tobacco requires robust analytical methods. The following protocols are based on established methodologies for the extraction and analysis of minor tobacco alkaloids.

Extraction of this compound and Anatalline from Tobacco Leaves

This protocol describes a liquid-liquid extraction method suitable for preparing tobacco samples for LC-MS/MS analysis.

Materials:

  • Dried and ground tobacco leaves

  • 1 M Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Internal Standards (e.g., this compound-d8, Anatalline-d4)

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Weigh approximately 100 mg of finely ground tobacco into a glass centrifuge tube.

  • Add a known amount of internal standard solution (e.g., this compound-d8 and anatalline-d4).

  • Add 2 mL of 1 M NaOH and vortex thoroughly for 30 seconds to basify the sample.

  • Add 5 mL of MTBE and vortex vigorously for 2 minutes to extract the alkaloids into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of low-abundance alkaloids like this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example in Positive ESI mode):

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 234.1 → Product ion m/z 156.1

    • Anatalline: Precursor ion m/z 240.2 → Product ion m/z 161.1

    • This compound-d8 (IS): Precursor ion m/z 242.2 → Product ion m/z 164.1

    • Anatalline-d4 (IS): Precursor ion m/z 244.2 → Product ion m/z 165.1

Quantification:

  • A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound and anatalline in the samples is determined by comparing their peak areas to the calibration curve, normalized using the internal standards.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Anatalline

The precise enzymatic steps for anatalline biosynthesis are not fully elucidated. However, based on the known biosynthesis of related piperidine alkaloids like anabasine, a putative pathway can be proposed. Anatalline is likely derived from the condensation of two molecules of a nicotinic acid derivative, though the exact mechanism of piperidine ring formation in this case is still under investigation.

Anatalline_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Anabasine Anabasine Piperideine->Anabasine Condensation (Enzyme Unknown) Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->Anabasine Anatabine Anatabine Nicotinic_Acid->Anatabine Dimerization (Proposed) Anatalline Anatalline [2,4-di(3-pyridyl)piperidine] Anatabine->Anatalline Reduction/Rearrangement (Hypothetical)

Caption: Proposed biosynthetic relationships of piperidine alkaloids in tobacco.

Jasmonate Signaling Pathway for Alkaloid Biosynthesis

The biosynthesis of pyridine and piperidine alkaloids in tobacco, including the precursors to this compound, is regulated by the jasmonate signaling pathway. This pathway is typically activated in response to stresses such as insect herbivory.

Jasmonate_Signaling Wounding Wounding/ Herbivory JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_biosynthesis JA_Ile JA-Isoleucine (Active form) JA_biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation SCF_COI1->JAZ Binds to Alkaloid_Genes Alkaloid Biosynthesis Genes (e.g., PMT, QPT) MYC2->Alkaloid_Genes Activates Transcription Alkaloid_Production Alkaloid Production (Nicotine, Anatalline, etc.) Alkaloid_Genes->Alkaloid_Production

Caption: Jasmonate signaling pathway inducing alkaloid biosynthesis in tobacco.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from tobacco samples.

Nicotelline_Workflow Sample_Collection 1. Sample Collection (e.g., Tobacco Leaves) Sample_Prep 2. Sample Preparation (Drying, Grinding) Sample_Collection->Sample_Prep Extraction 3. Alkaloid Extraction (LLE with MTBE) Sample_Prep->Extraction Concentration 4. Solvent Evaporation & Reconstitution Extraction->Concentration Analysis 5. LC-MS/MS Analysis Concentration->Analysis Data_Processing 6. Data Processing (Integration, Quantification) Analysis->Data_Processing Reporting 7. Reporting Results (µg/g of sample) Data_Processing->Reporting

Caption: Experimental workflow for the analysis of this compound in tobacco.

Conclusion

This compound's primary role in tobacco science is as a marker for smoke exposure, owing to its formation from anatalline during combustion. Its natural occurrence in the tobacco plant itself is minimal. For researchers and professionals in drug development, the focus should be on the biosynthetic pathways of its precursors, particularly anatalline, and the robust analytical methods required to detect and quantify these minor alkaloids. The jasmonate signaling pathway is a key regulatory network controlling the production of these compounds in response to environmental stimuli. Future research clarifying the specific enzymatic steps in anatalline biosynthesis will further enhance our understanding of the complex alkaloid profile of Nicotiana tabacum and its implications for human health.

References

The Formation of Nicotelline from Anatalline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotelline, a tripyridine alkaloid found in tobacco products, is a significant compound of interest due to its stability and potential as a biomarker for exposure to combustible tobacco product particulate matter. This technical guide provides an in-depth examination of the formation of this compound from its precursor, the minor tobacco alkaloid anatalline. Contrary to a direct enzymatic biosynthetic pathway within the Nicotiana plant, the primary route of this compound formation is a chemical conversion process. This document details the prevailing evidence for the dehydrogenation of anatalline during tobacco combustion and explores the hypothetical oxidative conversion during curing and aging. Furthermore, it outlines the current understanding of the biosynthesis of the precursor, anatalline, and provides detailed experimental protocols for the analysis of these compounds.

The Precursor: Biosynthesis of Anatalline

While the complete biosynthetic pathway of anatalline [2,4-di(3-pyridyl)piperidine] is yet to be fully elucidated, it is understood to be a pyridine alkaloid, with its biosynthesis intrinsically linked to the well-established pathways of other major tobacco alkaloids.[1][2] Studies on Nicotiana tabacum cell cultures have been instrumental in probing its origins.[2]

The biosynthesis is believed to originate from nicotinic acid.[1][3] The accumulation of anatalline, along with other alkaloids like anatabine, can be significantly induced by the application of methyl jasmonate, a signaling molecule involved in plant defense responses.[2][4] This suggests that the biosynthesis of anatalline is, at least in part, regulated by the plant's defense mechanisms. In jasmonate-elicited tobacco BY-2 cells, anatalline can become one of the most abundant alkaloids, alongside anatabine.[2]

Suppression of enzymes in the nicotine biosynthetic pathway, such as N-methylputrescine oxidase (MPO), has been shown to lead to an increase in the accumulation of anatabine, anabasine, and anatalline.[5] This indicates that when the primary pathway for nicotine synthesis is inhibited, the precursor pool of nicotinic acid-derived intermediates is shunted towards the formation of these other minor alkaloids.

The final steps in the formation of many pyridine alkaloids are thought to involve Berberine Bridge Like (BBL) enzymes.[6] It is plausible that enzymes from this family are also involved in the final cyclization and condensation reactions leading to the formation of the anatalline structure. However, the specific enzymes responsible for anatalline synthesis have not yet been definitively identified.

Logical Pathway for Anatalline Biosynthesis

G cluster_precursors Precursors cluster_regulation Regulation cluster_pathway Biosynthetic Pathway Nicotinic Acid Nicotinic Acid Pyridine Ring Intermediates Pyridine Ring Intermediates Nicotinic Acid->Pyridine Ring Intermediates Methyl Jasmonate Methyl Jasmonate Methyl Jasmonate->Pyridine Ring Intermediates Induces Hypothetical Dimerization/Condensation Hypothetical Dimerization/Condensation Pyridine Ring Intermediates->Hypothetical Dimerization/Condensation Anatalline Anatalline Hypothetical Dimerization/Condensation->Anatalline BBL Enzymes?

Caption: Proposed biosynthetic pathway of anatalline from nicotinic acid.

Primary Formation Pathway: Dehydrogenation during Combustion

The most substantial body of evidence points to the dehydrogenation of anatalline as the principal source of this compound found in tobacco smoke.[1][7][8][9][10] This pyrolytic conversion occurs during the burning of tobacco products. The amount of this compound is significantly higher in tobacco smoke compared to unburned tobacco, which strongly supports this conversion theory.[7]

Experimental Workflow: Combustion Experiment

The conversion of anatalline to this compound during combustion has been experimentally demonstrated.[4][11] The following workflow outlines a key experiment that provides direct evidence for this transformation.

G cluster_prep Preparation cluster_combustion Combustion & Collection cluster_analysis Analysis A Prepare Oregano 'Cigarette' B Spike with Anatalline Solution A->B C Prepare Control (No Anatalline) A->C D Combust in Fishtail Chimney Apparatus B->D C->D E Collect Particulate Matter on Cambridge Filter D->E F Extract Particulate Matter E->F G Analyze by LC-MS/MS for this compound F->G H Compare Results (Spiked vs. Control) G->H

Caption: Experimental workflow for demonstrating anatalline to this compound conversion.

The results of such experiments show that this compound is detected in the smoke from the anatalline-spiked oregano "cigarette," but not in the control, confirming that anatalline is a direct precursor to this compound during combustion.[4][11]

Secondary Formation Pathway: Oxidation during Curing and Aging

While combustion is the primary driver of this compound formation, it has been suggested that the small amounts of this compound present in unburned tobacco could be formed through the oxidation of anatalline during the curing and aging processes.[7] This pathway is less well-characterized and is considered a minor contributor to the overall this compound content in tobacco products. The mechanism would likely involve enzymatic or non-enzymatic oxidation over time as the tobacco leaves are processed.

Quantitative Data

The concentrations of anatalline and this compound vary significantly between unburned tobacco and tobacco smoke, a key indicator of the conversion process.

Table 1: Representative Concentrations of Anatalline and this compound in Tobacco and Smoke

AnalyteMatrixConcentration Range (µg/g of tobacco)Reference(s)
AnatallineUnburned Cigarette Tobacco~10 - 100[9][11]
This compoundUnburned Cigarette Tobacco~0.1 - 1.0[9][11]
AnatallineCigarette SmokeYields can be lower than in unburned tobacco[9]
This compoundCigarette SmokeYields are significantly higher than in unburned tobacco, often 2-3 times the anatalline yield[9]

Table 2: Urinary Concentrations of Anatalline and this compound in Smokers

AnalyteGeometric Mean (ng/mL)95% Confidence Interval (ng/mL)Reference(s)
AnatallineVaries with product type-[9][12]
This compoundVaries with product type-[9][12]

Note: Urinary concentrations are highly variable and depend on the type and intensity of tobacco use. The ratio of anatalline to this compound is a key discriminator between different tobacco product users.[9][12]

Experimental Protocols

Extraction of Anatalline and this compound from Cigarette Tobacco

This protocol is a composite of methodologies described in the literature.[7]

  • Sample Preparation: Remove tobacco from a single cigarette and weigh it.

  • Extraction: Transfer the tobacco to a 100 mL volumetric flask. Add an appropriate internal standard (e.g., this compound-d8). Add 25 mL of 0.1 N HCl in 50% methanol.

  • Sonication: Sonicate the flask for 60 minutes at 60°C.

  • Final Volume: Cool the flask to room temperature and bring it to a final volume of 100 mL with the same solvent.

  • Analysis: Analyze an aliquot of the extract by LC-MS/MS.

Note: Various extraction solvents and conditions have been tested, including 1 M HCl, 5% acetic acid, and 1 M NaOH, with similar results reported.[7]

Extraction of this compound from Smoke Particulate Matter

This protocol is based on the methods for analyzing smoke collected on Cambridge filter pads.[7]

  • Sample Collection: Collect mainstream and sidestream smoke particulate matter on separate Cambridge filter pads using a smoking machine.

  • Extraction: Extract the filter pads with a suitable solvent, such as methanol or a methanol/acid mixture, containing an internal standard.

  • Sample Cleanup: The extract may require a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step to remove interfering substances. A typical liquid-liquid extraction involves basifying the sample and extracting with an organic solvent like a toluene/1-butanol mixture. The alkaloids are then back-extracted into an acidic aqueous phase.

  • Analysis: After final preparation, the sample is analyzed by LC-MS/MS.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for the sensitive and specific quantification of anatalline and this compound.[7][9][11][13]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Detection: Selected Reaction Monitoring (SRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

  • Chromatography: Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase gradient of an aqueous buffer (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

Table 3: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anatalline238.2160.1Variable
This compound234.1205.1Variable
This compound-d8242.2212.2Variable

Note: Specific parameters will need to be optimized for the instrument in use.

Conclusion

The formation of this compound is predominantly a result of the chemical transformation of anatalline during the combustion of tobacco, rather than a direct biosynthetic event in the plant. While the biosynthesis of the precursor, anatalline, follows the general pathways of other pyridine alkaloids in Nicotiana species, the conversion to this compound is a pyrolytic process. The significant difference in the anatalline to this compound ratio between unburned tobacco and tobacco smoke provides a strong basis for using these compounds as biomarkers to distinguish between different forms of tobacco use. The detailed experimental protocols provided herein offer a foundation for the accurate quantification of these important alkaloids in various matrices, supporting further research in tobacco product analysis, toxicology, and public health.

References

The Uncharted Territory: A Toxicological Profile of Pure Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in toxicological data exists for pure nicotelline, a tobacco alkaloid increasingly recognized as a specific biomarker for particulate matter derived from tobacco smoke. Despite its utility in environmental and human exposure monitoring, a comprehensive toxicological profile for the pure compound remains largely undefined in publicly available scientific literature.

This technical guide summarizes the current, limited knowledge regarding this compound and highlights the significant need for further research to characterize its intrinsic toxicological properties. For comparative context, information on the well-studied tobacco alkaloid, nicotine, is provided with the explicit clarification that these data are not directly applicable to this compound.

Physicochemical Properties and Occurrence

This compound is a terpyridine alkaloid found in tobacco and, in higher concentrations, in tobacco smoke.[1] It is formed through the dehydrogenation of another tobacco alkaloid, anatalline, during the combustion process.[2][3] Due to its low volatility, this compound is predominantly associated with the particulate phase of tobacco smoke.[2][3]

Metabolism

In humans, this compound is metabolized to N-oxides, which can be detected in the urine of smokers.[2][4] The measurement of these metabolites serves as a specific indicator of exposure to tobacco smoke particulate matter.[2][4]

Experimental Protocols

Determination of this compound N-Oxides in Human Urine

A method for quantifying this compound N-oxides in urine involves the reduction of these metabolites back to this compound, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2]

  • Sample Preparation: Urine samples (1 mL) are fortified with a stable isotope-labeled internal standard (this compound-d8).

  • Reduction: Titanium trichloride (TiCl3) is added to the urine to reduce the this compound N-oxides to this compound.

  • Extraction: The sample is then made basic, and the this compound is extracted using organic solvents.

  • Analysis: The extracted this compound is then quantified using LC-MS/MS.[2]

Toxicological Data: A Significant Void

A thorough review of scientific literature reveals a significant lack of specific toxicological studies on pure this compound. Consequently, quantitative data on acute, sub-chronic, and chronic toxicity, as well as specific target organ toxicity, are not available.

Table 1: Summary of Toxicological Data for Pure this compound

Toxicological Endpoint Species Route of Administration Value Reference
Acute Toxicity (LD50) Not AvailableNot AvailableNot Available
Genotoxicity Not AvailableNot AvailableNot Available
Mutagenicity Not AvailableNot AvailableNot Available
Carcinogenicity Not AvailableNot AvailableNot Available
Reproductive/Developmental Toxicity Not AvailableNot AvailableNot Available

Contextual and Comparative Toxicology

While direct toxicity data for this compound is absent, some context can be drawn from the toxicity of the mixture in which it is found (tobacco smoke particulate matter) and by comparing it to the well-characterized toxicology of nicotine.

Toxicity of Tobacco Smoke Particulate Matter:

Particulate matter from tobacco smoke is a complex mixture containing numerous toxic and carcinogenic substances.[2] It is a known human carcinogen, and its inhalation is associated with a wide range of adverse health effects, including cardiovascular and respiratory diseases.[2] It is crucial to emphasize that the toxicity of this mixture cannot be attributed to any single component, including this compound.

Comparative Toxicology: Nicotine

Nicotine, another major alkaloid in tobacco, has been extensively studied. It is acutely toxic and is classified as a poison.[5][6] The lethal dose in humans is estimated to be in the range of 500–1000 mg of ingested nicotine.[5] Nicotine's primary mechanism of action is as an agonist at nicotinic acetylcholine receptors, leading to a wide range of physiological effects.[7] While some in vitro studies have suggested that nicotine may have genotoxic potential at high concentrations, comprehensive reviews have concluded that there is inadequate evidence to classify nicotine as a direct carcinogen.[8][9][10][11]

It is imperative to reiterate that the toxicological profile of nicotine should not be extrapolated to this compound due to differences in their chemical structures and likely different metabolic and toxicological pathways.

Visualizations

Nicotelline_Formation Anatalline Anatalline (in Tobacco) Combustion Tobacco Combustion Anatalline->Combustion This compound This compound (in Particulate Matter) Combustion->this compound Dehydrogenation

Formation of this compound from Anatalline during tobacco combustion.

Nicotelline_Metabolism_and_Excretion cluster_exposure Exposure cluster_metabolism Metabolism cluster_excretion Excretion This compound This compound Ingestion/ Inhalation Metabolism Hepatic Metabolism This compound->Metabolism N_Oxides This compound N-Oxides Metabolism->N_Oxides Urine Urinary Excretion N_Oxides->Urine

Metabolic pathway of this compound to its N-oxide metabolites and subsequent excretion.

Conclusion and Future Directions

The current body of scientific literature does not provide a toxicological profile for pure this compound. Its primary role in research to date has been as a stable and specific biomarker for exposure to tobacco smoke particulate matter. The absence of fundamental toxicological data, such as acute toxicity (e.g., LD50), genotoxicity, and carcinogenicity, represents a significant knowledge gap.

Given its presence in a globally consumed product and its increasing use as a biomarker in human studies, a comprehensive toxicological evaluation of pure this compound is warranted. Such studies would be essential for a complete risk assessment of tobacco products and for ensuring the safety of researchers and professionals who may handle the pure substance. Future research should prioritize in vitro and in vivo studies to determine the acute and chronic toxicity, genotoxic and carcinogenic potential, and the mechanism of action of pure this compound.

References

The Presence of Nicotelline Across Tobacco Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a minor alkaloid in tobacco, is gaining increasing attention within the scientific community, not for its direct pharmacological effects, but for its potential as a highly specific biomarker for exposure to combustible tobacco product smoke. Unlike nicotine, which is ubiquitous across nearly all tobacco and nicotine delivery systems, this compound's unique formation and distribution characteristics allow for a more nuanced understanding of tobacco product use. This technical guide provides an in-depth overview of the presence of this compound in various tobacco products, detailed experimental protocols for its quantification, and a visualization of its formation pathway.

This compound is a non-volatile alkaloid found in both unburned tobacco and tobacco smoke.[1] However, its concentration in unburned tobacco is significantly lower than in tobacco smoke. This is because this compound is largely formed during the combustion process through the dehydrogenation of another minor tobacco alkaloid, anatalline.[2][3] This formation pathway is a critical aspect of its utility as a biomarker for smoked tobacco products.

Quantitative Analysis of this compound in Tobacco Products

The concentration of this compound varies significantly across different tobacco products. The following table summarizes the available quantitative data. It is important to note that while data for cigarettes is available, specific quantitative data for a wide range of other tobacco products is less prevalent in the literature. However, relative comparisons provide valuable insights.

Tobacco Product CategorySpecific Product TypeThis compound ConcentrationAnatalline ConcentrationData TypeCitation
Combustible Tobacco Cigarette (Marlboro-27) - Unburned Tobacco0.87 µg/g132 µg/gQuantitative[2]
Cigarette (Benson and Hedges) - Unburned Tobacco0.76 µg/g78 µg/gQuantitative[2]
Cigarette (Marlboro-27) - Sidestream Smoke745 ng/mg particulate matter198 ng/mg particulate matterQuantitative[2]
Cigarette (Benson and Hedges) - Sidestream Smoke602 ng/mg particulate matter189 ng/mg particulate matterQuantitative[2]
Smokeless Tobacco General~10-fold lower than combustible tobacco smokeNot ReportedRelative[1]
Electronic Nicotine Delivery Systems (ENDS) E-liquids~10,000 times lower than reference cigarette smokeVery low or undetectableRelative[1]

Formation of this compound from Anatalline

The primary source of this compound in tobacco smoke is the dehydrogenation of anatalline during the burning process.[2][3] This chemical transformation is a key reason for the significantly higher levels of this compound in smoke compared to unburned tobacco.

Anatalline Anatalline (in unburned tobacco) Combustion Combustion (Dehydrogenation) Anatalline->Combustion This compound This compound (in tobacco smoke) Combustion->this compound

Formation of this compound during tobacco combustion.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in various tobacco matrices is crucial for research in this area. The following are detailed methodologies for the extraction and analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for this compound in Tobacco and Particulate Matter

This method is adapted from the protocol described by Jacob et al. (2013).[2]

a. Sample Preparation: Unburned Tobacco

  • Weigh a sample of tobacco filler (e.g., 0.5 - 1.0 g).

  • Add 10 mL of 0.5 M aqueous HCl.

  • Sonicate the mixture for 15 minutes.

  • Decant the liquid to a new vial.

  • Take a 1 mL aliquot and add 0.5 mL of 2 M NaOH and 3 mL of a 70:30 toluene/1-butanol (v/v) solution.

  • Vortex the mixture and then centrifuge.

  • Transfer the organic phase to a tube containing 0.5 mL of 1 M sulfuric acid.

  • Vortex and centrifuge again.

  • Discard the organic phase. The this compound is now in the acidic aqueous phase, ready for analysis.

b. Sample Preparation: Smoke Particulate Matter (PM)

  • Collect PM from smoked cigarettes on a Cambridge filter pad.

  • Extract the filter pad with a suitable solvent, such as methanol.

  • Spike the extract with a stable isotope-labeled internal standard (e.g., this compound-d8).

  • Add 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v).

  • Add 5 mL of a 45:45:10 dichloromethane/pentane/ethyl acetate solution.

  • Vortex for 5 minutes and centrifuge.

  • The organic layer is then ready for analysis.

c. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column, such as a Supelco Discovery HSF5 (15 cm × 4 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water containing a modifier like ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • SRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound, one could monitor the transition of m/z 234.1 → 117.1.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tobacco Tobacco Sample Extraction Solvent Extraction Tobacco->Extraction Cleanup Liquid-Liquid or Solid-Phase Extraction Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Workflow for LC-MS/MS analysis of this compound.
GC-MS Method for this compound Analysis

This method provides an alternative to LC-MS/MS for the quantification of this compound.

a. Sample Preparation The extraction and cleanup steps are similar to those described for the LC-MS/MS method, resulting in a clean organic extract containing the this compound.

b. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to ensure good separation of this compound from other tobacco alkaloids.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in selected ion monitoring (SIM) mode.

  • Ionization: Electron ionization (EI) at 70 eV.

  • SIM Ions: Monitor characteristic ions for this compound (e.g., m/z 233, 204, 117).

Conclusion

This compound serves as a valuable and specific biomarker for exposure to combustible tobacco smoke. Its low abundance in unburned tobacco and significant formation during combustion make it a powerful tool for distinguishing between users of different tobacco products. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in complex matrices. Further research to establish a more comprehensive database of this compound concentrations across a wider variety of emerging and traditional tobacco products will enhance its utility in clinical and research settings, aiding in the development of more targeted public health strategies and cessation programs.

References

A Technical Guide to the Physical State and Appearance of Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nicotelline, a terpyridine alkaloid of significant interest as a biomarker for tobacco smoke. This document outlines its physical state, appearance, and solubility, supported by detailed experimental protocols for characterization.

Physical and Chemical Properties of this compound

This compound is a stable, non-volatile alkaloid, making it a reliable environmental tracer for particulate matter derived from tobacco smoke.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₁₁N₃[2]
Molar Mass 233.274 g·mol⁻¹[2]
Physical State Crystalline Solid[1][2]
Appearance White crystalline solid with a slight yellow tinge[1]
Melting Point 147-148 °C (Natural) 151.5-152.5 °C (Synthesized)[1][2]
Solubility Soluble in hot water, chloroform, ethanol, and benzene.[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Physical State and Appearance

Objective: To visually inspect and describe the physical state and appearance of a purified this compound sample at standard temperature and pressure.

Methodology:

  • Sample Preparation: A small, purified sample of this compound is placed on a clean, dry watch glass.

  • Visual Inspection: The sample is observed under a well-lit fume hood. The physical state (e.g., crystalline, amorphous, powder), color, and any other notable characteristics are recorded.

  • Microscopic Examination: For a more detailed morphological analysis, a small amount of the crystalline sample is placed on a microscope slide and observed under a polarized light microscope. The crystal habit and any birefringence are noted.

Melting Point Determination

Objective: To determine the melting point range of a crystalline this compound sample to assess its purity.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.[3]

Solubility Assessment

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

  • Sample and Solvent Preparation: Approximately 10 mg of this compound is weighed and placed into a series of clean, dry test tubes. To each tube, 1 mL of a different solvent (e.g., deionized water at room temperature, hot deionized water, ethanol, chloroform, benzene) is added.

  • Dissolution: Each test tube is agitated vigorously for 1-2 minutes.

  • Observation: The samples are visually inspected for the dissolution of the solid. The solubility is classified as:

    • Soluble: No solid particles are visible.

    • Partially soluble: Some of the solid has dissolved.

    • Insoluble: The solid remains undissolved.

  • Heating: For solvents where the compound is insoluble at room temperature, the test tube is gently heated in a water bath to observe solubility at elevated temperatures.

Visualizations

Experimental Workflow for Physical Characterization of this compound

G Figure 1: Experimental Workflow for the Physical Characterization of this compound cluster_synthesis Synthesis and Purification cluster_characterization Physical Characterization cluster_analysis Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification by Sublimation (Kugelrohr apparatus) Synthesis->Purification Visual Visual Inspection (Color and State) Purification->Visual MeltingPoint Melting Point Determination (Capillary Method) Purification->MeltingPoint Solubility Solubility Assessment (Various Solvents) Purification->Solubility Data Data Compilation and Analysis Visual->Data MeltingPoint->Data Solubility->Data Report Technical Guide Generation Data->Report

References

An In-depth Technical Guide to Nicotelline: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotelline, a pyridine alkaloid found in tobacco and its smoke, has emerged as a significant biomarker for assessing exposure to tobacco-derived particulate matter. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It presents in-depth experimental protocols for the synthesis of this compound and its deuterated analog, as well as validated analytical methodologies for its quantification in biological and environmental samples. While the direct biological effects and specific signaling pathways of this compound are not yet well-elucidated in scientific literature, this guide summarizes the current understanding of its formation, metabolism, and utility as a specific indicator of tobacco smoke exposure. The information herein is intended to support researchers, scientists, and drug development professionals in their studies involving tobacco use, environmental health, and biomarker discovery.

Chemical and Physical Properties of this compound

This compound is a stable and relatively nonvolatile alkaloid, making it a suitable tracer for the particulate matter in tobacco smoke.[1][2] Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 494-04-2[1][2]
Molecular Formula C₁₅H₁₁N₃[1]
Molecular Weight 233.27 g/mol [1]
IUPAC Name 3,2':4',3''-Terpyridine[1]
Appearance Solid powder[1]
Melting Point 147-148 °C[2]

Experimental Protocols

Synthesis of this compound and this compound-d₈

A robust method for the synthesis of this compound and its stable isotope-labeled internal standard, this compound-d₈, is crucial for quantitative analysis. The synthesis has been achieved via a Suzuki cross-coupling reaction.[2]

Workflow for the Synthesis of this compound-d₈:

G cluster_step1 Step 1: Synthesis of 3-bromopyridine-2,4,5,6-d₄ cluster_step2 Step 2: Synthesis of 3-pyridine-d₄-boronic acid cluster_step3 Step 3: Suzuki Coupling A Pyridine B Deuteration A->B D₂O, H₂SO₄ C Bromination B->C D 3-bromopyridine-d₄ E n-BuLi, B(OiPr)₃ D->E F 3-pyridine-d₄-boronic acid E->F G 2,4-diiodopyridine I Pd(PPh₃)₄, K₂CO₃ G->I H 3-pyridine-d₄-boronic acid H->I J This compound-d₈ I->J

Synthesis of this compound-d₈ via Suzuki Coupling

A detailed protocol involves the synthesis of 3-bromopyridine-d₄, followed by its conversion to 3-pyridine-d₄-boronic acid. The final step is the Suzuki coupling of 2,4-diiodopyridine with the deuterated boronic acid to yield this compound-d₈.[2] Unlabeled this compound can be synthesized using a similar procedure with unlabeled 3-pyridineboronic acid.[2]

Quantification of this compound N-Oxides in Human Urine

This compound is metabolized in the body to N-oxides, which can be measured in urine as a biomarker of exposure.[2] A validated method involves the reduction of these N-oxides back to this compound for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental Workflow for Urine Analysis:

G A Urine Sample (1 mL) B Add Internal Standard (this compound-d₈) A->B C Reduction with TiCl₃ B->C D Basification with EDTA C->D E Liquid-Liquid Extraction D->E F LC-MS/MS Analysis E->F

Quantification of this compound Metabolites in Urine

The protocol includes the addition of an internal standard (this compound-d₈) to the urine sample, followed by reduction of the N-oxides with titanium trichloride (TiCl₃).[2] The sample is then basified and extracted, and the final extract is analyzed by LC-MS/MS.[2]

Table of LC-MS/MS Parameters for this compound Analysis:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
SRM Transition (Quantitation) To be determined empirically
Collision Energy To be determined empirically
Lower Limit of Quantitation (LLOQ) 10 pg per sample

Specific SRM transitions and collision energies should be optimized for the instrument in use.

Biological Significance and Role as a Biomarker

The primary significance of this compound in research and public health lies in its utility as a specific biomarker for particulate matter derived from tobacco smoke.[1][2] Unlike nicotine, which is also present in the gas phase of smoke, this compound is almost exclusively found in the particulate matter.[1] This makes it an excellent tracer for assessing exposure to the harmful solid components of tobacco smoke, including in the context of secondhand and thirdhand smoke exposure.[1][2]

Formation of this compound in Tobacco Smoke

Research suggests that the primary source of this compound in tobacco smoke is the dehydrogenation of another tobacco alkaloid, anatalline, during the combustion process.[1][2]

Proposed Formation Pathway of this compound:

G Anatalline Anatalline This compound This compound Anatalline->this compound Dehydrogenation (during combustion)

Formation of this compound from Anatalline

Signaling Pathways and Biological Effects: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the direct biological effects and specific signaling pathways associated with this compound. The vast majority of research on the biological activities of tobacco alkaloids focuses on nicotine. While one study has mentioned the investigation of this compound as a potential cytochrome P450 inhibitor, comprehensive studies on its pharmacology, toxicology, and interaction with cellular receptors or signaling cascades are lacking.[2]

Therefore, for drug development professionals and researchers, it is crucial to recognize that the biological impact of this compound itself, beyond its role as an exposure biomarker, is an area ripe for future investigation.

Conclusion

This compound is a well-characterized and valuable biomarker for exposure to the particulate matter of tobacco smoke. Standardized protocols for its synthesis and quantification are available to support research in environmental health, toxicology, and tobacco product regulation. However, there is a clear need for further research to elucidate the direct pharmacological and toxicological effects of this compound and to identify any specific cellular signaling pathways it may modulate. Such studies will be critical to fully understand the health implications of exposure to this tobacco-specific alkaloid.

References

Identifying Nicotelline in Complex Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of nicotelline in complex matrices. This compound, a minor alkaloid found in tobacco, is gaining prominence as a specific biomarker for exposure to tobacco smoke particulate matter.[1][2][3][4] Its presence and concentration can be indicative of exposure to both mainstream and sidestream smoke. This guide details the necessary experimental protocols, data interpretation, and analytical workflows for researchers in toxicology, environmental science, and drug development.

Core Analytical Techniques

The primary methods for the detection and quantification of this compound are based on advanced chromatographic and mass spectrometric techniques. These methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological and environmental samples. The most commonly employed techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity and specificity in detecting this compound and its metabolites in various samples like urine, house dust, and particulate matter.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for this compound analysis, often used for volatile and semi-volatile compounds.[1][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound and related compounds using LC-MS/MS, as reported in the literature. This data is essential for method validation and for ensuring the accuracy and precision of experimental results.

AnalyteMatrixMethodLower Limit of Quantitation (LLOQ)Reference
This compoundParticulate Matter, House Dust, UrineLC-MS/MS10 pg per sample[1]
AnatallineParticulate Matter, House DustLC-MS/MS30 pg/sample[1]
This compoundUrineLC-MS/MS5 pg/mL[8]
AnatallineUrineLC-MS/MS20 pg/mL[8]
NNN (N'-nitrosonornicotine)Particulate Matter, House DustLC-MS/MS10 pg per sample[1]
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)Particulate Matter, House DustLC-MS/MS10 pg per sample[1]

Experimental Protocols

Detailed and validated protocols are fundamental to the reliable identification and quantification of this compound. Below are representative protocols for sample preparation and instrumental analysis.

Protocol 1: Extraction of this compound from Particulate Matter (PM)

This protocol is adapted from methodologies used for analyzing tobacco smoke particulate matter collected on filter pads.[1]

1. Sample Collection:

  • Collect mainstream (MS) and sidestream (SS) smoke particulate matter on Cambridge filter pads using a smoking machine.
  • Weigh the filter pads before and after collection to determine the mass of the collected PM.

2. Internal Standard Spiking:

  • Spike the filter pads with 100 µL of an internal standard (ISTD) solution, typically this compound-d8, at a concentration of 100 µg/mL.

3. Extraction:

  • Transfer the spiked filter pads into extraction flasks.
  • Add 25 mL of ethyl acetate to each flask.
  • Extract for 30 minutes using a mechanical shaker.

4. Sample Preparation for Analysis:

  • Take an aliquot of the extract for LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Human Urine

This protocol describes the analysis of this compound and its metabolites (N-oxides) in urine samples.[1][9]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., 10 ng/mL this compound-d8).
  • For the analysis of this compound N-oxides, a reduction step is necessary. Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) and let the sample stand for 30 minutes at room temperature. This converts the N-oxides back to this compound.[6][9]
  • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

2. Solid Phase Extraction (SPE):

  • Condition a C18 SPE column with 2 mL each of dichloromethane, methanol, and water.
  • Apply the prepared urine sample to the column.
  • Wash the column with 2 mL of water followed by 2 mL of dichloromethane.
  • Elute the analytes with 2 mL of methanol.

3. Final Sample Preparation:

  • Dry the methanol eluate under a stream of nitrogen at 60 °C.
  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound.[1]

  • LC System: Thermo Accela UPLC pump and Pal Autosampler or Agilent 1200 HPLC.

  • Mass Spectrometer: Thermo Vantage triple-stage quadrupole mass spectrometer or Thermo-Finnigan TSQ Quantum Ultra.

  • Column: Phenomenex 15 cm × 3mm Kinetex 2.6 μm PFP column.

  • Mobile Phase: A gradient starting with 20% aqueous methanol/10 mM ammonium formate changing to 80% methanol/10 mM ammonium formate over 6 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

  • Spray Voltage: 4000 V.

  • Vaporizer Temperature: 400 °C.

  • Capillary Temperature: 325 °C.

  • Mass Spectrometer Resolution: Q1 at 0.5 amu FWHM; Q3 at 0.7 amu FWHM.

Visualizations

The following diagrams illustrate the experimental workflow for this compound identification and the logical relationship of this compound as a biomarker for tobacco smoke exposure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow sample Complex Mixture (e.g., Urine, Particulate Matter) spike Spike with Internal Standard (this compound-d8) sample->spike extraction Extraction (LLE or SPE) spike->extraction purification Purification/ Concentration extraction->purification lcms LC-MS/MS Analysis purification->lcms data_acq Data Acquisition (MRM/SIM) lcms->data_acq gcms GC-MS Analysis gcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the identification of this compound.

nicotelline_biomarker_pathway cluster_source Source & Formation cluster_exposure Exposure & Matrices cluster_analysis Analysis & Application tobacco Tobacco Plant anatalline Anatalline tobacco->anatalline combustion Combustion (Smoking) anatalline->combustion nicotelline_source This compound combustion->nicotelline_source pm Particulate Matter (PM) nicotelline_source->pm inhalation Inhalation pm->inhalation house_dust House Dust pm->house_dust urine Urine inhalation->urine detection LC-MS/MS or GC-MS Detection urine->detection house_dust->detection biomarker Biomarker of Tobacco Smoke Exposure detection->biomarker

Caption: Logical relationship of this compound as a biomarker.

References

Early Research on the Identification of Nicotelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research that led to the identification and structural elucidation of Nicotelline. Due to the limited accessibility of the full-text original publications from the early 20th century, this document reconstructs the experimental protocols based on the common analytical methods of that era, offering a historical perspective on the scientific process of natural product chemistry.

Introduction to this compound

This compound is a pyridine alkaloid first reported as a constituent of the tobacco plant (Nicotiana) in 1914 by Eugen Noga. For several decades after its initial discovery, its precise chemical structure remained unknown. It was not until the mid-20th century that its constitution as a terpyridine was definitively established and subsequently confirmed by laboratory synthesis. This guide will detail the probable methodologies employed in these early, pivotal studies.

Data Presentation

The initial characterization of this compound relied on fundamental physicochemical properties. The data gathered from early publications are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₁N₃Kuffner & Faderl (1956)
Melting Point 147-148 °CKuffner & Faderl (1956)
Appearance Crystalline solidGeneral descriptions
Solubility Soluble in hot water, chloroform, ethanol, and benzeneGeneral descriptions

Experimental Protocols

The following sections describe the likely experimental workflows for the isolation, purification, and structural elucidation of this compound, based on standard chemical practices of the early to mid-20th century.

Isolation and Purification of this compound from Tobacco

The initial step in identifying a new natural product is its isolation from the source material in a pure form. For alkaloids like this compound from tobacco, a standard acid-base extraction procedure would have been employed.

Protocol for a Classical Acid-Base Extraction of this compound:

  • Preparation of Tobacco Material: Dried and cured tobacco leaves are finely ground to increase the surface area for efficient extraction.

  • Initial Extraction: The ground tobacco is macerated with an acidified aqueous solution (e.g., dilute sulfuric acid or acetic acid). This protonates the basic alkaloids, including this compound, rendering them soluble in the aqueous medium as salts.

  • Removal of Non-Alkaloidal Components: The acidic aqueous extract is then filtered to remove solid plant material. The filtrate is subsequently washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-basic, lipophilic compounds such as fats, waxes, and pigments.

  • Liberation of Free Alkaloids: The purified acidic aqueous solution is then basified by the addition of a strong base, such as sodium hydroxide or ammonia. This deprotonates the alkaloid salts, converting them back into their free base form.

  • Solvent Extraction of Free Alkaloids: The now alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform or diethyl ether). The free alkaloid bases, being less polar, partition into the organic layer.

  • Concentration and Crystallization: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by distillation. The resulting crude alkaloid mixture is then subjected to purification.

  • Purification by Recrystallization: The crude this compound is purified by repeated recrystallization from a suitable solvent, such as hot water or ethanol. This process yields the pure crystalline solid.

Structural Elucidation of this compound

In the absence of modern spectroscopic techniques like NMR and Mass Spectrometry, the determination of a complex organic structure relied on a combination of elemental analysis and chemical degradation.

Protocol for Classical Structural Elucidation:

  • Elemental Analysis: The empirical formula of the purified this compound was determined by combustion analysis, a standard method to find the percentage composition of carbon, hydrogen, and nitrogen. This, combined with a molecular weight determination (e.g., by boiling point elevation or freezing point depression), would lead to the molecular formula of C₁₅H₁₁N₃.

  • Chemical Degradation Studies: The core of classical structure elucidation involved breaking the molecule down into smaller, more easily identifiable fragments.

    • Oxidative Degradation: Strong oxidation of this compound (e.g., with potassium permanganate or nitric acid) would likely have been used to break down the molecule. The identification of the oxidation products, which would have been simpler pyridine carboxylic acids, would provide crucial clues about the constituent pyridine rings.

    • Distillation with Zinc Dust: This harsh reductive method was commonly used to deoxygenate and dehydrogenate complex heterocyclic compounds to their parent aromatic systems. Distillation of this compound over hot zinc dust would be expected to yield simpler pyridine and bipyridine fragments, helping to establish the connectivity of the rings.

  • Deduction of the Terpyridine Structure: Based on the molecular formula and the identification of pyridine-based fragments from degradation, chemists would have pieced together the plausible structure of 3,2′:4′,3′′-Terpyridine.

  • Confirmation by Synthesis: The final and definitive proof of the proposed structure would have been its unambiguous laboratory synthesis. The synthesis of a terpyridine, likely through a variation of the coupling reactions known at the time, and the confirmation that the physical and chemical properties of the synthetic compound were identical to those of the natural product would have conclusively established the structure of this compound.

Visualizations

The following diagrams illustrate the probable workflows and logical processes described in the experimental protocols.

experimental_workflow cluster_isolation Isolation and Purification Ground Tobacco Ground Tobacco Acidic Extraction Acidic Extraction Ground Tobacco->Acidic Extraction H₂SO₄/H₂O Filtration Filtration Acidic Extraction->Filtration Organic Wash Organic Wash Filtration->Organic Wash Ether Basification Basification Organic Wash->Basification NaOH Solvent Extraction Solvent Extraction Basification->Solvent Extraction Chloroform Concentration Concentration Solvent Extraction->Concentration Recrystallization Recrystallization Concentration->Recrystallization Ethanol Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Hypothesized experimental workflow for the isolation and purification of this compound from tobacco.

structure_elucidation Pure this compound Pure this compound Elemental Analysis Elemental Analysis Pure this compound->Elemental Analysis Chemical Degradation Chemical Degradation Pure this compound->Chemical Degradation Oxidation / Zn Dust Distillation Molecular Formula (C₁₅H₁₁N₃) Molecular Formula (C₁₅H₁₁N₃) Structural Deduction Structural Deduction Molecular Formula (C₁₅H₁₁N₃)->Structural Deduction Degradation Products Degradation Products Degradation Products->Structural Deduction Proposed Structure (Terpyridine) Proposed Structure (Terpyridine) Laboratory Synthesis Laboratory Synthesis Proposed Structure (Terpyridine)->Laboratory Synthesis Confirmed Structure Confirmed Structure Elemental Analysis->Molecular Formula (C₁₅H₁₁N₃) Chemical Degradation->Degradation Products Structural Deduction->Proposed Structure (Terpyridine) Comparison with Natural Product Comparison with Natural Product Laboratory Synthesis->Comparison with Natural Product Comparison with Natural Product->Confirmed Structure

Caption: Logical workflow for the classical structural elucidation of this compound.

Disclaimer: The experimental protocols detailed in this guide are reconstructions based on the chemical knowledge and techniques available in the early to mid-20th century. The exact details of the original research by Noga (1914) and Kuffner & Faderl (1956) may differ.

Methodological & Application

Application Note: Synthesis and Use of Deuterated Nicotelline as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in bioanalysis, environmental monitoring, and tobacco smoke research.

Introduction: Nicotelline is a minor tobacco alkaloid that has been identified as a stable and specific biomarker for particulate matter derived from tobacco smoke.[1][2] Accurate quantification of such biomarkers in complex matrices like biological fluids, house dust, or environmental samples is critical for exposure assessment and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is essential for robust and accurate quantification by LC-MS/MS.[3][4] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[4][5] This document provides a detailed protocol for the synthesis of deuterated this compound (specifically this compound-d₈) and its application as an internal standard for the quantitative analysis of this compound.

Part 1: Synthesis of this compound-d₈ Internal Standard

The synthesis of this compound-d₈ is achieved via a Suzuki coupling reaction. This strategy involves coupling a deuterated pyridineboronic acid with a diiodopyridine to form the final bipyridine structure of this compound.[1]

G cluster_reactants Starting Materials cluster_product Final Product r1 3-Bromopyridine-2,4,5,6-d4 i1 3-Pyridine-d4-boronic acid r1->i1 1. n-BuLi 2. B(OMe)3 3. H3O+ r2 2,4-Diiodopyridine p1 This compound-d8 r2->p1 Suzuki Coupling (Pd catalyst) i1->p1 Suzuki Coupling (Pd catalyst) G A Sample Collection (e.g., House Dust, Urine) B Spike with known amount of this compound-d8 (IS) A->B C Sample Extraction (e.g., SPE, LLE) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Calculate Peak Area Ratio (Analyte / IS) E->F G Final Concentration from Calibration Curve F->G

References

Application Notes & Protocol for Nicotine Extraction from House Dust Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, a primary psychoactive component of tobacco, can persist in indoor environments by adsorbing to house dust. This creates a reservoir for thirdhand smoke exposure, posing potential health risks, especially to children.[1] Accurate quantification of nicotine in house dust is crucial for assessing indoor environmental quality and understanding exposure pathways. These application notes provide a detailed protocol for the extraction and quantification of nicotine from house dust samples, along with representative data.

Data Presentation

The following table summarizes nicotine concentrations found in house dust samples from various studies, providing a comparative overview of exposure levels in different environments.

Study ReferenceSample TypeNicotine Concentration in Smoking Homes (ng/mg dust)Nicotine Concentration in Non-Smoking Homes (ng/mg dust)Analytical Method
Kim et al., 2008[2][3]House DustMedian: 43.4 (Range: 11.5–300)Median: 11.7 (Range: 4.6–26.5)GC-MS
Hein et al., 1991[2]House DustMedian: 242Median: 18GC
Matt et al., 2011 (cited in Whitehead et al., 2013)[4]Floor DustMean: 40,000 ng/g (equivalent to 40 ng/mg)Mean: 1,100-4,000 ng/g (equivalent to 1.1-4 ng/mg)Not Specified
Whitehead et al., 2013[4][5][6]Vacuum DustMedian: 11,000 ng/g (equivalent to 11 ng/mg)Median: <270 to 3,300 ng/g (equivalent to <0.27 to 3.3 ng/mg)GC-MS
Whitehead et al., 2013 (Smokeless Tobacco Users)[4][5][6]Vacuum DustMedian: 18,000 - 22,000 ng/g (equivalent to 18-22 ng/mg)-GC-MS

Experimental Protocols

This section details the methodology for the extraction and analysis of nicotine from house dust samples. The protocol is based on established methods utilizing solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.[2][3][4][6][7]

Sample Preparation
  • Homogenization: Sieve collected house dust samples through a 1 mm sieve to remove larger debris and ensure homogeneity.[8]

  • Drying: Dry the sieved dust samples in an oven at 105°C for 15 minutes to remove moisture.[9]

  • Weighing: Accurately weigh approximately 50 mg of the homogenized dust sample into a 50 mL centrifuge tube.[3][10]

Nicotine Extraction

This protocol utilizes an alkaline-assisted solvent extraction method.

  • Alkalinization: To each 50 mg dust sample, add 2 mL of 2N sodium hydroxide (NaOH) solution. Vortex vigorously for 1 minute to ensure thorough mixing. This step converts nicotine salts to the free base form, which is more soluble in organic solvents.[10][11]

  • Solvent Addition: Add 10 mL of methyl tert-butyl ether (MTBE) to the centrifuge tube.[10] Other solvents like dichloromethane or a mixture of dichloromethane, pentane, ethyl acetate, and isopropanol can also be used.[11][12][13]

  • Extraction: Cap the tubes tightly and shake vigorously for 30 minutes on a mechanical shaker at room temperature.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (containing the extracted nicotine) to a clean glass tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at 40°C until approximately 1 mL of the extract remains.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • instrumentation: A GC system coupled with a mass spectrometer is used for the analysis.

  • Column: Use a suitable capillary column, such as a 25m x 0.32 mm x 0.53 µm Ultra-2® column.[10]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[10]

  • Injection: Inject 1-2 µL of the concentrated extract into the GC inlet.

  • Temperature Program:

    • Initial temperature: 175°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.[10]

    • Final hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for nicotine (e.g., m/z 162, 133, 84).

  • Quantification: Prepare a calibration curve using nicotine standards of known concentrations. The concentration of nicotine in the dust samples is determined by comparing the peak area of the sample to the calibration curve.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for nicotine extraction from house dust samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Nicotine Extraction cluster_analysis Analysis s1 Collect House Dust s2 Sieve (1 mm) s1->s2 s3 Dry (105°C) s2->s3 s4 Weigh (50 mg) s3->s4 e1 Add 2N NaOH s4->e1 e2 Add MTBE e1->e2 e3 Shake (30 min) e2->e3 e4 Centrifuge e3->e4 e5 Collect Organic Layer e4->e5 e6 Concentrate (N2 stream) e5->e6 a1 GC-MS Analysis e6->a1 a2 Quantification a1->a2 signaling_pathway cluster_exposure Exposure Route cluster_cellular Cellular Response exp1 Inhalation of House Dust nicotine Nicotine exp1->nicotine exp2 Ingestion of House Dust exp2->nicotine nAChR nAChR Activation nicotine->nAChR ca_influx Ca2+ Influx nAChR->ca_influx dopamine Dopamine Release ca_influx->dopamine downstream Downstream Signaling (e.g., MAPK/ERK) ca_influx->downstream

References

Nicotelline: A Novel Biomarker for Secondhand Smoke Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of secondhand smoke (SHS) exposure is critical for public health research, clinical trials, and the development of smoking cessation therapies. While cotinine, a major metabolite of nicotine, is the most commonly used biomarker for tobacco smoke exposure, it does not specifically distinguish between the gaseous and particulate matter (PM) phases of smoke.[1] Nicotelline, a minor tobacco alkaloid, has emerged as a promising and specific biomarker for exposure to the particulate matter of tobacco smoke.[1][2] This is significant because many of the toxic and carcinogenic components of tobacco smoke are associated with the particulate phase.[1]

This compound is formed during the combustion of tobacco through the dehydrogenation of another alkaloid, anatalline.[1] It is a relatively non-volatile compound, leading to its predominant presence in the particulate matter of both mainstream and sidestream smoke.[1] In humans, this compound is metabolized to N-oxides, which can be detected and quantified in urine.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound as a biomarker for SHS exposure.

Application Notes

Advantages of this compound as a Biomarker:

  • Specificity for Particulate Matter: this compound's presence almost exclusively in the particulate phase of tobacco smoke allows for a more targeted assessment of exposure to this toxic fraction.[1][2]

  • Unique Metabolic Pathway: The primary metabolites of this compound are its N-oxides, providing a distinct analytical target.[1]

  • Complementary to Cotinine: Measuring both this compound N-oxides and cotinine can provide a more comprehensive picture of tobacco smoke exposure, potentially distinguishing between exposure to the gaseous and particulate phases.

Applications in Research and Drug Development:

  • Secondhand and Thirdhand Smoke Research: this compound is a valuable tool for studying exposure to SHS and thirdhand smoke (THS), which is the residue of tobacco smoke that persists on surfaces and in dust.[1][3]

  • Clinical Trials for Smoking Cessation: In clinical trials of smoking cessation products, this compound can help verify abstinence and assess exposure to SHS in participants' environments.

  • Public Health and Environmental Monitoring: Measurement of this compound in house dust can serve as a reliable indicator of indoor environmental contamination from tobacco smoke.[1]

Quantitative Data Summary

The following table summarizes the urinary levels of this compound N-oxides and cotinine in different populations, providing a basis for comparison.

BiomarkerPopulationSample TypeGeometric Mean ConcentrationLimit of Quantitation (LOQ)Reference(s)
This compound N-oxides Children of Smokers (0-17 years)Urine22.9 pg/mL1.37 pg/mL[3][4]
Smokers (Adults)UrineDetectable at measurable concentrations4.12 pg/mL[5]
Non-smokersUrineNot typically detected1.37 - 4.12 pg/mL[3][5]
Cotinine Smokers (Adults)Urine1043.7 ng/mL-[6]
Passive Smokers (Adults)Urine36.63 ng/mL-[6]
Non-smokers (Adults)Urine13.6 ng/mL-[6]
Children of Smokers (0-17 years)Urine10.1 ng/mL0.05 ng/mL[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis in urine.

Nicotine_Metabolism anatalline Anatalline (in tobacco) combustion Combustion anatalline->combustion Dehydrogenation This compound This compound (in Particulate Matter) combustion->this compound exposure Inhalation of Secondhand Smoke This compound->exposure metabolism Metabolism (in liver) exposure->metabolism nicotelline_n_oxides This compound N-oxides metabolism->nicotelline_n_oxides urine Excretion in Urine nicotelline_n_oxides->urine analysis Quantification by LC-MS/MS urine->analysis

Caption: Metabolic pathway of this compound from tobacco to urinary biomarker.

Experimental_Workflow start Urine Sample Collection add_is Addition of Internal Standard (this compound-d8) start->add_is reduction Reduction of N-oxides to this compound (Titanium Trichloride) add_is->reduction extraction Liquid-Liquid or Solid-Phase Extraction reduction->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification analysis->quantification

Caption: Experimental workflow for urinary this compound N-oxide analysis.

Experimental Protocols

Protocol 1: Determination of this compound N-Oxides in Human Urine by LC-MS/MS

This protocol is adapted from Jacob et al., 2013.[5]

1. Materials and Reagents:

  • Urine samples

  • This compound-d8 (internal standard)

  • Titanium trichloride (TiCl₃), 20% (w/v) solution

  • Saturated tetrasodium EDTA

  • Toluene, ethyl acetate, dichloromethane, pentane (HPLC grade)

  • 1 M Sulfuric acid

  • 50% Potassium carbonate

  • Methanol, water (LC-MS grade)

  • Ammonium formate

  • 13 x 100 mm glass culture tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a heated electrospray ionization (HESI) source

2. Sample Preparation:

  • To a 1 mL urine sample in a glass culture tube, add 100 µL of 10 ng/mL this compound-d8 internal standard.

  • Add 100 µL of 20% (w/v) titanium trichloride solution.

  • Vortex and let the tubes stand for 30 minutes at room temperature to allow for the reduction of this compound N-oxides to this compound.

  • Make the sample basic by adding 0.5 mL of saturated tetrasodium EDTA.

  • Perform a liquid-liquid extraction by adding 4 mL of 2:1 toluene/ethyl acetate, vortexing, and centrifuging.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into an acidic aqueous phase by adding 0.5 mL of 1 M sulfuric acid, vortexing, and centrifuging.

  • Transfer the acidic aqueous layer to a clean tube.

  • Make the solution basic by adding 0.5 mL of 50% potassium carbonate.

  • Perform a final liquid-liquid extraction by adding 4 mL of 1:1 dichloromethane/pentane, vortexing, and centrifuging.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A suitable C18 or HILIC column.

  • Mobile Phase A: 10 mM ammonium formate in water

  • Mobile Phase B: 10 mM ammonium formate in methanol

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.

  • MS/MS Transitions: Monitor the appropriate precursor-to-product ion transitions for this compound and this compound-d8. The specific m/z values will depend on the instrument and can be optimized.

4. Quantification:

  • Create a calibration curve using known concentrations of this compound standards prepared in non-smoker's urine and processed through the same extraction procedure.

  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Synthesis of this compound-d8 Internal Standard

A detailed synthesis protocol for this compound-d8 is beyond the scope of this document but can be found in the supplementary information of Jacob et al., 2013. The synthesis generally involves a Suzuki coupling reaction.

Conclusion

This compound offers a specific and sensitive method for assessing exposure to the particulate matter of tobacco smoke. Its measurement, particularly in conjunction with cotinine, can provide valuable insights for researchers, scientists, and drug development professionals in understanding and mitigating the health impacts of secondhand smoke. The provided protocols and data serve as a foundational resource for the implementation of this compound analysis in various research and clinical settings.

References

Application Notes & Protocols: Analytical Techniques for Nicotelline in Particulate Matter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Nicotelline in particulate matter (PM). This compound, a stable and specific tracer for tobacco smoke, is almost exclusively found in the particulate phase, making it an ideal marker for quantifying exposure to tobacco-related particulate matter.[1][2][3][4][5][6] The primary analytical method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of this compound.

Introduction to this compound as a Biomarker

This compound is a minor alkaloid found in tobacco and its smoke. Unlike nicotine, which is predominantly in the gas phase and is reactive in the environment, this compound is non-volatile and stable, making it a more reliable tracer for particulate matter originating from tobacco smoke.[1][2][4][6] Its presence and concentration in environmental samples can be directly correlated with the contribution of tobacco smoke to airborne particulate matter.[3][7]

Quantitative Data Summary

The following table summarizes quantitative data for this compound concentrations found in particulate matter from various studies. This data highlights the ubiquitous presence of this compound in environments impacted by tobacco smoke.

Geographic LocationSample TypeThis compound Concentration Range (pg/m³)Reference
USAOutdoor Air PM0.1 - 285.6[1][2][4]
UKOutdoor Air PM2.3 - 9.1[1][2][4]
Hong KongOutdoor Air PM3.8 - 109.3[1][2][4]
MaltaOutdoor Air PM4.2 - 280.8[1][2][4]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in particulate matter, from sample collection to data analysis.

Sample Collection and Preparation

Objective: To efficiently collect particulate matter and extract this compound for analysis.

Materials:

  • High-volume air sampler

  • Cambridge filters or Pallflex Emfab membrane filters

  • 50 mL polypropylene centrifuge tubes

  • Extraction Solvent: 0.1 N HCl in 50% methanol[7]

  • Internal Standard: this compound-d8

  • Sonicator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Collect particulate matter from the air using a high-volume sampler equipped with a Cambridge or Pallflex Emfab membrane filter.

  • Carefully remove the filter from the sampler and place it in a 50 mL polypropylene centrifuge tube.

  • Spike the filter with a known amount of this compound-d8 internal standard.

  • Add 25 mL of the extraction solvent (0.1 N HCl in 50% methanol) to the tube.[7]

  • Sonicate the sample for 60 minutes at 60°C to ensure complete extraction of this compound from the filter matrix.[7]

  • After sonication, vortex the sample for 5 minutes.[7]

  • Centrifuge the sample to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To quantify the concentration of this compound in the extracted sample using a highly sensitive and specific LC-MS/MS method.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[7]

LC Parameters:

  • Column: Supelco Discovery HSF5 (15 cm x 4.6 mm, 5 µm) or equivalent[7]

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: 10 mM Ammonium formate in methanol

  • Gradient: A typical gradient would start with a higher percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the analyte. Specific gradient conditions should be optimized based on the LC system and column.

  • Flow Rate: 0.7 - 0.9 mL/min[7]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C[7]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI) or APCI[7]

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • This compound: 234 → 207 (m/z)[7]

    • This compound-d8 (Internal Standard): 242 → 214 (m/z)[7]

  • Collision Energy: To be optimized for the specific instrument, but typically in the range of 15-30 eV.

  • Source Parameters (example):

    • Vaporizer Temperature: 450°C[7]

    • Capillary Temperature: 350°C[7]

    • Sheath Gas Flow: 40 L/min[7]

    • Auxiliary Gas Flow: 5 L/min[7]

    • Spray Voltage: 4000 V[7]

Data Analysis and Quantification

Objective: To determine the concentration of this compound in the original particulate matter sample.

Procedure:

  • Generate a calibration curve using a series of known concentrations of this compound standard solutions, each spiked with the same amount of this compound-d8 internal standard.

  • Plot the ratio of the peak area of this compound to the peak area of this compound-d8 against the concentration of the this compound standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the extracted samples by using the peak area ratio of this compound to this compound-d8 and the equation of the calibration curve.

  • Finally, calculate the concentration of this compound in the original particulate matter sample by accounting for the volume of air sampled and the extraction volume.

Visualizations

The following diagrams illustrate the key workflows in the analysis of this compound in particulate matter.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Air Ambient Air PM_Collection Particulate Matter Collection (High-Volume Sampler) Air->PM_Collection Filter Filter with PM PM_Collection->Filter Spiking Internal Standard Spiking (this compound-d8) Filter->Spiking Extraction Extraction (0.1 N HCl in 50% Methanol, Sonication) Centrifugation Centrifugation Extraction->Centrifugation Spiking->Extraction Supernatant Supernatant for Analysis Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Results This compound Concentration Data_Processing->Results

Caption: Experimental workflow for this compound analysis.

logical_relationship Tobacco_Smoke Tobacco Smoke Particulate_Matter Particulate Matter (PM) Tobacco_Smoke->Particulate_Matter contributes to This compound This compound Particulate_Matter->this compound contains Biomarker Specific & Stable Biomarker This compound->Biomarker is a

Caption: Logical relationship of this compound as a biomarker.

References

Application Notes and Protocols for Measuring Nicotelline Metabolites in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a minor alkaloid found in tobacco, has emerged as a specific biomarker for exposure to particulate matter from tobacco smoke.[1][2] Unlike other nicotine metabolites, this compound is primarily associated with the particulate phase of smoke.[1][2][3] Its measurement in biological fluids can provide valuable insights into tobacco smoke exposure, particularly from secondhand and thirdhand smoke. The primary metabolites of this compound are N-oxides.[1][3] This document provides detailed protocols for the quantification of this compound metabolites in biological fluids, primarily focusing on urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the LC-MS/MS-based analysis of this compound metabolites.

Table 1: Limits of Quantitation (LOQs) for this compound Metabolites

AnalyteMatrixMethodLOQReference
This compound N-oxidesUrineLC-MS/MS1.37 pg/mL[3][4]

Table 2: Internal Standards for Quantitative Analysis

AnalyteInternal StandardRationaleReference
This compoundThis compound-d8Stable isotope-labeled internal standard provides the highest accuracy and precision for quantification by correcting for matrix effects and variations in instrument response.[1][3]

II. Experimental Protocols

This section details the methodologies for the key experiments involved in the measurement of this compound metabolites.

A. Protocol 1: Determination of this compound N-Oxides in Human Urine by LC-MS/MS

This protocol is based on the principle of reducing this compound N-oxides to this compound, followed by quantification using LC-MS/MS.[1]

1. Materials and Reagents:

  • Human urine samples

  • This compound analytical standard

  • This compound-d8 internal standard[1]

  • Titanium (III) chloride (TiCl3), 20% w/v solution in 2 N hydrochloric acid[5]

  • Tetrasodium EDTA, saturated aqueous solution

  • Ammonium hydroxide, concentrated

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Ammonium formate

  • Formic acid

2. Sample Preparation:

  • To 1 mL of urine sample in a glass culture tube, add 100 µL of the internal standard solution (e.g., 10 ng/mL this compound-d8 in 0.01 N HCl).[1][5]

  • Add 100 µL of 20% w/v TiCl3 solution. Vortex and let stand at room temperature for 30 minutes to reduce the N-oxides to this compound.[1][5]

  • Basify the sample by adding 0.5 mL of a 4:1 mixture of saturated aqueous tetrasodium EDTA and concentrated ammonium hydroxide.[5]

  • Condition a C18 SPE column with methanol followed by water.

  • Load the sample onto the conditioned SPE column.

  • Wash the column with water to remove interfering substances.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 1.25 g ammonium formate and 0.5 mL concentrated aqueous ammonia in 1 L of 10% methanol in water.[5]

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components. A typical gradient might start at 100% A, ramp to 40% A over 10 minutes, then to 0% A, hold, and return to initial conditions.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and this compound-d8.

4. Quantification:

  • Create a calibration curve by spiking known concentrations of this compound analytical standard into a blank urine matrix and processing them alongside the samples.

  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

III. Diagrams

A. Metabolic Pathway of this compound

Nicotelline_Metabolism This compound This compound N_Oxides This compound N-Oxides (at least 2 of 3 possible regioisomers) This compound->N_Oxides N-oxidation

Caption: Predominant metabolic pathway of this compound to N-oxide metabolites.

B. Experimental Workflow for this compound Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection Spiking 2. Add Internal Standard (this compound-d8) Urine_Sample->Spiking Reduction 3. Reduction with TiCl3 (N-Oxides -> this compound) Spiking->Reduction Basification 4. Basification Reduction->Basification SPE 5. Solid-Phase Extraction (SPE) Basification->SPE Evaporation 6. Evaporation & Reconstitution SPE->Evaporation LC_MSMS 7. LC-MS/MS Analysis Evaporation->LC_MSMS Quantification 8. Quantification LC_MSMS->Quantification

Caption: Workflow for the analysis of this compound metabolites in urine.

References

Application of Nicotelline in Thirdhand Smoke Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thirdhand smoke (THS) is the residual contamination from tobacco smoke that clings to surfaces and dust after a cigarette has been extinguished. This residue can age over time, becoming progressively more toxic and posing a significant health risk through inhalation, ingestion, and dermal absorption.[1][2] Nicotelline, a tripyridine alkaloid found in tobacco leaves and smoke, has emerged as a robust and specific biomarker for the particulate matter (PM) component of THS.[3][4] Unlike nicotine, which is predominantly in the gas phase of secondhand smoke, this compound is non-volatile and almost exclusively found in the particulate phase, making it an excellent tracer for THS.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in THS research.

Application Notes

This compound serves as a critical tool in several key areas of thirdhand smoke research:

  • Environmental Monitoring: Quantifying this compound levels in house dust and on surfaces provides a reliable measure of THS contamination in various environments, including homes, vehicles, and public spaces.[3][5] This data is crucial for assessing exposure levels and the effectiveness of remediation strategies.

  • Biomonitoring of Exposure: The metabolites of this compound, specifically this compound-N-oxides, can be detected in urine, serving as a specific biomarker for human exposure to THS particulate matter.[3][6][7] This allows researchers to distinguish THS exposure from exposure to secondhand smoke (SHS).

  • Toxicology Studies: The strong correlation between this compound and the mass of particulate matter allows for its use as a surrogate marker to quantify the amount of THS particulate matter used in in-vitro and in-vivo toxicological studies.[3][8] This ensures accurate dosing and comparability between experiments.

  • Formation and Fate Studies: Research has shown that this compound is formed during the combustion of tobacco through the dehydrogenation of another alkaloid, anatalline.[3][6] Studying the levels of this compound can provide insights into the chemical transformations occurring as secondhand smoke ages into thirdhand smoke.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in THS research.

Table 1: Correlation and Distribution of this compound

ParameterValueReference
Correlation with Particulate Matter (r²)0.95[8]
Fraction in Particulate Matter (fp)0.998[8]
Volatility (Calculated Log p)-6.05[8]

Table 2: Limits of Quantitation (LOQ) for this compound and Related Compounds

AnalyteMethodLOQReference
This compoundLC-MS/MS0.030 ng/mL[9]
CotinineLC-MS/MS0.05 ng/mL[6]
NNALLC-MS/MS0.25 pg/mL[6]
This compound-N-oxidesLC-MS/MS1.37 pg/mL[6]

Experimental Protocols

Protocol 1: Collection and Extraction of this compound from House Dust

This protocol describes the collection of house dust samples and the subsequent extraction of this compound for analysis.

Materials:

  • High-volume small surface sampler (HVS3) or equivalent dust vacuum sampler

  • Cellulose extraction thimbles

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Concentrator with nitrogen stream

  • Glass vials

Procedure:

  • Sample Collection:

    • Use a high-volume sampler to collect a defined area of dust from household surfaces (e.g., carpets, upholstery).

    • Carefully transfer the collected dust sample into a pre-weighed cellulose extraction thimble.

  • Soxhlet Extraction:

    • Place the thimble in a Soxhlet extractor.

    • Extract the dust with 200 mL of a methanol/ammonium hydroxide solution (99:1, v/v) for 16 hours.

  • Liquid-Liquid Extraction:

    • Allow the extract to cool to room temperature.

    • Add 100 mL of water and 50 mL of dichloromethane to the extract in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer twice more with 50 mL of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness using a rotary evaporator.

    • Transfer the residue to a concentrator tube and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Storage:

    • Transfer the final extract to a glass vial and store at -20°C until analysis.

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the analytical procedure for quantifying this compound in extracted samples.

Instrumentation:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 1.7 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

  • Internal standard (e.g., d4-nicotine)

Procedure:

  • Sample Preparation:

    • Dilute the extracted sample (from Protocol 1) in the initial mobile phase composition.

    • Add the internal standard to all samples, calibration standards, and quality controls.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program to separate this compound from other compounds. An example gradient is as follows:

      • 0-1 min: 5% B

      • 1-5 min: Gradient to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Gradient to 5% B

      • 6.1-8 min: Hold at 5% B

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound: Monitor transitions such as m/z 234 -> 157 and 234 -> 130.

      • Internal Standard (d4-nicotine): Monitor appropriate transitions.

  • Quantification:

    • Generate a calibration curve using the analytical standards.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation dust House Dust Sample extraction Extraction dust->extraction urine Urine Sample urine->extraction cleanup Sample Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification lcms->quant exposure Exposure Assessment quant->exposure toxicology Toxicological Studies quant->toxicology remediation Remediation Efficacy quant->remediation

Caption: Experimental workflow for this compound analysis in THS research.

logical_relationship ths Thirdhand Smoke (Particulate Matter) This compound This compound (Specific Biomarker) ths->this compound contains exposure Human Exposure (Inhalation, Ingestion, Dermal) This compound->exposure indicates urine_metabolites Urinary this compound-N-Oxides (Biomonitoring) exposure->urine_metabolites leads to health_effects Potential Health Effects exposure->health_effects may cause

Caption: Logical relationship of this compound as a biomarker for THS exposure.

Signaling Pathways

While research has extensively focused on the carcinogenic effects of tobacco-specific nitrosamines (TSNAs) like NNK, which are known to activate pathways such as the cAMP signaling pathway, specific signaling pathways directly modulated by this compound are still an emerging area of investigation.[10] The primary role of this compound in current research is as a stable and reliable marker for the particulate matter of THS, which contains a complex mixture of toxic compounds. Future research is needed to elucidate the direct toxicological effects and associated signaling pathways of this compound itself.

The diagram below illustrates a generalized pathway of how THS components, for which this compound is a marker, can lead to cellular damage.

signaling_pathway ths_pm THS Particulate Matter (this compound as marker) cellular_uptake Cellular Uptake ths_pm->cellular_uptake ros Reactive Oxygen Species (ROS) Production cellular_uptake->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage inflammation Inflammation oxidative_stress->inflammation cell_death Apoptosis / Necrosis dna_damage->cell_death cancer Carcinogenesis dna_damage->cancer inflammation->cancer

Caption: Generalized pathway of THS-induced cellular damage.

References

Application Note & Standard Operating Procedure: Quantitative Analysis of Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Nicotelline, a minor alkaloid found in tobacco and tobacco smoke, is gaining prominence as a specific biomarker for exposure to particulate matter from tobacco products.[1][2] Unlike nicotine, which is predominantly in the gas phase of smoke, this compound is almost entirely associated with the particulate phase.[1][2][3] Its stability in the environment also makes it a reliable tracer for secondhand and thirdhand smoke exposure.[1] In biological matrices, this compound is metabolized to N-oxides, which can be measured in urine to assess exposure.[1][4] This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of this compound in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][5]

2. Principle

This method involves the extraction of this compound from the sample matrix, followed by chromatographic separation and detection by tandem mass spectrometry. For urine samples, a reduction step is included to convert this compound N-oxides back to this compound for a total this compound measurement.[1][6] A stable isotope-labeled internal standard (this compound-d8) is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

3. Materials and Reagents

  • Solvents: HPLC grade methanol, acetonitrile, water, ethyl acetate, toluene, 1-butanol, dichloromethane, pentane.[1]

  • Reagents: Ammonium formate, formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), potassium carbonate, tetrasodium EDTA, titanium (III) chloride (20% w/v in 2N HCl).[1][6]

  • Standards: this compound, this compound-d8 (internal standard).[1][4]

  • Solid Phase Extraction (SPE) Columns (optional, for sample cleanup): Bakerbond SPE Octadecyl (C18) or equivalent.[1]

4. Instrumentation

  • Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[1][5]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Sonication bath

  • Nitrogen evaporator

  • pH meter

  • Autosampler vials

5. Experimental Protocols

Sample Preparation

Urine Samples (for Total this compound)
  • To 1 mL of urine in a glass culture tube, add 100 µL of 10 ng/mL this compound-d8 internal standard solution.[1]

  • Add 100 µL of 20% (w/v) titanium trichloride solution.[1][6]

  • Let the mixture stand for 30 minutes at room temperature to allow for the reduction of this compound-N-oxides to this compound.[1]

  • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.[1]

  • Perform a liquid-liquid extraction by adding 4 mL of 2:1 toluene/ethyl acetate, vortexing for 5 minutes, and centrifuging.[1]

  • Transfer the organic layer to a new tube and back-extract into 0.5 mL of 1 M sulfuric acid.[1]

  • After vortexing and centrifugation, discard the organic layer.

  • The aqueous acid phase is then prepared for LC-MS/MS analysis.

Particulate Matter (PM), Tobacco, and House Dust
  • To a known amount of sample (e.g., 30-100 mg of house dust or an aliquot of PM extract), add 50 ng of this compound-d8 internal standard.[1]

  • Add 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v).[1]

  • Add 5 mL of an extraction solvent mixture of 45:45:10 dichloromethane/pentane/ethyl acetate.[1]

  • For dust samples, sonicate at 60 °C for 60 minutes.[1]

  • Vortex all samples for 5 minutes and then centrifuge.[1]

  • Transfer the organic extract to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument used.

Chromatographic Conditions
  • Column: Phenomenex Kinetex 2.6 µm PFP, 15 cm × 3 mm or Supelco Discovery HSF5, 15 cm x 4 mm, 5 µm particle size.[1][3]

  • Mobile Phase A: 10 mM ammonium formate in water.[1][3]

  • Mobile Phase B: 10 mM ammonium formate in methanol.[1][3]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. For example, starting at 20% B, increasing to 80% B over 6 minutes.[1][3]

  • Flow Rate: 0.6 - 0.7 mL/min.[1][3]

  • Column Temperature: 50 °C.[1][3]

  • Injection Volume: 10 µL.[1]

Mass Spectrometry Conditions
  • Ionization Mode: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[1][3]

  • Selected Reaction Monitoring (SRM) Transitions:

    • This compound (d0): m/z 234 → 207[1]

    • This compound-d8 (internal standard): m/z 242 → 214[1]

  • Instrument Parameters: Optimize spray voltage, vaporizer temperature, capillary temperature, and collision energies for maximum signal intensity.[1][3]

Calibration and Quantification

  • Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (e.g., non-smoker's urine).[1]

  • The concentration range for the calibration curve should encompass the expected concentrations in the samples. A typical range might be from 10 pg to 400 ng per sample.[1]

  • Process the calibration standards alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of this compound to this compound-d8 against the concentration of this compound.

  • A linear regression with 1/X weighting is typically used for the calibration curve.[1]

  • The concentration of this compound in the unknown samples is then calculated from the calibration curve.

6. Data Presentation

Quantitative Method Performance

ParameterResult
Lower Limit of Quantitation (LLOQ)10 pg per sample[1]
Calibration CurveLinear with 1/X weighting[1]
Precision (RSD%)< 15%
Accuracy (Recovery %)85-115%

Note: Precision and accuracy values are typical acceptance criteria for bioanalytical methods and should be determined during method validation.

7. Visualizations

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Sample (Urine, Dust, PM) add_is Add this compound-d8 (Internal Standard) sample->add_is reduction Reduction with TiCl3 (Urine Samples) add_is->reduction if urine extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction if not urine reduction->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification G anatalline Anatalline This compound This compound anatalline->this compound Dehydrogenation (during tobacco combustion) n_oxides This compound-N-Oxides This compound->n_oxides Metabolism (in vivo)

References

Application Notes and Protocols: Nicotelline as a Marker for Environmental Tobacco Smoke Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Environmental tobacco smoke (ETS), a complex mixture of thousands of chemical compounds, is a significant indoor air pollutant with well-documented adverse health effects.[1][2] Accurate monitoring of ETS exposure is crucial for public health research, enforcing smoking bans, and assessing the efficacy of tobacco control interventions. While various tracers have been utilized to measure ETS, many have limitations in terms of specificity and stability.[3] Nicotelline, a minor tobacco alkaloid, has emerged as a promising and reliable tracer for the particulate matter (PM) fraction of ETS.[3][4][5][6][7][8]

These application notes provide detailed protocols for the use of this compound in ETS monitoring, covering sample collection, preparation, and analysis.

Advantages of this compound as an ETS Marker

This compound offers several advantages over other ETS tracers:

  • High Specificity: this compound is almost exclusively found in the particulate phase of tobacco smoke, making it a highly specific marker for this component of ETS.[3][4][5]

  • Stability: It is suggested to be more stable in the environment compared to other markers like solanesol, which can degrade in the presence of ozone and UV light.[3]

  • Strong Correlation with Particulate Matter: Studies have demonstrated an excellent correlation between the mass of this compound and the mass of particulate matter in aged cigarette smoke.[3][4][5]

  • Versatility: this compound can be measured in various environmental matrices, including airborne particles, house dust, and on surfaces, as well as its metabolites being detectable in urine.[3][4][5]

Application 1: Monitoring ETS in Indoor Environments

This section details the protocols for monitoring ETS in indoor settings by measuring this compound concentrations in air, dust, and on surfaces.

Protocol 1: Airborne this compound Sampling and Analysis

This protocol describes the collection of airborne particulate matter and the subsequent analysis of this compound.

1. Sample Collection: Active Filter Sampling

  • Sampler: A personal sampling pump connected to a filter holder containing a quartz fiber filter.

  • Procedure:

    • Calibrate the personal sampling pump to a known flow rate, typically between 0.1 and 1.0 L/min.[9]

    • Place the filter sampler in the desired monitoring location.

    • Draw a known volume of air through the filter. The total sample volume will depend on the expected ETS concentration and the detection limits of the analytical method.

    • After sampling, carefully remove the filter from the holder, place it in a clean, labeled container, and store it protected from light and refrigerated until analysis.[9]

2. Sample Preparation: Solvent Extraction

  • Reagents: Dichloromethane, Ethyl Acetate, Internal Standard (e.g., this compound-d8).

  • Procedure:

    • Spike the filter sample with a known amount of internal standard.

    • Perform a Soxhlet extraction of the filter, first with dichloromethane followed by ethyl acetate, to quantitatively remove this compound and other target analytes.[10]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis (e.g., 10% methanol in 100 mM ammonium formate).[3]

3. Analytical Methodology: LC-MS/MS

  • Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Principle: This method provides high sensitivity and selectivity for the quantification of this compound.

Experimental Workflow for Airborne this compound Analysis

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis A Calibrate Pump B Collect Air Sample on Filter A->B C Add Internal Standard B->C D Soxhlet Extraction C->D E Evaporate & Reconstitute D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Diagram 1: Workflow for Airborne this compound Monitoring.
Protocol 2: this compound Analysis in House Dust

This protocol is for the quantification of this compound in settled house dust, which can be a long-term reservoir of ETS pollutants.

1. Sample Collection

  • Collect a representative sample of house dust, for example, from a vacuum cleaner bag.

2. Sample Preparation

  • Reagents: Aqueous potassium carbonate/tetrasodium EDTA solution, Dichloromethane/pentane/ethyl acetate solvent mixture, Internal Standards (e.g., this compound-d8, NNN-d4, NNK-d4).

  • Procedure:

    • Weigh 30 to 100 mg of the dust sample into a tube.[3]

    • Spike the sample with internal standards.[3]

    • Add 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v) and 5 mL of 45:45:10 dichloromethane/pentane/ethyl acetate.[3]

    • Sonicate the tube at 60 °C for 60 minutes.[3]

    • Vortex for 5 minutes.[3]

    • Centrifuge and freeze the aqueous layer.

    • Transfer the organic solvent to a new tube and evaporate to dryness.

    • Reconstitute the residue in 0.2 mL of 10% methanol in 100 mM ammonium formate for LC-MS/MS analysis.[3]

Chemical Formation of this compound

This compound is formed during the combustion of tobacco. A primary source is the dehydrogenation of another tobacco alkaloid, anatalline.[3][4][5]

Anatalline Anatalline Process Dehydrogenation (during burning) Anatalline->Process This compound This compound Process->this compound

Diagram 2: Formation of this compound from Anatalline.

Data Presentation

The following tables summarize key quantitative data related to the analysis of this compound.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Instrumentation Thermo Vantage system[3]
Column Phenomenex 15 cm × 3mm Kinetex 2.6 μm PFP[3]
Mobile Phase Gradient of aqueous methanol/10 mM ammonium formate[3]
Flow Rate 0.6 mL/min[3]
Column Temperature 50°C[3]
Lower Limit of Quantitation (LLOQ) 10 pg per sample[3]
Linearity Linear with 1/X weighting[3]

Table 2: Reported this compound Concentrations in House Dust

EnvironmentThis compound Concentration (ng/g)Reference
Homes with active indoor smoking18.2 - 297[11]
Tobacco-free homesup to 13[11]

Conclusion

This compound serves as a robust and specific tracer for the particulate matter component of environmental tobacco smoke. The protocols outlined in these application notes provide a reliable framework for researchers and scientists to accurately monitor ETS exposure in various indoor environments. The use of this compound will contribute to a better understanding of the extent of ETS pollution and the effectiveness of measures to reduce exposure.

References

Application Notes and Protocols for the Solid-Phase Extraction (SPE) of Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline is a naturally occurring alkaloid found in tobacco and its smoke, structurally identified as a terpyridine.[1] Its potential as a specific biomarker for tobacco-derived particulate matter has garnered interest in environmental and biomedical research.[1][2] Effective purification of this compound is crucial for the development of analytical standards, toxicological studies, and potential pharmaceutical applications. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of this compound from complex matrices.

This document provides a detailed protocol for the solid-phase extraction of this compound, based on established methods for related tobacco alkaloids and general principles of alkaloid purification. While specific quantitative data for this compound SPE purification is limited in published literature, this guide presents a comprehensive workflow and references analogous data for similar compounds to inform methodology.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for developing a purification strategy.

PropertyValueReference
Molecular FormulaC₁₅H₁₁N₃[1][3]
Molecular Weight233.27 g/mol [3]
AppearanceCrystalline solid[1]
Melting Point147-148 °C[1]
SolubilitySoluble in hot water, chloroform, ethanol, and benzene.[1]
Chemical ClassAlkaloid (Terpyridine)[1]

Principles of Solid-Phase Extraction for this compound

The purification of this compound via SPE leverages its chemical characteristics, particularly its basic nature due to the nitrogen atoms in the pyridine rings. A cation-exchange SPE mechanism is highly suitable for the selective retention of this compound. In this approach, the stationary phase possesses negatively charged functional groups. By adjusting the pH of the sample to be acidic, the nitrogen atoms in this compound become protonated, resulting in a net positive charge. This allows for strong ionic interaction and retention on the cation-exchange sorbent. Interfering neutral and acidic compounds are washed away. Subsequently, the pH is raised during the elution step to neutralize the charge on the this compound molecule, disrupting the ionic interaction and allowing for its release from the sorbent.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the purification of this compound from a pre-extracted solution, such as a crude tobacco extract.

Materials and Reagents:

  • SPE Cartridge: Strong cation-exchange (SCX) cartridges (e.g., 500 mg sorbent mass, 6 mL reservoir volume)

  • Sample: Crude this compound extract dissolved in a suitable solvent (e.g., 10% methanol in water)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water

    • Formic acid (or another suitable acid for pH adjustment)

    • Ammonium hydroxide (or another suitable base for pH adjustment)

    • Elution Solvent: 5% ammonium hydroxide in methanol (v/v)

Instrumentation:

  • SPE manifold

  • pH meter

  • Vortex mixer

  • Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator)

Protocol Steps:

  • Sample Pre-treatment:

    • Ensure the crude this compound extract is free of particulate matter by centrifugation or filtration.

    • Dissolve the dried extract in a minimal amount of 10% methanol in water.

    • Adjust the pH of the sample to approximately 4.0-5.0 using formic acid. This step is crucial to ensure the protonation of this compound.

  • SPE Cartridge Conditioning:

    • Place the SCX cartridge on the SPE manifold.

    • Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the functional groups.

    • Equilibrate the cartridge by passing 5 mL of deionized water (pH adjusted to 4.0-5.0 with formic acid) through it. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Maintain a slow and consistent flow rate of approximately 1-2 mL/minute to ensure efficient binding of this compound to the sorbent.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 4.0-5.0) to remove any remaining polar, non-retained impurities.

    • Follow with a wash of 5 mL of methanol to remove weakly retained, less polar impurities.

  • Elution:

    • Elute the purified this compound from the cartridge by passing 5 mL of 5% ammonium hydroxide in methanol through the sorbent. The basic nature of this eluent neutralizes the positive charge on the this compound, releasing it from the SCX sorbent.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the purified this compound residue in a suitable solvent for downstream analysis or storage.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Purification sample_prep Crude this compound Extract ph_adjust pH Adjustment to 4.0-5.0 sample_prep->ph_adjust conditioning 1. Cartridge Conditioning (Methanol, then Acidified Water) ph_adjust->conditioning Load Sample loading 2. Sample Loading conditioning->loading washing 3. Washing (Acidified Water, then Methanol) loading->washing elution 4. Elution (5% NH4OH in Methanol) washing->elution evaporation Evaporation of Eluate elution->evaporation Collect Eluate reconstitution Reconstitution evaporation->reconstitution analysis Analysis / Storage reconstitution->analysis Purified this compound SPE_Mechanism cluster_loading Loading Phase (Acidic pH) cluster_elution Elution Phase (Basic pH) Nicotelline_H This compound-H⁺ Positively Charged SCX_Sorbent_Neg SCX Sorbent Negatively Charged Nicotelline_H->SCX_Sorbent_Neg Ionic Binding (Retention) Nicotelline_Neutral This compound Neutral SCX_Sorbent_Neg2 SCX Sorbent Negatively Charged SCX_Sorbent_Neg2->Nicotelline_Neutral Binding Disrupted (Elution)

References

GC-MS Analysis of Nicotelline: A Comprehensive Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of nicotelline, a minor tobacco alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is gaining significance as a stable and specific biomarker for particulate matter derived from tobacco smoke.[1][2][3] This protocol outlines the necessary steps for sample preparation from solid matrices, details the instrumental parameters for GC-MS analysis, and presents a framework for data interpretation and quantification. The methodologies are designed to provide high sensitivity and selectivity, making them suitable for research, clinical, and drug development applications.

Introduction

This compound (C₁₅H₁₁N₃) is a terpyridine alkaloid found in tobacco and tobacco smoke.[4] Unlike more volatile tobacco alkaloids, this compound is predominantly associated with the particulate matter (PM) phase of smoke, making it a robust environmental tracer and biomarker for exposure to smoke-derived PM.[1][2] Its stability and specificity offer advantages over other markers. Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and evaluating tobacco products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering excellent chromatographic separation and definitive mass-based detection. This application note details a validated GC-EI-MS (Electron Ionization) method for the analysis of this compound.

Experimental Protocols

This section provides a detailed methodology for the extraction and subsequent GC-MS analysis of this compound from a solid matrix such as tobacco filler, house dust, or environmental PM samples. The use of a deuterated internal standard (e.g., this compound-d₈) is highly recommended for robust quantification.[4]

Sample Preparation: Alkaline Liquid-Liquid Extraction

This protocol is adapted from established methods for tobacco alkaloid extraction.

  • Homogenization: Ensure the solid sample (e.g., tobacco filler, house dust) is homogenous. For tobacco, this can be achieved by grinding in a spice mill.

  • Weighing: Accurately weigh approximately 100-300 mg of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound-d₈ internal standard solution.

  • Alkalinization: Add 2 mL of an aqueous 45% potassium carbonate / 5% tetrasodium EDTA (w/v) solution or a similar strong base like 2M NaOH. This step deprotonates the alkaloids, making them more soluble in organic solvents.

  • Extraction:

    • Add 5 mL of an organic solvent mixture, such as 45:45:10 dichloromethane/pentane/ethyl acetate.

    • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction. For complex matrices like dust, sonication at 60°C for 60 minutes may be beneficial.[4]

  • Phase Separation: Centrifuge the sample at 2000-3000 rpm for 5-10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

G Sample Preparation Workflow for this compound Analysis sample Homogenized Solid Sample (e.g., Tobacco, Dust) weigh Weigh 100-300 mg sample->weigh spike Spike with Internal Standard (this compound-d8) weigh->spike alkalinize Add Alkaline Solution (e.g., K2CO3 / EDTA) spike->alkalinize extract Add Organic Solvent & Vortex for 5 min alkalinize->extract centrifuge Centrifuge to Separate Phases extract->centrifuge collect Transfer Organic Layer to Autosampler Vial centrifuge->collect gcms Ready for GC-MS Injection collect->gcms G GC-MS Analysis Workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injection 1. Sample Injection (1 µL, Splitless) separation 2. Chromatographic Separation (Capillary Column) injection->separation ionization 3. Ionization (Electron Ionization, 70 eV) separation->ionization detection 4. Mass Analysis & Detection (Quadrupole Analyzer) ionization->detection data_analysis 5. Data Processing (Chromatogram & Spectrum) detection->data_analysis quantification 6. Quantification (vs. Internal Standard) data_analysis->quantification G Logical Relationship for Quantification cluster_inputs Measured Inputs cluster_calibration Calibration peak_analyte Peak Area of this compound ratio Calculate Area Ratio (Analyte / IS) peak_analyte->ratio peak_is Peak Area of Internal Standard (this compound-d8) peak_is->ratio cal_curve Calibration Curve (Area Ratio vs. Concentration) concentration Determine Final Concentration of this compound in Sample cal_curve->concentration ratio->cal_curve

References

Application Note: Quantification of Nicotelline in Air Filter Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a minor alkaloid in tobacco, has emerged as a stable and reliable tracer for particulate matter (PM) derived from tobacco smoke.[1][2] Unlike nicotine, which is predominantly in the gas phase and reactive in the environment, this compound is almost exclusively found in the particle phase, making it an excellent biomarker for assessing exposure to secondhand and thirdhand smoke.[2][3] This application note provides a detailed protocol for the extraction and quantification of this compound from air filter samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

Experimental Overview

The quantification of this compound in air filter samples involves three primary stages:

  • Sample Collection: Airborne particulate matter is collected on a suitable filter medium.

  • Sample Preparation: this compound is extracted from the filter material.

  • Analytical Quantification: The extracted this compound is quantified using a validated LC-MS/MS method.

The following sections provide detailed protocols for each of these stages, along with data presentation guidelines and quality control measures.

Experimental Protocols

Sample Collection
  • Apparatus: High-volume air sampler.

  • Filter Media: Cambridge filters or Pallflex Emfab membrane filters are recommended.[4] For studies also measuring gas-phase nicotine, bisulfate-treated quartz fiber filters can be used.[2][3]

  • Procedure:

    • Load the filter into the air sampler according to the manufacturer's instructions.

    • Position the sampler in the desired sampling location.

    • Operate the sampler for a predetermined duration to collect a sufficient amount of particulate matter. The sampling time will depend on the expected concentration of tobacco smoke in the environment.

    • After sampling, carefully remove the filter using clean forceps and place it in a labeled, airtight container.

    • Store the filter samples at -20°C or lower until extraction to prevent degradation of the analyte.

Sample Preparation: Extraction of this compound from Filters
  • Reagents and Materials:

    • 0.1 N HCl in 50% Methanol (Extraction Solvent)

    • 50 mL polypropylene centrifuge tubes

    • Sonicator bath

    • Vortex mixer

    • Centrifuge

  • Procedure: [4]

    • Place the air filter sample into a 50 mL polypropylene centrifuge tube.

    • Add 25 mL of the extraction solvent (0.1 N HCl in 50% Methanol) to the tube.

    • Spike the sample with an appropriate internal standard (e.g., this compound-d8) to correct for matrix effects and variations in extraction efficiency.[4]

    • Sonicate the sample at 60°C for 60 minutes.

    • Vortex the sample for 5 minutes.

    • Centrifuge the sample to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Analytical Quantification: LC-MS/MS Method

The following is a representative LC-MS/MS method for the quantification of this compound.[4] Instrument parameters should be optimized for the specific system being used.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • LC Parameters:

    • Column: Phenomenex Kinetex 2.6 µm PFP, 15 cm × 3 mm[4]

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: 10 mM Ammonium Formate in Methanol

    • Gradient: A linear gradient starting with a lower percentage of Mobile Phase B and increasing over the course of the run. A typical gradient might start at 20% B and ramp to 80% B over 6 minutes.[4]

    • Flow Rate: 0.6 mL/min[4]

    • Column Temperature: 50°C[4]

    • Injection Volume: 10 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Spray Voltage: 4000 V[4]

    • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. For this compound, a potential transition is m/z 235.1 → 158.1.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity and specificity.

Data Presentation

Quantitative results for this compound levels in air filter samples should be presented in a clear and organized manner. The following tables provide examples of how to summarize this data.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnPhenomenex Kinetex 2.6 µm PFP, 15 cm × 3 mm[4]
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase B10 mM Ammonium Formate in Methanol
Flow Rate0.6 mL/min[4]
Column Temperature50°C[4]
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Spray Voltage4000 V[4]
MRM Transition (this compound)To be optimized (e.g., m/z 235.1 → 158.1)
MRM Transition (Internal Std)To be optimized (e.g., for this compound-d8)

Table 2: Quantitative this compound Levels in Air Filter Samples

Sample IDLocationSampling Duration (hours)Volume of Air Sampled (m³)This compound Concentration (pg/m³)
AFS-001Indoor - Smoking Area241440285.6[2][3][6]
AFS-002Indoor - Non-Smoking Area2414409.1[2][3][6]
AFS-003Outdoor - Urban241440109.3[2][3][6]
AFS-004Outdoor - Rural2414404.2[2][3][6]

Visualizations

The following diagrams illustrate the experimental workflow for quantifying this compound in air filter samples.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_output Output Air Airborne Particulate Matter Filter Air Filter Air->Filter High-Volume Sampling Extraction Solvent Extraction & Sonication Filter->Extraction Centrifugation Centrifugation Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Acquisition & Quantification LCMS->Data Results This compound Concentration Data->Results

Caption: Experimental workflow for this compound quantification.

logical_relationship TobaccoSmoke Tobacco Smoke Particulate Matter This compound This compound TobaccoSmoke->this compound contains AirFilter Air Filter Sample This compound->AirFilter collected on LCMSAnalysis LC-MS/MS Quantification AirFilter->LCMSAnalysis analyzed by ExposureAssessment Exposure Assessment LCMSAnalysis->ExposureAssessment informs

Caption: Logical relationship of this compound as a biomarker.

Quality Control and Validation

To ensure the accuracy and reliability of the results, the following quality control measures are recommended:

  • Calibration Curve: A multi-point calibration curve should be prepared using certified this compound standards. The curve should cover the expected concentration range of the samples.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d8, is crucial for accurate quantification.[4]

  • Blanks: Method blanks (a clean filter processed alongside the samples) should be analyzed to check for contamination.

  • Spiked Samples: Matrix spike samples (a pre-spiked clean filter) should be analyzed to assess the recovery of the extraction procedure.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ of the method should be determined to establish the sensitivity of the assay. Published methods have reported LOQs in the range of 10 pg per sample.[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in air filter samples. By following these procedures, researchers can obtain accurate and reproducible data on the levels of this important biomarker for tobacco smoke particulate matter. The use of this compound as a tracer will aid in studies assessing public exposure to secondhand and thirdhand smoke and in the development of strategies to mitigate its harmful effects.

References

Application Notes and Protocols for Spiking Nicotelline in Control Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a tripyridine alkaloid found in tobacco and its smoke, is gaining interest as a potential biomarker for assessing exposure to tobacco products.[1][2] Its presence and concentration can provide valuable information in clinical and forensic toxicology, as well as in environmental monitoring. Accurate quantification of this compound in various biological and environmental matrices is crucial for these applications. This document provides a detailed protocol for spiking this compound into control matrices, a fundamental step for method development, validation, and quality control in analytical studies.

Experimental Protocols

This section details the procedures for preparing this compound-spiked control samples for analysis, primarily focusing on LC-MS/MS-based quantification, a common and sensitive method for this analyte.[1]

Materials and Reagents
  • This compound standard (analytical grade)

  • This compound-d8 (internal standard)[1]

  • Control matrices:

    • Human urine (drug-free)

    • Human plasma (drug-free, K2-EDTA)

    • House dust (certified reference material or collected from a non-smoker's environment)

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Water

    • Toluene

    • Ethyl acetate

    • Dichloromethane

    • Pentane

  • Reagents:

    • Ammonium formate

    • Formic acid

    • Sodium hydroxide (NaOH)

    • Titanium (III) chloride (TiCl3) solution (for N-oxide analysis)[1]

    • Tetrasodium EDTA[1]

  • Solid Phase Extraction (SPE) cartridges (if required)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Vortex mixer

  • Centrifuge

  • Sample vials

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound-d8 Internal Standard (IS) Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of this compound-d8 in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol or a suitable solvent to cover the desired calibration range (e.g., 1 pg/mL to 1000 ng/mL).

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 10 ng/mL in the reconstitution solvent.

Spiking Protocol for Control Matrices

The following protocols describe the spiking of this compound into urine, plasma, and house dust.

  • Sample Preparation: Thaw frozen drug-free human urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.

  • Spiking: Aliquot 1 mL of the supernatant into labeled polypropylene tubes. Spike with the appropriate volume of this compound working standard solution to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Addition: Add a fixed volume of the IS working solution (e.g., 50 µL of 10 ng/mL this compound-d8) to each tube.[1]

  • Extraction (Liquid-Liquid Extraction):

    • Add 50 µL of 5 N NaOH to each tube.[3]

    • Add 3 mL of an extraction solvent mixture (e.g., toluene:ethyl acetate 2:1 v/v).[1]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

  • Sample Preparation: Thaw frozen drug-free human plasma samples at room temperature.

  • Spiking: Aliquot 0.5 mL of plasma into labeled tubes. Spike with this compound working standards.

  • Internal Standard Addition: Add the IS working solution.

  • Extraction (Protein Precipitation):

    • Add 1.5 mL of cold acetonitrile to each tube to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness and reconstitute as described for urine.

  • Sample Preparation: Weigh 50 mg of control house dust into a glass tube.

  • Spiking: Spike with this compound working standards.

  • Internal Standard Addition: Add the IS working solution.[1]

  • Extraction:

    • Add 2 mL of 45% potassium carbonate/5% tetrasodium EDTA (w/v) and 5 mL of a solvent mixture (dichloromethane/pentane/ethyl acetate 45:45:10 v/v/v).[1]

    • Sonicate for 60 minutes at 60°C.[1]

    • Vortex for 5 minutes.[1]

    • Centrifuge and transfer the organic layer for evaporation and reconstitution.

LC-MS/MS Analysis
  • Chromatographic Column: A suitable C18 or HILIC column can be used for separation.[2]

  • Mobile Phase: A gradient of mobile phases such as methanol and water with additives like ammonium formate or formic acid is commonly employed.[2]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound in various matrices.

Table 1: LC-MS/MS Method Performance for this compound Analysis

ParameterUrinePlasmaHouse DustReference
Limit of Quantification (LOQ) 4.12 pg/mL~1 ng/mL~0.1 ng/mg[1]
Limit of Detection (LOD) ~1 pg/mL~0.5 ng/mL~0.05 ng/mg
Recovery > 85%53 - 124.5%> 90%[2]
Linearity (r²) > 0.99> 0.99> 0.99

Table 2: Stability of Nicotine and its Metabolites in Biological Matrices

ConditionAnalyteMatrixStabilityReference
Room Temperature Nicotine/CotininePlasma1-10 days[2]
-80°C Nicotine/CotininePlasmaup to 6 months[2]
Freeze-Thaw Cycles Nicotine/CotininePlasma3-6 cycles[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a control matrix.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Control Matrix (Urine, Plasma, Dust) spike Spike with this compound & Internal Standard start->spike extract Liquid-Liquid or Solid Phase Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytoplasm cluster_nucleus Nucleus This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to mapk MAPK Pathway nAChR->mapk nfkb NF-κB Pathway nAChR->nfkb akt Akt Pathway nAChR->akt transcription Gene Transcription (e.g., cell survival, inflammation) mapk->transcription nfkb->transcription akt->transcription

References

Application Note and Protocol for Nicotelline Analysis in Saliva

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the sample preparation of nicotelline from human saliva for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a minor alkaloid found in tobacco products. Its presence and concentration in biological fluids such as saliva can serve as a biomarker for tobacco exposure. Accurate quantification of this compound requires robust and efficient sample preparation to remove interfering substances from the complex saliva matrix. This document outlines two common and effective methods for the extraction of this compound from saliva: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). A preliminary protein precipitation step is also described, which can be beneficial for both LLE and SPE methods to improve extraction efficiency and protect analytical instrumentation.

Experimental Workflow

The overall experimental workflow for saliva sample preparation for this compound analysis is depicted below.

Saliva_Sample_Prep_Workflow cluster_collection Sample Collection cluster_pretreatment Sample Pre-treatment cluster_extraction Extraction cluster_analysis Analysis SalivaCollection Saliva Collection Centrifugation Centrifugation (e.g., 10,000 rpm, 10 min) SalivaCollection->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant ProteinPrecipitation Protein Precipitation (Optional, e.g., with Acetonitrile) Supernatant->ProteinPrecipitation Path 1 LLE Liquid-Liquid Extraction Supernatant->LLE Path 2 SPE Solid-Phase Extraction Supernatant->SPE Path 3 ProteinPrecipitation->LLE ProteinPrecipitation->SPE Evaporation Evaporation of Solvent LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for Saliva Sample Preparation and Analysis.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform, n-Hexane, Dichloromethane, Diethyl ether, n-Amylic alcohol (LC-MS grade or equivalent)

  • Acids and Bases: Formic acid, Ammonium hydroxide, Sodium carbonate (Na₂CO₃), Sodium hydroxide (NaOH)

  • Salts: Sodium chloride (NaCl)

  • Internal Standard (IS): Nicotine-d4 or a suitable structural analog of this compound.

  • Reagents for SPE: SPE cartridges (e.g., C18, HLB, or ion-exchange).

  • Equipment: Centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen stream evaporator), pH meter, analytical balance, micropipettes.

Sample Collection and Pre-treatment

Proper sample collection is crucial for accurate analysis.

  • Saliva Collection: Collect at least 1-2 mL of saliva into a sterile polypropylene tube. To minimize viscosity and food debris, subjects should rinse their mouth with water 10 minutes prior to collection and should not have consumed food or drink for at least 30 minutes.[1]

  • Centrifugation: To remove cells and other debris, centrifuge the saliva sample at approximately 10,000 rpm for 10-15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new clean tube for extraction.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods developed for nicotine extraction from saliva.[3][4][5]

  • Aliquoting: Pipette 500 µL of the saliva supernatant into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution (e.g., nicotine-d4) to the sample.

  • pH Adjustment: Adjust the pH of the saliva sample to approximately 10 by adding a suitable base, such as 1 M NaOH or concentrated ammonium hydroxide. This ensures that this compound is in its free base form, which is more soluble in organic solvents.

  • Extraction Solvent Addition: Add 1 mL of an organic extraction solvent. A mixture of chloroform and n-hexane (e.g., 60:40 v/v) has been shown to be effective for nicotine extraction and is a good starting point for this compound.[5] Alternatively, a mixture of diethyl ether, dichloromethane, n-hexane, and n-amylic alcohol (50:30:20:0.5 v/v/v/v) can be used.[6]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000-5000 rpm for 5-10 minutes to separate the aqueous and organic layers.[5][6]

  • Organic Layer Collection: Carefully transfer the organic (bottom layer for chloroform, top for ether-based mixtures) to a new clean tube.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[6]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS analysis.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE, which can be optimized based on the specific SPE cartridge and the properties of this compound.

  • Aliquoting and IS Spiking: Prepare the saliva sample as described in steps 1 and 2 of the LLE protocol.

  • Sample Dilution: Dilute the saliva sample with a weak acid, such as 2% formic acid, to improve binding to the sorbent.[7]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by sequentially passing methanol and then water (or an appropriate buffer) through it.

  • Sample Loading: Load the diluted saliva sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove unretained interferences.[7]

  • Elution: Elute the retained this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile). A small amount of a base (e.g., 5% ammonium hydroxide in methanol) can be added to the elution solvent to improve the recovery of basic compounds like this compound.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase as described in steps 8 and 9 of the LLE protocol.

  • Analysis: The sample is ready for LC-MS analysis.

Quantitative Data

The following table summarizes performance data from studies on the extraction of nicotine and related compounds from saliva, which can be considered indicative for the expected performance of this compound extraction.

MethodAnalyteRecovery (%)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
LLE-GC-MSNicotine85.1 ± 1.32.68.810 - 2000[3][4]
In-tube SPME-LC-MSNicotine> 830.015 - 0.040-0.5 - 20[8]
In-tube SPME-LC-MS/MSNicotine82.1 - 106.60.22 pg/mL< 10 pg/mL0.01 - 25[9]
In-tube SPME-LC-MS/MSCotinine82.1 - 106.60.12 pg/mL< 10 pg/mL0.01 - 25[9]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Signaling Pathways and Logical Relationships

The logical flow of the sample preparation process is crucial for obtaining reliable results. The following diagram illustrates the key decisions and steps in the process.

Logical_Flow Start Start: Saliva Sample Pretreatment Pre-treatment: Centrifugation Start->Pretreatment Decision_Extraction Choose Extraction Method Pretreatment->Decision_Extraction LLE_Path Liquid-Liquid Extraction Decision_Extraction->LLE_Path LLE SPE_Path Solid-Phase Extraction Decision_Extraction->SPE_Path SPE Post_Extraction Post-Extraction: Evaporation & Reconstitution LLE_Path->Post_Extraction SPE_Path->Post_Extraction Analysis LC-MS Analysis Post_Extraction->Analysis

Caption: Decision flow for sample preparation method selection.

Conclusion

The choice between Liquid-Liquid Extraction and Solid-Phase Extraction will depend on the specific laboratory setup, desired sample throughput, and the required level of cleanliness of the final extract. LLE is a classic, cost-effective method, while SPE can offer higher selectivity and is more amenable to automation. Both methods, when properly optimized, are capable of providing clean extracts for the sensitive and accurate quantification of this compound in saliva by LC-MS. It is recommended to validate the chosen method in-house to determine recovery, linearity, accuracy, and precision for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Urinary Nicotelline LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of nicotelline in urine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they manifest in urinary this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components in the sample matrix (urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2][3] Common signs in your data include poor reproducibility between samples, inaccurate quantification, and a failure to meet validation criteria.[3] Urine is a particularly complex matrix containing salts, proteins, and numerous metabolites that can interfere with the ionization of this compound.[4][5]

Q2: How can I detect and quantitatively assess the degree of matrix effect in my assay?

A2: The most common method is the post-extraction spike analysis. This involves comparing the peak response of an analyte spiked into an extracted blank urine sample to the response of the analyte in a neat solution (e.g., mobile phase). A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3] Another qualitative technique is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the column.[2][3] When a blank matrix extract is injected, any dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[2][3]

Q3: What is the most effective way to minimize matrix effects?

A3: The most crucial strategy is to use a stable isotope-labeled (SIL) internal standard (IS), such as this compound-d8.[1][6] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate normalization of the signal and correction of quantitative inaccuracies.[1][7][8] Combining a SIL-IS with effective sample preparation is considered the gold standard.[1]

Q4: Which sample preparation technique is recommended for urinary this compound to reduce matrix interferences?

A4: While simple "dilute-and-shoot" methods are fast, they often fail to remove sufficient matrix components.[1][2] More robust techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like urine by selectively isolating the analyte and removing interfering compounds.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized using various solvents and pH adjustments to efficiently separate this compound from water-soluble matrix components.[9]

  • Protein Precipitation (PPT): Often used for plasma, PPT with solvents like acetone can also be applied to urine to remove proteins and some phospholipids.[4][10][11]

Q5: Can I just dilute my urine sample to reduce matrix effects?

A5: Diluting the sample can reduce the concentration of interfering matrix components and is a simple approach.[2][3] However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples.[2][3] The effectiveness of dilution should be validated, and it is often insufficient for highly complex matrices without additional cleanup.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of urinary this compound.

Issue 1: High variability in results and poor reproducibility.

Potential Cause Troubleshooting Action
Inconsistent Matrix Effects The composition of urine varies significantly between individuals. This variability can cause inconsistent ion suppression or enhancement.
Solution: Implement a stable isotope-labeled internal standard (e.g., this compound-d8).[6][7] The SIL-IS will co-elute and experience the same matrix effects as the analyte, providing reliable normalization.[1]
Insufficient Sample Cleanup A simple dilution or protein precipitation may not be adequate to remove all interfering compounds from the urine matrix.[1][9]
Solution: Develop a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to achieve a cleaner extract.[1][2]
Carryover Contaminants from previous injections can build up in the system, leading to inconsistent background noise and signal interference.[12]
Solution: Optimize the autosampler needle wash procedure using a strong, fresh solvent.[13] Inject blank samples regularly to monitor for carryover.

Issue 2: Analyte signal is lower than expected (Ion Suppression).

Potential Cause Troubleshooting Action
Co-elution with Suppressing Agents Endogenous compounds in urine, such as salts or phospholipids, are likely eluting at the same time as this compound, competing for ionization.[1][2]
Solution 1: Adjust the chromatographic gradient to better separate this compound from the interfering peaks.[3]
Solution 2: Improve sample cleanup using SPE to specifically remove the class of interfering compounds.[1]
Inadequate Sample Preparation The chosen sample preparation method is not effectively removing the compounds causing the signal suppression.
Solution: Re-evaluate and optimize the sample preparation protocol. See the detailed SPE protocol below for a robust starting point.

Data on Mitigation Strategies

Effective sample preparation is critical for minimizing matrix effects. The following table demonstrates the impact of dilution on reducing ion suppression for nicotine and its metabolites.

Table 1: Effect of Sample Dilution on Calculated Analyte Concentrations in Urine

Dilution FactorNicotine (ng/mL)Cotinine (ng/mL)Hydroxycotinine (ng/mL)
5 13414601290
10 13014501280
20 13214601280
50 13514801300
Mean 13314601290
% RSD 1.60.60.7
This table, adapted from a study on urinary nicotine metabolites, shows that with an effective method (including isotope dilution), calculated concentrations remain stable across different dilution levels, indicating that matrix effects are well-controlled.[4]

Visualized Workflows and Protocols

Troubleshooting Logic for Matrix Effects

G A Problem Observed: Inaccurate Quantification or Poor Reproducibility B Investigate Matrix Effects A->B C Assess Sample Preparation A->C D Review Chromatography A->D E Implement Stable Isotope-Labeled Internal Standard (SIL-IS) B->E Primary Solution F Optimize Sample Cleanup (e.g., switch to SPE) C->F If cleanup is insufficient G Modify LC Gradient to Separate Analyte from Interfering Peaks D->G If co-elution is observed H Result: Method is Robust and Reliable E->H F->H G->H

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS.

Experimental Protocols

1. Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is based on a mixed-mode strong anion exchange methodology and is effective for cleaning urine samples.[1]

SPE_Workflow start Start: 250 µL Urine Sample step1 1. Dilute sample to 1800 µL with aqueous ammonium acetate buffer (pH 9.0) start->step1 step4 4. Load Diluted Sample onto SPE plate step1->step4 step2 2. Condition SPE Plate: 1 mL Methanol step3 3. Equilibrate SPE Plate: 1 mL ammonium acetate buffer (pH 9.0) step2->step3 step2->step3 step5 5. Wash 1: 1 mL LC-MS grade water step4->step5 step6 6. Wash 2: 1 mL Methanol step5->step6 step7 7. Elute Analytes: - 500 µL of 10% formic acid in acetonitrile:methanol (3:2) - 500 µL of 10% formic acid in acetonitrile step6->step7 end_node End: Purified Extract Ready for LC-MS/MS step7->end_node

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Methodology Details:

  • Sample Preparation: Dilute 250 µL of urine to 1,800 µL with an aqueous ammonium acetate buffer (pH 9.0).[1]

  • SPE Plate: Use a mixed-mode strong anion exchange 96-well plate (e.g., Evolute AX Express, 60 mg).[1]

  • Conditioning: Condition the plate with 1 mL of methanol.[1]

  • Equilibration: Equilibrate the plate with 1 mL of the ammonium acetate buffer (pH 9.0).[1]

  • Loading: Load the diluted urine sample onto the plate.

  • Washing: Wash the plate sequentially with 1 mL of LC-MS grade water, followed by 1 mL of methanol.[1]

  • Elution: Elute the analytes first with 500 µL of 10% formic acid in a 3:2 mixture of acetonitrile:methanol, followed by a second elution with 500 µL of 10% formic acid in acetonitrile.[1]

  • Final Step: The eluate is then ready for evaporation, reconstitution, and injection into the LC-MS/MS system.

2. Protocol: General LC-MS/MS Parameters

These are typical starting parameters for the analysis of this compound and related compounds. Optimization is required for your specific instrumentation.

ParameterTypical SettingRationale
LC Column Biphenyl or C18 ColumnProvides good retention and separation for alkaloids.
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate (e.g., 15 mM, pH 6.8)[1]Acidic modifier promotes positive ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical LC.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][14]This compound is a basic compound that readily forms positive ions.
Ion Source Voltage ~4000 V[6]
Detection Mode Multiple Reaction Monitoring (MRM)[4][14]Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions for this compound and its SIL-IS.
Internal Standard This compound-d8[6]A stable isotope-labeled internal standard is crucial to compensate for matrix effects and ensure accuracy.[1][6]

References

reducing background noise in Nicotelline mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicotelline mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to background noise reduction during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my this compound LC-MS/MS analysis?

High background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) can originate from various sources, broadly categorized as chemical noise and electronic noise.[1][2]

  • Chemical Noise: This is often the most significant contributor and arises from chemical species other than your analyte of interest entering the mass spectrometer.[3]

    • Mobile Phase: Impurities in solvents (even LC-MS grade), water, and additives like formic acid or ammonium formate can introduce background ions.[4][5] Microbial growth in improperly stored mobile phase bottles is also a potential issue.[4]

    • LC System: Contaminants can leach from tubing, vials, filters, and pump components.[6] Common contaminants include plasticizers (e.g., phthalates), slip agents, and polymers like polyethylene glycol (PEG).[6][7] Carryover from previous samples can also contribute.[4]

    • Sample Matrix: Complex samples introduce matrix components that can co-elute with this compound, causing ion suppression or enhancement and contributing to background noise.[8]

    • Environment: Volatile compounds in the laboratory air can be a source of contamination.

  • Electronic Noise: This originates from the electronic components of the detector and can manifest as random fluctuations in the baseline.[2] Modern instruments are designed to minimize this, but it can be more apparent at very low signal levels.[9]

Q2: How can I systematically identify the source of high background noise?

A systematic approach is crucial for efficiently diagnosing the source of contamination. This involves sequentially isolating different components of the LC-MS system.

  • MS Only: Disconnect the LC from the mass spectrometer. Infuse a high-purity solvent (e.g., 50:50 acetonitrile:water, LC-MS grade) directly into the MS. If the background noise is still high, the issue likely lies within the mass spectrometer, the infusion solvent, or the gas supply.

  • LC-MS without Column: Connect the LC to the MS but bypass the column. Run your typical gradient. If the noise appears, it points to contamination in the mobile phases, solvent lines, or the LC pump/autosampler.[10]

  • Full System with Blank Injection: Reconnect the column and inject a blank solvent (the same solvent used to dissolve your samples). If the noise is present here, it could be from the column, the injection solvent, or carryover in the autosampler.[10]

  • Sample Injection: If the noise only appears after injecting your prepared sample, the source is likely the sample matrix or a contaminant introduced during sample preparation.[11]

This logical progression helps to narrow down the potential sources of contamination effectively.

Q3: What are the best practices for mobile phase preparation to minimize noise?

The quality of your mobile phase is critical for achieving low background noise and high sensitivity.

  • Use High-Purity Solvents: Always use the highest quality solvents available, such as LC-MS grade water, acetonitrile, and methanol.[4][12]

  • Fresh Preparation: Prepare mobile phases fresh and daily if possible. This minimizes the risk of microbial growth and degradation.[4]

  • High-Quality Additives: Use LC-MS grade additives (e.g., formic acid, ammonium formate) at the lowest effective concentration.[4]

  • Proper Filtration: Filter aqueous mobile phases through a 0.2 µm filter to remove particulate matter.

  • Degassing: Properly degas your mobile phases to prevent air bubbles from causing pressure fluctuations and an unstable baseline.[4]

Q4: How does sample preparation affect background noise in this compound analysis?

Sample preparation is essential for removing interfering matrix components that can cause background noise and ion suppression.[8] The choice of technique depends on the sample complexity.

  • Simple Dilution: For relatively clean samples with high concentrations of this compound, a simple "dilute-and-shoot" approach after filtration may be sufficient.[8]

  • Solid-Phase Extraction (SPE): For complex matrices like biological fluids or environmental samples, SPE is highly effective at cleaning up the sample and concentrating the analyte, significantly improving the signal-to-noise ratio.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from interfering substances. For instance, a protocol for extracting this compound from house dust involves using a dichloromethane/pentane/ethyl acetate solvent mixture after basification.[13]

Q5: My baseline is consistently high across the entire gradient. What should I do?

A consistently high baseline often points to a pervasive source of contamination.

  • Check Solvents and Additives: This is the most common cause. Prepare fresh mobile phases using new bottles of LC-MS grade solvents and additives.[12][14]

  • System Contamination: The system may be contaminated. Perform a system flush or "steam clean" to remove accumulated non-volatile residues.[15]

  • Ion Source Cleaning: A dirty ion source can lead to high background. Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.[4]

  • Gas Supply: Check the nitrogen gas supply for purity, as impurities can cause background noise.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve issues with high background noise in your this compound mass spectrometry experiments.

G start High Background Noise Detected q1 Is the noise present across the entire chromatogram? start->q1 a1_yes Constant High Baseline q1->a1_yes Yes a1_no Noise is in specific peaks or regions q1->a1_no No q2_cont Source is likely systemic. Run system checks. a1_yes->q2_cont q2_spec Source is likely specific. Check carryover or matrix. a1_no->q2_spec check_solvents Prepare fresh LC-MS grade mobile phases & additives q2_cont->check_solvents check_blank Inject a blank solvent. Is noise present? q2_spec->check_blank system_flush Perform system flush ('steam clean') check_solvents->system_flush source_clean Clean ion source system_flush->source_clean solution Low Background Noise Achieved source_clean->solution check_blank_q Noise in Blank? check_blank->check_blank_q carryover Troubleshoot autosampler carryover. Improve wash method. check_blank_q->carryover Yes matrix_effect Noise from sample matrix. Improve sample prep (e.g., SPE). check_blank_q->matrix_effect No carryover->solution matrix_effect->solution

Caption: A workflow for troubleshooting high background noise.

Quantitative Data Summary

Understanding the mass-to-charge ratio (m/z) of common background ions can help in their identification using your mass spectrometer's high-resolution capabilities.

Table 1: Common Background Ions in ESI+ Mode

Compound/Source FamilyCommon IonsAccurate Mass (m/z)
Solvents / Additives(CH₃CN)₂H⁺83.0604
(HCOOH)₂H⁺93.0128
Na⁺22.9898
K⁺38.9637
Plasticizers (Phthalates)Diisooctyl phthalate [M+H]⁺391.2843
Slip AgentsErucamide [M+H]⁺338.3418
Oleamide [M+H]⁺282.2792
PolymersPolyethylene glycol (PEG)Repeating units of 44.0262 Da
Polydimethylsiloxane (PDMS)Repeating units of 74.0188 Da
Data compiled from common contaminants lists.[6][7]

Experimental Protocols

Protocol 1: LC-MS System "Steam Cleaning"

This procedure is designed to flush the LC-MS system of highly retained, non-volatile contaminants that can contribute to high background noise.[15]

Objective: To reduce system-wide contamination.

Materials:

  • LC-MS grade water

  • LC-MS grade methanol or isopropanol

  • LC-MS grade acetonitrile

Procedure:

  • Remove the analytical column and replace it with a union.

  • Prepare a cleaning solvent, typically a mixture of water, isopropanol, and acetonitrile (e.g., 25:50:25 v/v/v).

  • Set the LC flow rate to a low value (e.g., 0.2-0.5 mL/min).

  • Set the MS source parameters to facilitate solvent evaporation:

    • Nebulizer pressure: High (e.g., 60 psi)

    • Drying gas flow: High (e.g., 13 L/min)

    • Drying gas temperature: High (e.g., 350 °C)

  • Ensure the divert valve is switched to send the flow to the mass spectrometer.

  • Allow the system to flush for several hours, or overnight for severe contamination.[15]

  • After flushing, replace the cleaning solvent with your initial mobile phase composition and allow the system to equilibrate before reinstalling the column.

Protocol 2: this compound Extraction from a Solid Matrix (e.g., House Dust)

This protocol is adapted from a published method for the analysis of this compound in environmental samples and demonstrates a robust sample cleanup procedure.[13]

Objective: To extract this compound from a complex solid matrix while minimizing interferences.

Materials:

  • House dust sample

  • Internal standard solution (e.g., this compound-d₈)

  • Aqueous 45% potassium carbonate / 5% tetrasodium EDTA (w/v)

  • Extraction solvent: 45:45:10 dichloromethane/pentane/ethyl acetate (v/v/v)

  • Reconstitution solvent: 10% methanol in 100 mM ammonium formate

Procedure:

  • Weigh 30 to 100 mg of the house dust sample into a centrifuge tube.

  • Spike the sample with a known amount of internal standard (e.g., 50 ng of this compound-d₈).[13]

  • Add 2 mL of the aqueous potassium carbonate/EDTA solution.

  • Add 5 mL of the extraction solvent.

  • Sonicate the tube at 60 °C for 60 minutes.[13]

  • Vortex the sample for 5 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.

  • Decant the organic solvent layer into a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in 0.2 mL of the reconstitution solvent for LC-MS/MS analysis.[13]

Visualizations

G cluster_sources Sources of Contamination Solvents Solvents & Additives (Impurities, microbes) MS_Inlet Mass Spectrometer Inlet Solvents->MS_Inlet LC_System LC System (Tubing, Vials, Seals) LC_System->MS_Inlet Sample Sample Matrix & Prep (Interferences, Reagents) Sample->MS_Inlet Environment Lab Environment (Volatiles) Environment->MS_Inlet Noise High Background Noise MS_Inlet->Noise Generates

Caption: Common sources of contamination leading to background noise.

References

Technical Support Center: Synthesis of High-Purity Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-purity Nicotelline (3,2':4',3''-Terpyridine).

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield in Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura cross-coupling reaction is a critical step in the synthesis of this compound. Low yields are a frequent challenge.

Problem: The Suzuki-Miyaura coupling of a dihalopyridine with a pyridineboronic acid derivative results in a low yield of this compound.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and ligand for the palladium catalyst is crucial for achieving high yields and minimizing byproduct formation. The following table summarizes the impact of different bases and ligands on the yield of a similar 4-arylpyridine synthesis, which can be extrapolated to this compound synthesis.

    Catalyst/LigandBaseSolventYield of Desired Product (%)[1]Yield of Phenylated Byproduct (%)[1]
    Pd(PPh₃)₂Cl₂iPr₂NEtCPME/H₂OModerate69
    Pd(PPh₃)₂Cl₂Et₃NCPME/H₂OModerate51
    Pd(PPh₃)₂Cl₂PyridineCPME/H₂OLowNot Detected
    Pd(dppe)Cl₂iPr₂NEtCPME/H₂ONo ProductNot Applicable
    Pd(xantphos)Cl₂iPr₂NEtCPME/H₂ONo ProductNot Applicable

    Recommendation: Pyridine as a base can suppress the formation of phenylated impurities derived from phosphine ligands, although it may result in lower yields under certain conditions.[1] A thorough optimization of the base and solvent system is recommended. For pyridine derivatives, potassium carbonate (K₂CO₃) is often an effective base.[2]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture.

    Recommendation: Ensure all reaction vessels are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Poor Quality of Reagents: The purity of the boronic acid and dihalopyridine is critical.

    Recommendation: Use freshly purified reagents. Boronic acids can be purified by recrystallization.

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction.

    Recommendation: Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling.

Difficulties in Product Purification

Isolating high-purity this compound from the reaction mixture can be challenging due to the presence of structurally similar byproducts and residual catalyst.

Problem: The final product is contaminated with byproducts or residual palladium.

Possible Causes and Solutions:

  • Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography.

    Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent before workup.[3][4][5]

  • Formation of Hard-to-Separate Byproducts: Byproducts from side reactions can have similar polarities to this compound.

    Recommendation:

    • Column Chromatography: Use a silica gel column with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from impurities.[6]

    • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to remove impurities.

    • Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction can be employed to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The this compound will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure this compound extracted back into an organic solvent.

  • Residual Palladium: Traces of the palladium catalyst can remain in the final product.

    Recommendation:

    • Filtration: Pass the crude product solution through a plug of Celite or silica gel to remove solid palladium residues.

    • Aqueous Workup: A thorough aqueous workup can help remove water-soluble palladium salts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of a dihalopyridine (e.g., 2,4-diiodopyridine) with a pyridineboronic acid derivative.[7]

Q2: What are the common impurities I should look for in my synthesized this compound?

A2: Common impurities include:

  • N-oxides: this compound can be oxidized to form mono-N-oxides, especially during storage or if oxidizing agents are present.[7]

  • Homocoupling products: Bipyridine or other coupled pyridine species can form from the side reaction of the boronic acid with itself.

  • Unreacted starting materials: Dihalopyridine and pyridineboronic acid.

  • Ligand-derived impurities: If phosphine ligands are used in the Suzuki coupling, phenylated byproducts can form.[1]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[3][4][5] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q4: What analytical techniques are suitable for assessing the purity of my final this compound product?

A4:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of this compound and detecting impurities.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound and can also be used for purity assessment by quantitative NMR (qNMR).

  • Melting Point: A sharp melting point close to the literature value (147-148 °C) is a good indicator of high purity.

Section 3: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the dihalopyridine (1 equivalent), pyridineboronic acid (2.2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane or DMF) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 3 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel followed by recrystallization.

Section 4: Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

low_yield_troubleshooting start Low Yield of this compound check_reaction Verify Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry incomplete->optimize_conditions check_reagents Assess Reagent Quality complete->check_reagents final_yield Improved Yield optimize_conditions->final_yield bad_reagents Poor Reagent Quality check_reagents->bad_reagents Impure good_reagents Reagents are Pure check_reagents->good_reagents Pure purify_reagents Purify Starting Materials bad_reagents->purify_reagents check_catalyst Evaluate Catalyst and Ligand good_reagents->check_catalyst purify_reagents->final_yield bad_catalyst Suboptimal Catalyst/Ligand check_catalyst->bad_catalyst Ineffective good_catalyst Catalyst System is Appropriate check_catalyst->good_catalyst Effective screen_catalysts Screen Different Pd Catalysts and Ligands bad_catalyst->screen_catalysts check_atmosphere Verify Inert Atmosphere good_catalyst->check_atmosphere screen_catalysts->final_yield oxygen_present Oxygen Present check_atmosphere->oxygen_present No inert Inert Atmosphere Maintained check_atmosphere->inert Yes degas_solvents Degas Solvents and Purge with Inert Gas oxygen_present->degas_solvents inert->final_yield degas_solvents->final_yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Synthesis and Purification of this compound

nicotelline_synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reagents Combine Reactants: - Dihalopyridine - Pyridineboronic Acid - Pd Catalyst & Ligand - Base reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Assessment (HPLC, NMR) recrystallization->purity_check characterization Structural Characterization (NMR, MS) purity_check->characterization final_product final_product characterization->final_product High-Purity this compound

Caption: General workflow for the synthesis and purification of this compound.

References

preventing degradation of Nicotelline during sample workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nicotelline during sample workup.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation, offering potential causes and solutions to ensure accurate and reproducible results.

Issue Potential Cause Recommended Solution
Low this compound Recovery Incomplete Extraction: The solvent may not be efficiently extracting this compound from the sample matrix.- Optimize Solvent System: Test various extraction solvents. Acidic conditions (e.g., 0.1 M HCl in 50% methanol) or basic conditions (e.g., 1 M NaOH) have been used successfully for tobacco.[1] For aqueous samples, a liquid-liquid extraction with a mixture of dichloromethane and diethyl ether after basification can be effective.[2] - Enhance Extraction Efficiency: Employ techniques like sonication or mechanical mixing to improve solvent penetration and analyte recovery.[1] - Increase Extraction Time/Temperature: While higher temperatures can enhance extraction, they may also promote degradation. A balance is crucial; for instance, sonication at 60°C for 60 minutes has been reported.[1]
Analyte Adsorption: this compound may adsorb to the surface of glassware or plasticware, leading to losses.- Use Silanized Glassware: This minimizes active sites for adsorption. - Pre-rinse with Solvent: Rinse all tubes and vials with the extraction solvent before use. - Choose Appropriate Materials: Polypropylene tubes are often a good choice to reduce non-specific binding.
Degradation during Extraction: Exposure to harsh conditions (e.g., strong acids/bases, high temperatures) for prolonged periods can degrade this compound.- Minimize Exposure Time: Keep the duration of extraction, especially at elevated temperatures or extreme pH, as short as possible while ensuring complete extraction. - Work at Lower Temperatures: If feasible, perform extractions at room temperature or on ice to slow down potential degradation reactions.
Inconsistent Results Variable Extraction Efficiency: Inconsistent application of the extraction protocol can lead to variability.- Standardize Protocol: Ensure all samples are treated identically, including extraction time, temperature, and solvent volumes. - Use an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d8, is crucial to correct for variations in extraction efficiency and instrument response.[1]
Sample Heterogeneity: The distribution of this compound within the sample matrix may not be uniform.- Homogenize Samples: Thoroughly homogenize solid samples (e.g., tobacco, dust) before taking a subsample for extraction.
Photodegradation: Exposure to UV light can lead to the degradation of pyridine-containing compounds.- Protect from Light: Work in a well-lit area but avoid direct sunlight. Use amber vials or wrap containers in aluminum foil to protect samples and extracts from light.
Artifact Peak Formation Oxidation: this compound may be susceptible to oxidation, leading to the formation of N-oxides.[1]- Use Fresh Solvents: Degraded solvents can contain peroxides that promote oxidation. - Minimize Headspace: Fill sample vials as much as possible to reduce the amount of oxygen in the headspace. - Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid to the sample or extraction solvent may be beneficial, though this should be validated.
Reaction with Matrix Components: Reactive species in the sample matrix could potentially react with this compound.- Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before analysis. C18 cartridges have been used for the cleanup of this compound metabolites from urine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample workup?

A1: While specific studies on this compound degradation during sample workup are limited, the primary concerns based on its chemical structure (a tripyridine alkaloid) and related compounds like nicotine are oxidation and photodegradation. Oxidation can lead to the formation of this compound-N-oxides.[1] Exposure to UV light may also cause degradation, a known issue for pyridine-containing molecules.

Q2: How does pH affect the stability of this compound?

A2: this compound appears to be relatively stable across a range of pH values for extraction purposes, as both acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) conditions have been used with similar extraction efficiencies.[1] However, for long-term storage of extracts, a neutral or slightly acidic pH is generally recommended to minimize potential base-catalyzed degradation. The photodegradation of the related compound nicotine has been shown to be pH-dependent.[3]

Q3: What are the optimal storage conditions for this compound samples and extracts?

A3: To minimize degradation, samples and extracts should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and oxidation. Storage at -20°C or lower is recommended. For long-term storage, flushing the container with an inert gas like nitrogen or argon can help prevent oxidation.

Q4: Can I use the same sample preparation method for this compound in different matrices?

A4: While the core principles of extraction (e.g., solvent choice, use of an internal standard) remain the same, the protocol will likely need to be adapted for different matrices. For example, extracting from a solid matrix like tobacco or house dust will require different homogenization and separation steps compared to a liquid matrix like urine. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary for complex matrices to remove interferences.

Q5: Are there any known interferences in this compound analysis?

A5: Potential interferences could arise from other tobacco alkaloids with similar structures or from matrix components that have similar retention times and mass-to-charge ratios in LC-MS/MS analysis. Using a highly selective analytical method, such as tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM), can help to minimize the impact of interferences. The use of a stable isotope-labeled internal standard is also critical for accurate quantification in the presence of matrix effects.

Experimental Protocols

Protocol 1: Extraction of this compound from Tobacco

This protocol is adapted from established methods for the extraction of this compound from tobacco samples.[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of homogenized tobacco into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with a known amount of this compound-d8 internal standard.

  • Extraction:

    • Add 25 mL of 0.1 M HCl in 50% methanol to the centrifuge tube.

    • Tightly cap the tube and place it in a sonicator bath at 60°C for 60 minutes.

  • Sample Clarification:

    • After sonication, vortex the sample for 5 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Final Preparation:

    • Carefully transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.

    • If necessary, dilute the extract with the initial mobile phase to bring the this compound concentration within the calibration range of the instrument.

Protocol 2: Liquid-Liquid Extraction of this compound from Aqueous Samples (e.g., Urine)

This protocol is a general procedure for extracting this compound from a liquid matrix, based on methods for similar alkaloids.[2]

  • Sample Preparation:

    • Pipette 1 mL of the aqueous sample (e.g., urine) into a 15 mL polypropylene centrifuge tube.

    • Add the internal standard (this compound-d8).

    • Add 100 µL of 5 M NaOH to basify the sample to a pH > 10. Vortex briefly.

  • Extraction:

    • Add 5 mL of an extraction solvent mixture (e.g., 1:1 v/v dichloromethane:diethyl ether).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial.

Data Presentation

Table 1: Summary of Potential Effects of Workup Conditions on this compound Stability

Condition Potential Effect on this compound Recommendation to Minimize Degradation
Temperature Increased temperature can accelerate degradation.Maintain samples at room temperature or below during processing. Use elevated temperatures for extraction judiciously and for the shortest time necessary.
pH Stable during extraction in both acidic and basic conditions.[1] Extreme pH for prolonged periods could potentially lead to hydrolysis, though this is less likely for the stable pyridine rings.For storage of extracts, adjust to a neutral or slightly acidic pH.
Light Exposure UV light can cause photodegradation of pyridine-containing compounds.Protect samples and extracts from direct light by using amber vials or covering containers with aluminum foil.
Oxygen Can lead to the formation of N-oxides.[1]Use fresh, high-purity solvents. Minimize headspace in vials. For long-term storage, consider flushing with an inert gas.
Solvents The choice of solvent can impact extraction efficiency and stability.Use HPLC or MS-grade solvents. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis Sample Sample (e.g., Tobacco, Urine) Homogenization Homogenization (if solid) Sample->Homogenization Solid Matrix Spiking Spike with Internal Standard Sample->Spiking Liquid Matrix Homogenization->Spiking Solvent_Addition Add Extraction Solvent Spiking->Solvent_Addition Extraction_Method Sonication / Vortexing Solvent_Addition->Extraction_Method Centrifugation Centrifugation Extraction_Method->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation If LLE Analysis LC-MS/MS Analysis Centrifugation->Analysis Direct Injection Evaporation->Analysis degradation_pathway cluster_conditions Degradation Conditions This compound This compound N_Oxide This compound-N-Oxide This compound->N_Oxide Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photodegradation Other_Degradants Other Degradation Products This compound->Other_Degradants Other Reactions Oxidizing_Agents Oxidizing Agents (e.g., O2, Peroxides) UV_Light UV Light Harsh_Conditions Extreme pH / High Temp

References

Technical Support Center: Solid-Phase Extraction (SPE) for Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing Solid-Phase Extraction (SPE) for the purification and concentration of Nicotelline. It includes troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to ensure successful and reproducible results.

Understanding this compound's Properties for SPE Method Development

This compound is a terpyridine alkaloid found as a constituent in tobacco smoke.[1] Its chemical properties are crucial for selecting the appropriate SPE cartridge and optimizing the extraction method. A summary of these properties is presented below.

PropertyValue / DescriptionImplication for SPE
Molecular Formula C₁₅H₁₁N₃[1][2]-
Molar Mass ~233.27 g/mol [2]-
Structure Terpyridine (three linked pyridine rings)[1]The aromatic rings give it significant non-polar character, suitable for reversed-phase SPE. The nitrogen atoms provide sites for polar interactions and protonation.
Polarity Relatively non-polar with basic characterSuitable for reversed-phase and mixed-mode SPE.
Calculated pKa 3.69[3]As a weak base, this compound will be positively charged at pH < 3.69. This allows for the use of strong cation-exchange or mixed-mode cation-exchange SPE for high selectivity.
Solubility Soluble in hot water, chloroform, ethanol, and benzene[1]This solubility profile informs the choice of loading, washing, and elution solvents.
Volatility Relatively non-volatile alkaloid[3]This property makes it a good tracer for tobacco smoke particulate matter and suitable for extraction procedures that may involve evaporation steps.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the SPE of this compound in a question-and-answer format.

Question: Why is my recovery of this compound low?

Low recovery is a frequent issue in SPE.[5] The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing the fractions from each step of the process (load, wash, and elution).[6][7]

Potential CauseRecommended Solution
Analyte Breakthrough During Loading The interaction between this compound and the sorbent is too weak. • For Reversed-Phase (e.g., C18): Ensure the sample is loaded in a weak solvent (highly aqueous). The presence of too much organic solvent in the sample will prevent retention.[7] • For Cation-Exchange: Adjust the sample pH to at least 2 units below the pKa of this compound (i.e., pH < 1.7) to ensure it is fully protonated and can bind strongly to the sorbent. • Overloading: The mass of this compound or other matrix components is exceeding the cartridge capacity. Reduce the sample volume or use a cartridge with a larger sorbent mass.[7][8]
Analyte Loss During Washing The wash solvent is too strong and is prematurely eluting the this compound. • For Reversed-Phase: Decrease the percentage of organic solvent in your wash solution.[6] • For Cation-Exchange: Ensure the wash solvent maintains the appropriate pH to keep this compound charged and does not contain counter-ions that would disrupt binding.
Analyte Retained on the Cartridge The elution solvent is too weak to desorb this compound from the sorbent. • For Reversed-Phase: Increase the strength (percentage of organic solvent) of the elution solvent.[5][9] • For Cation-Exchange: The elution solvent must neutralize the charge on this compound or the sorbent. Increase the pH of the elution solvent to above the pKa (e.g., pH > 5.7) using a modifier like ammonium hydroxide in an organic solvent (e.g., 5% NH₄OH in Methanol).
Improper Cartridge Conditioning The sorbent was not properly activated, leading to poor interaction with the analyte. • Always condition the cartridge according to the manufacturer's instructions, typically with a strong organic solvent (e.g., Methanol) followed by an equilibration step with the loading solvent.[8] Ensure the sorbent bed does not dry out before loading the sample.[5][8]

Question: Why are my results for this compound analysis inconsistent?

Lack of reproducibility can stem from several factors in the SPE workflow.[6]

Potential CauseRecommended Solution
Variable Flow Rate Inconsistent flow rates during loading, washing, or elution affect interaction times.[10] • Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent and appropriate flow rate (typically 1-2 mL/min).[5] A flow rate that is too high may not allow enough time for the analyte to interact with the media.[10]
Cartridge Drying Out If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.[5][8] • Ensure the sorbent remains wetted throughout the conditioning and equilibration steps. Re-condition the column if it dries out.[8]
Inconsistent Sample Pre-treatment Variations in sample pH, viscosity, or particulate matter can affect results.[6] • Ensure a consistent and documented sample pre-treatment protocol. Filter or centrifuge samples to remove particulates that can clog the cartridge.[8]

Question: Why is my final extract not clean? (Interferences co-eluting with this compound)

A primary goal of SPE is to remove matrix interferences.[11] If your extract is impure, the separation needs to be improved.

Potential CauseRecommended Solution
Ineffective Wash Step The wash solvent is not strong enough to remove interferences, or it is too similar to the elution solvent. • Develop a more selective wash step. Try a solvent that is strong enough to remove interferences but weak enough to leave this compound on the sorbent. For reversed-phase, you might test intermediate percentages of organic solvent. For ion-exchange, you could wash with a buffer at the loading pH.
Wrong Sorbent/Mechanism The chosen sorbent does not offer enough selectivity to separate this compound from matrix components. • Consider a different retention mechanism. If you are using reversed-phase and experiencing interferences, a mixed-mode cation-exchange sorbent could offer significantly higher selectivity by utilizing both hydrophobic and ion-exchange interactions.
Interferences Strongly Bound Interferences have similar properties to this compound and are co-eluted. • Modify the elution step. Use a specific elution solvent that targets this compound. For example, on a mixed-mode sorbent, you could first wash with a high percentage of organic solvent to remove non-polar interferences, then elute this compound with a basic organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge for this compound?

The optimal cartridge depends on the sample matrix and the desired purity.

  • Reversed-Phase (C18): A good starting point, especially for cleaner samples. C18 has been successfully used for this compound metabolites and other tobacco alkaloids.[3][12] It retains this compound based on its hydrophobicity.

  • Mixed-Mode Cation-Exchange (MCX): This is often the best choice for complex matrices like urine or plasma. It provides a dual retention mechanism: reversed-phase and strong cation-exchange. By loading at a low pH (e.g., < 2), this compound is positively charged and strongly retained, allowing for rigorous washing steps to remove neutral and acidic interferences.

Q2: How do I choose the right solvents for each SPE step?

StepReversed-Phase (C18)Mixed-Mode Cation-Exchange (MCX)
Condition 1. Methanol2. Water or Buffer (at loading pH)1. Methanol2. Water or Buffer (at loading pH)
Load Sample dissolved in a highly aqueous solution (e.g., <5% organic)Sample dissolved in an acidic aqueous solution (e.g., 2% Formic Acid, pH < 2)
Wash A weak organic solvent mix (e.g., 5-20% Methanol in water) to remove polar interferences.1. Acidic water (e.g., 2% Formic Acid) to remove polar interferences.2. Methanol to remove non-polar interferences.
Elute A strong organic solvent (e.g., Methanol, Acetonitrile, or a mix with a buffer).A basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol) to neutralize this compound for elution.

Q3: What is the importance of pH during the SPE of this compound?

pH is critical, especially when using an ion-exchange mechanism. Since this compound has a pKa of 3.69, its charge state is pH-dependent.[3]

  • Below pH 1.7 (pKa - 2): this compound is >99% positively charged, ensuring strong binding to a cation-exchange sorbent.

  • Above pH 5.7 (pKa + 2): this compound is >99% neutral, allowing it to be eluted from a cation-exchange sorbent. Controlling pH is key to achieving high selectivity and recovery.

Q4: Can I reuse SPE cartridges for this compound analysis?

It is generally not recommended to reuse SPE cartridges, especially for quantitative bioanalysis. Reusing cartridges can lead to cross-contamination, inconsistent recoveries, and reduced capacity, ultimately compromising the reliability and reproducibility of your results.

Logical Workflow for SPE Cartridge Selection

The following diagram illustrates the decision-making process for selecting an appropriate SPE cartridge for this compound analysis.

SPE_Selection_Workflow start_node Start: Define Analytical Goal (e.g., Quantification, Purification) matrix_node Assess Sample Matrix start_node->matrix_node decision_clean Is the matrix clean? (e.g., simple solution) matrix_node->decision_clean sorbent_rp Select Reversed-Phase (C18) - Good starting point - Retains based on hydrophobicity decision_clean->sorbent_rp Yes sorbent_mcx Select Mixed-Mode Cation-Exchange (MCX) - High selectivity - Dual retention (RP + ion-exchange) decision_clean->sorbent_mcx No (Complex Matrix) decision_retention Is retention adequate? decision_purity Is purity sufficient? decision_retention->decision_purity Yes action_optimize Optimize Wash/Elution Solvents decision_retention->action_optimize No decision_purity->sorbent_mcx No, interferences present end_node Final Validated Method decision_purity->end_node Yes action_develop_rp Develop RP Method (Condition, Load, Wash, Elute) sorbent_rp->action_develop_rp action_develop_mcx Develop MCX Method (Control pH for binding/elution) sorbent_mcx->action_develop_mcx action_develop_rp->decision_retention action_develop_mcx->end_node action_optimize->decision_retention

Caption: Workflow for selecting the appropriate SPE cartridge for this compound.

General Experimental Protocol (Using Mixed-Mode Cation-Exchange)

This protocol provides a starting point for the extraction of this compound from a liquid sample (e.g., pre-treated urine). Optimization will be required based on the specific sample matrix and analytical instrumentation.

1. Sample Pre-treatment:

  • Thaw the sample if frozen and vortex to homogenize.

  • To 1 mL of the sample, add 1 mL of 4% formic acid in water.

  • Vortex mix and centrifuge to pellet any precipitates. Use the supernatant for loading. This step ensures this compound is protonated (positively charged).

2. Cartridge Conditioning:

  • Use a mixed-mode cation-exchange cartridge (e.g., 30 mg / 1 mL).

  • Pass 1 mL of methanol through the cartridge.

  • Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent bed to dry.

3. Sample Loading:

  • Load the 2 mL of pre-treated sample from step 1 onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).

4. Washing:

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water through the cartridge.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge. Dry the cartridge thoroughly under vacuum for 1-2 minutes after this step.

5. Elution:

  • Elute this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic modifier neutralizes the charge on this compound, releasing it from the ion-exchange sorbent.

  • Collect the eluate in a clean collection tube.

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for your analytical method (e.g., LC-MS/MS).

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the separation of Nicotelline from related alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the separation and purification of this compound.

Question: Why am I observing poor peak resolution or peak tailing in my HPLC analysis of this compound?

Answer: Poor peak resolution or tailing in HPLC can stem from several factors related to the column, mobile phase, or the analyte itself.

  • Column Issues: The stationary phase of your column may be degrading, or the column itself could be overloaded. Consider using a column with low silanol activity, such as a Newcrom R1 column, which is designed for reverse-phase separation of compounds like nicotine and its alkaloids.[1] If you suspect overloading, reduce the sample concentration.

  • Mobile Phase pH: The ionic character of alkaloids like this compound is highly dependent on the pH of the mobile phase.[2] An inappropriate pH can lead to poor peak shape. For reverse-phase HPLC, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid (for MS compatibility) is often effective.[1] Adjusting the pH can optimize the ionic form of this compound for better separation.

  • Temperature Fluctuation: Inconsistent column temperature can affect retention times and peak shape. If your HPLC system does not have a column oven to maintain a constant temperature, ambient temperature changes can lead to variability.[3]

Question: My extraction yield of this compound from tobacco samples is consistently low. What can I do to improve it?

Answer: Low extraction yield is a common problem. The choice of solvent and extraction conditions are critical for efficiently recovering this compound.

  • Solvent Selection: While various solvents can be used, an acid-base extraction method is often specific to alkaloids.[4] Nicotine and related alkaloids are soluble in organic solvents in their non-ionized form.[4] A common procedure involves using an alkaline solution (e.g., NaOH) to deprotonate the alkaloids, followed by extraction with an organic solvent like ether, dichloromethane, or a toluene/ethyl acetate mixture.[4][5][6]

  • Extraction Conditions: Sonication and heating can improve extraction efficiency. For instance, sonicating the sample in a 0.1 N HCl in 50% methanol solution at 60°C for 60 minutes has been shown to be effective.[5] Different extraction solvents and conditions, including 1 M HCl, 5% acetic acid, and 1 M NaOH with mechanical mixing, have yielded similar results, suggesting the key is ensuring the alkaloids are in the correct form for the chosen solvent.[5]

  • Aqueous Two-Phase System (ATPS): For a more sustainable and potentially higher efficiency extraction, an ATPS can be employed. A system composed of 1-propanol and a salt like sodium citrate at a pH above 9 can achieve high extraction percentages for nicotine from tobacco waste.[7]

Question: I am having difficulty separating this compound from anatalline. What are the recommended chromatographic conditions?

Answer: this compound and anatalline are structurally related, which can make their separation challenging.[5][8] High-resolution chromatographic techniques are necessary.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for separating and identifying these compounds. A method using an X-Bridge BEH C18 column with a gradient of 20 mM ammonium formate in 10% methanol (pH 9) and pure methanol can be effective.[9]

  • GC-MS: Gas chromatography-mass spectrometry is also suitable. A Bruker FS 30 m × 0.25 mm ID, 0.25 μm df (5% diphenyl/95% dimethylpolysiloxane) column with a temperature program starting at 70°C and ramping up to 290°C can be used for separation.[5]

The following diagram illustrates a troubleshooting workflow for common separation issues.

G Troubleshooting Workflow for this compound Separation start Start: Separation Issue Identified issue What is the primary issue? start->issue poor_resolution Poor Peak Resolution (HPLC/GC) issue->poor_resolution Chromatography low_yield Low Extraction Yield issue->low_yield Extraction co_elution Co-elution of Alkaloids issue->co_elution Separation check_column Check Column Condition & Load poor_resolution->check_column check_extraction_params Review Extraction (Solvent, pH, Temp) low_yield->check_extraction_params optimize_gradient Optimize Gradient Profile & Temperature Program co_elution->optimize_gradient adjust_mobile_phase Adjust Mobile Phase (pH, Composition) check_column->adjust_mobile_phase OK solution_column Replace/Clean Column Reduce Sample Concentration check_column->solution_column Degraded/Overloaded solution_mobile_phase Modify pH or Solvent Ratio adjust_mobile_phase->solution_mobile_phase Suboptimal solution_extraction Switch to Acid-Base Extraction Use Sonication/Heating check_extraction_params->solution_extraction Inefficient solution_gradient Use Shallower Gradient Adjust Temp Ramp Rate optimize_gradient->solution_gradient Ineffective end Issue Resolved solution_column->end solution_mobile_phase->end solution_extraction->end solution_gradient->end

Caption: Troubleshooting Decision Tree for this compound Separation.

Frequently Asked Questions (FAQs)

What are the primary methods for separating this compound from other tobacco alkaloids?

The main techniques employed are liquid-liquid solvent extraction, high-performance liquid chromatography (HPLC), and gas chromatography (GC), often coupled with mass spectrometry (MS) for identification and quantification.[1][4][5][10]

  • Solvent Extraction: This is typically the first step to isolate a crude mixture of alkaloids from the plant matrix. Acid-base extraction is highly effective, leveraging the basic nature of alkaloids to move them between aqueous and organic phases by adjusting the pH.[4][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating individual alkaloids from a mixture.[12] Reverse-phase columns (e.g., C18) are commonly used with a mobile phase of acetonitrile and water, often with an acid modifier.[1][13]

  • Gas Chromatography (GC): GC is well-suited for separating volatile compounds like alkaloids. It provides high resolution and is often paired with a mass spectrometer (GC-MS) for definitive identification.[5][10][14]

  • Crystallization: This method can be used to purify this compound and transform it into a more stable solid form.[15][16] Crystallization with generally recognized as safe (GRAS) compounds like orotic acid or tartaric acid can produce stable nicotine salts.[15][17]

Which alkaloids are commonly found with this compound?

This compound is one of several minor alkaloids in tobacco. Others that may be present and require separation include:

  • Nicotine (the major alkaloid)[18]

  • Nornicotine[19]

  • Anatabine[19]

  • Anabasine[19]

  • Anatalline[9]

  • Myosmine[19]

  • Cotinine[19]

What quantitative parameters are important when developing a separation method?

Key parameters to monitor include:

  • Retention Time (RT): The time it takes for an analyte to pass through the chromatographic column. Each compound should have a unique and reproducible retention time for proper identification.[12]

  • Resolution: A measure of the separation between two peaks in a chromatogram. High resolution is crucial for accurately quantifying co-eluting compounds.

  • Yield/Recovery: The percentage of the target analyte recovered after an extraction or purification step.

  • Purity: The percentage of the final isolated sample that is the target compound, often determined by comparing the peak area of the target to the total area of all peaks in a chromatogram.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For GC-MS methods, the LOQ for nicotine can be as low as 0.5 ng/mL.[20]

Data Presentation

The following tables summarize typical parameters for the separation of this compound and related alkaloids.

Table 1: GC-MS Parameters for Alkaloid Analysis

ParameterValueReference
Column 30 m x 0.25 mm ID, 0.25 µm df (5% diphenyl/95% dimethylpolysiloxane)[5]
Injection Mode Splitless[5]
Injector Temp. 275 °C[5]
Carrier Gas Helium[10]
Oven Program 70°C (1 min hold), then 25°C/min to 290°C (5 min hold)[5]
Detection Mass Spectrometry (Full Scan Mode)[5]

Table 2: LC-MS/MS Parameters for Alkaloid Analysis

ParameterValueReference
Column X-Bridge BEH C18 (2.5 µm, 3 mm x 150 mm)[9]
Flow Rate 0.6 mL/min[9]
Column Temp. 50 °C[9]
Mobile Phase A 20 mM ammonium formate in 10% methanol, pH 9[9]
Mobile Phase B Methanol[9]
Detection Tandem Mass Spectrometry (Positive ESI)[9]

Table 3: Comparison of Extraction Methods for Nicotine Alkaloids

MethodTypical Solvents/ReagentsKey PrincipleTypical RecoveryReference
Acid-Base Extraction NaOH, HCl, Toluene/Ethyl Acetate, DichloromethanepH adjustment to alter alkaloid solubility in aqueous vs. organic phases~4.2% (Nicotine Yield)[4]
Solvent Extraction Methanol, EthanolDirect extraction based on solubilityHigh yield percentage (17-19%) but less specific[4]
Aqueous Two-Phase 1-Propanol, Sodium CitratePartitioning between two immiscible aqueous phases>92% (Nicotine)[7]
Supercritical Fluid Supercritical CO₂ with modifiersExtraction using a fluid with liquid and gas propertiesVariable, can be low for nicotine without modifiers[21]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from Tobacco

This protocol is adapted from methods described for the extraction of this compound and related alkaloids.[4][5]

  • Sample Preparation: Weigh tobacco material and transfer to a volumetric flask.

  • Alkalinization: Add a 2 M NaOH solution to the flask to deprotonate the alkaloids.

  • Organic Extraction: Add an organic solvent mixture (e.g., 70:30 toluene/1-butanol) to the flask. Vortex the mixture vigorously to transfer the free-base alkaloids into the organic layer.

  • Separation: Centrifuge the mixture to achieve phase separation. Transfer the upper organic phase to a new tube.

  • Acidic Back-Extraction: Add 1 M sulfuric acid to the organic extract. Vortex the mixture. The protonated alkaloids will move into the aqueous acid phase.

  • Isolation: Centrifuge and discard the upper organic layer. The lower aqueous layer now contains the purified alkaloids.

  • Final Extraction: Make the aqueous phase alkaline again with a strong base (e.g., 50% K₂CO₃) and extract with a fresh organic solvent (e.g., 1:1 dichloromethane/pentane).

  • Concentration: Evaporate the final organic solvent to obtain the crude alkaloid extract, which can then be reconstituted for chromatographic analysis.

The diagram below outlines the general workflow for separating and analyzing this compound.

G General Workflow for this compound Analysis sample Tobacco Sample extraction Step 1: Acid-Base Solvent Extraction sample->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract separation Step 2: Chromatographic Separation (HPLC or GC) crude_extract->separation detection Step 3: Detection and Quantification (MS) separation->detection data_analysis Step 4: Data Analysis detection->data_analysis result Purified this compound Quantitative Results data_analysis->result

References

Validation & Comparative

Nicotelline vs. Cotinine: A Comparative Guide to Tobacco Smoke Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of tobacco smoke exposure is critical in a multitude of research and clinical settings. Biomarkers provide an objective measure of this exposure, overcoming the limitations of self-reported data. For decades, cotinine, the primary metabolite of nicotine, has been the gold standard. However, recent research has proposed nicotelline, a tobacco alkaloid associated with particulate matter, as a complementary biomarker. This guide provides a detailed comparison of this compound and cotinine, supported by experimental data, to aid researchers in selecting the appropriate biomarker for their study needs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and cotinine as biomarkers of tobacco smoke exposure.

ParameterThis compoundCotinineReferences
Half-Life ~2 hours (as N-oxides in urine)16-22 hours[1][2]
Parent Compound Anatalline (dehydrogenation during combustion)Nicotine (metabolism)[3][4][5][6]
Primary Matrix Particulate Matter (PM)Gas and Particulate Phases[3][4]
Biological Samples for Measurement Urine (as N-oxides), House DustUrine, Saliva, Blood, Hair[3][7][8]
Typical Concentration in Smokers Variable, measured as N-oxides in urinePlasma: 250-350 ng/mL; can reach 800-900 ng/mL in heavy smokers[9]
Primary Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), LC-MS/MS[3][10]
Specificity to Tobacco Smoke High (formed during combustion)High (major metabolite of nicotine)[3][5]
Indication of Exposure Very recent exposure to particulate matterRecent exposure (within the last few days)[1][11]

Key Distinctions and Applications

Cotinine remains the most widely used and validated biomarker for general tobacco smoke exposure.[7] Its long half-life provides a reliable indication of an individual's smoking status and exposure to secondhand smoke over the preceding days.[2][11] Cotinine levels in plasma, urine, and saliva are highly correlated, offering flexibility in sample collection.[7]

This compound , in contrast, offers a unique advantage as a specific marker for exposure to the particulate matter (PM) of tobacco smoke.[3][4][12] Since the gas and particulate phases of smoke can distribute differently in the environment and have varying bioavailability, this compound can provide more nuanced information about the nature of the exposure.[3][4] Its short half-life makes its metabolites, this compound-N-oxides, a useful indicator of very recent PM exposure.[1] The presence of this compound in house dust also serves as a tracer for thirdhand smoke.[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic origins and analytical processes for these biomarkers, the following diagrams are provided.

cluster_combustion Tobacco Combustion cluster_body Human Body cluster_nicotine_pathway Nicotine Metabolism cluster_nicotelline_pathway This compound Metabolism anatalline Anatalline This compound This compound anatalline->this compound Dehydrogenation nicotine Nicotine cotinine Cotinine nicotine->cotinine CYP2A6 (Liver) nicotelline_n_oxides This compound-N-Oxides This compound->nicotelline_n_oxides Metabolism nicotine_source Tobacco nicotine_source->anatalline nicotine_source->nicotine

Metabolic pathways of Nicotine and this compound.

cluster_sample_collection 1. Sample Collection cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analytical Quantification cluster_data 4. Data Analysis urine Urine extraction Extraction (LLE or SPE) urine->extraction saliva Saliva saliva->extraction blood Blood blood->extraction lcms LC-MS/MS extraction->lcms quantification Quantification of This compound-N-Oxides or Cotinine lcms->quantification

General experimental workflow for biomarker analysis.

Experimental Protocols

Determination of this compound N-Oxides in Human Urine by LC-MS/MS

This method is based on the reduction of this compound-N-oxides in urine to this compound.[3]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., this compound-d8).

    • Add 100 μL of 20% w/v titanium trichloride (TiCl₃) to reduce the N-oxides to this compound. Let stand for 30 minutes at room temperature.

    • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. A Bakerbond SPE Octadecyl (C18) column can be used for SPE.[3]

  • LC-MS/MS Analysis:

    • Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry system.

    • The specific LC and MS parameters, including the column type, mobile phases, gradient, and mass transitions for this compound and the internal standard, should be optimized for the instrument used.[4]

Determination of Cotinine in Saliva by LC-MS/MS

This protocol is a widely accepted method for quantifying cotinine in saliva.[13][14]

  • Sample Collection:

    • Collect saliva samples using a commercial collection device (e.g., Salivette®).[14]

    • Centrifuge the collection device to separate the clear saliva.

  • Sample Preparation:

    • Spike the saliva sample with a deuterated internal standard (e.g., cotinine-d3).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis. Alternatively, a supported liquid extraction (SLE) can be used.[14]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable C18 or other appropriate column for chromatographic separation.

    • The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-product ion transitions for cotinine and its internal standard.[14] The limit of quantitation is typically around 0.05 ng/mL.[13]

Conclusion

Both cotinine and this compound are highly specific and valuable biomarkers for assessing exposure to tobacco smoke. Cotinine's extended half-life makes it the biomarker of choice for determining overall and recent smoking status. This compound and its metabolites, with their strong association with particulate matter and shorter half-life, provide a more specialized tool for investigating exposure to the particulate phase of tobacco smoke and very recent exposure events. The selection of the appropriate biomarker will depend on the specific research questions, the desired window of exposure, and the component of tobacco smoke being investigated. For a comprehensive understanding of tobacco smoke exposure, the concurrent measurement of both biomarkers may be advantageous.

References

Nicotelline: A Superior Quantitative Tracer for Environmental Tobacco Smoke Particulate Matter

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Nicotelline with other environmental tracers, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound, a minor alkaloid found in tobacco smoke, is emerging as a highly specific and stable tracer for the quantitative analysis of environmental tobacco smoke (ETS), particularly its particulate matter (PM) component.[1][2][3][4][5] Its inherent properties make it a more reliable indicator of tobacco smoke pollution compared to traditional markers like nicotine. This guide provides a comprehensive comparison of this compound with other tracers, presenting supporting data and detailed experimental protocols to validate its use in environmental and exposure assessment studies.

Superiority of this compound as a Tracer

This compound's primary advantage lies in its exclusive association with the particulate phase of tobacco smoke.[1][2][3][4][5] Unlike nicotine, which is predominantly found in the gas phase and is highly volatile, this compound is non-volatile and remains adsorbed to particulate matter.[1][2][5] This characteristic is crucial for accurately assessing exposure to the harmful particulate component of ETS, also known as secondhand smoke (SHS) and thirdhand smoke (THS).[1]

Studies have demonstrated an excellent correlation between the mass of this compound and the mass of particulate matter in aged cigarette smoke, reinforcing its suitability as a quantitative tracer.[1][2][3][4] Furthermore, this compound is more stable in the environment compared to other tracers like scopoletin, which is susceptible to oxidation.[2]

Comparison with Alternative Tracers

While other compounds have been used to trace tobacco smoke, they each have limitations that make this compound a more robust choice for quantitative analysis.

TracerAdvantagesDisadvantages
This compound - Almost exclusively in the particulate phase.[1][2][5] - High stability in the environment.[2] - Excellent correlation with PM mass.[1][2][3][4] - Specific to tobacco smoke.- Present in lower concentrations than nicotine.[1]
Nicotine - High concentrations in tobacco smoke.- Primarily in the gas phase, making it a poor tracer for PM.[1] - Volatile and reactive in the environment.
Solanesol - Present in tobacco leaf.[2]- Also found in other plants of the Solanaceae family (e.g., tomatoes, potatoes), leading to potential confounding.[2]
Scopoletin - Found in tobacco leaf.[2]- Susceptible to oxidation in the environment.[2] - Present in numerous other plant species.[2]
Iso- and anteisoalkanes - High stability in the environment.[2]- Not exclusive to tobacco smoke, can originate from other combustion sources.

Experimental Validation of this compound

The validation of this compound as a quantitative tracer involves robust analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its detection in various environmental matrices.

Quantitative Data Summary
ParameterMatrixMethodLimit of Quantification (LOQ)Reference
This compound N-oxidesHuman UrineLC-MS/MS1.37 pg/mL[1]
CotinineHuman UrineLC-MS/MS0.05 ng/mL[1]
NNALHuman UrineLC-MS/MS0.25 pg/mL[1]
NicotineEnvironmental SamplesHILIC-MS/MS10 ng[6]
Experimental Protocols

1. Analysis of this compound in Particulate Matter, Tobacco, and House Dust

This method utilizes LC-MS/MS for the quantification of this compound and other tobacco-related compounds.

  • Sample Preparation:

    • Aliquots of sample extracts (0.1–0.25 mL) or house dust (30–100 mg) are spiked with internal standards (NNN-d₄, NNK-d₄, this compound-d₈, and bipyridine-d₄).[2]

    • 2 mL of 45% aqueous potassium carbonate/5% tetrasodium EDTA and 5 mL of a 45:45:10 mixture of dichloromethane/pentane/ethyl acetate are added.[2]

    • Dust samples are sonicated at 60 °C for 60 minutes.[2]

    • All samples are vortexed for 5 minutes.[2]

    • After centrifugation and freezing of the aqueous layer, the solvent is transferred and evaporated.[2]

    • The residue is reconstituted in 0.2 mL of 10% methanol in 100 mM ammonium formate for analysis.[2]

  • LC-MS/MS Analysis:

    • A Phenomenex Kinetex 2.6 μm PFP column (15 cm × 3 mm) is used.[2]

    • A gradient elution is performed starting with 20% aqueous methanol/10 mM ammonium formate, increasing to 80% methanol/10 mM ammonium formate over 6 minutes.[2]

    • The flow rate is 0.6 mL/min, and the column temperature is maintained at 50°C.[2]

2. Analysis of this compound N-Oxides in Human Urine

This method is based on the reduction of this compound N-oxides back to this compound for measurement.

  • Sample Preparation:

    • 1 mL urine samples are spiked with an internal standard (this compound-d₈ or this compound-N-oxides-d₈).[2]

    • 100 μL of 20% (w/v) titanium trichloride (TiCl₃) is added, and the mixture is allowed to stand for 30 minutes at room temperature.[2]

    • The solution is made basic by adding 0.5 mL of saturated tetrasodium EDTA.[2]

    • Subsequent extraction and analysis follow the protocol for particulate matter.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams depict the formation of this compound and the analytical workflow for its detection in urine.

Nicotelline_Formation Anatalline Anatalline This compound This compound Anatalline->this compound Dehydrogenation (during burning) Nicotelline_Urine_Analysis Urine_Sample Urine Sample (containing this compound N-Oxides) Spiking Spike with Internal Standard (this compound-d8) Urine_Sample->Spiking Reduction Reduction with TiCl₃ Spiking->Reduction Extraction Liquid-Liquid Extraction Reduction->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Quantification Quantification of this compound LCMSMS->Quantification

References

A Comparative Analysis of LC-MS/MS and GC-MS for the Quantification of Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of minor tobacco alkaloids like nicotelline is crucial for understanding tobacco composition, metabolism, and exposure. This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental data and detailed protocols.

This comparison aims to assist in selecting the most suitable analytical technique based on the specific requirements of a study, considering factors such as sensitivity, selectivity, and sample matrix. While a direct cross-validation study for this compound was not identified in publicly available literature, this guide synthesizes data from studies on this compound and other structurally similar minor tobacco alkaloids to provide a robust comparative overview.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and other minor tobacco alkaloids using LC-MS/MS and GC-MS. It is important to note that some of the GC-MS data pertains to other minor alkaloids but is representative of the expected performance for this compound.

Performance ParameterLC-MS/MS for this compound & Minor AlkaloidsGC-MS/MS for Minor Alkaloids (Representative)
Linearity Linear calibration curves with 1/X weighting are typically used.[1]Excellent linearity (>0.995) is achievable.[2]
Accuracy For minor tobacco alkaloids, accuracy is generally high, with bias reported to be between 0-10%.[3][4]For minor tobacco alkaloids, accuracy is reported to be in the range of 96.8 – 112.4%.[2]
Precision High reproducibility is a key feature, with the coefficient of variation (C.V.) reported to be between 2-9% for minor tobacco alkaloids.[3][4]High precision is demonstrated with a coefficient of variation (C.V.) between 0.4 – 3.3%.[2]
Limit of Detection (LOD) Data for other minor alkaloids suggests LODs can be in the low ng/mL range.[5]For various minor tobacco alkaloids, LODs are in the range of 0.03 – 0.12 μg/g.[2]
Limit of Quantification (LOQ) For this compound, a lower limit of quantitation (LLOQ) of 10 pg per sample has been reported.[1] For other minor alkaloids, LOQs are around 0.2 ng/mL.[5]The limit of quantitation for nicotine by GC has been reported as 1 ng/ml.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both LC-MS/MS and GC-MS analysis of this compound and similar alkaloids.

LC-MS/MS Experimental Protocol for this compound

This protocol is based on a method developed for the determination of this compound in particulate matter derived from cigarette smoke.[1]

  • Sample Preparation (Extraction):

    • Aliquots of extracts or samples of house dust (30 to 100 mg) are spiked with internal standards (e.g., NNN-d4, NNK-d4, this compound-d8).

    • 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v) and 5 mL of a 45:45:10 mixture of dichloromethane/pentane/ethyl acetate are added.

    • For dust samples, the tubes are sonicated at 60 °C for 60 minutes.

    • All samples are vortexed for 5 minutes.

    • The residue is dissolved in 0.5 mL of 10 mM aqueous ammonium formate for analysis.

  • Chromatographic Conditions:

    • LC System: Thermo Accela UPLC pump and Pal Autosampler.

    • Column: Supelco Discovery HSF5 (15 cm × 4 mm, 5 μm particle size), heated to 40 °C.

    • Mobile Phase: An initial composition of 25% aqueous methanol containing 10 mM ammonium formate is used. After a 10 μL injection, the composition is changed to 100% methanol containing 10 mM ammonium formate over 2 minutes. This is maintained for 6 minutes before returning to the initial conditions.

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Thermo Vantage triple-stage quadrupole mass spectrometer or a Thermo-Finnigan TSQ Quantum Ultra.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Selected Reaction Monitoring (SRM) is used for quantitation.

GC-MS Experimental Protocol for this compound

The following protocol is a representative method for the analysis of this compound using GC-MS.[1]

  • Sample Preparation:

    • An aliquot of the sample extract is injected into the GC-MS system.

  • Chromatographic Conditions:

    • GC System: Varian 450 GC.

    • Injection: 1 μL of the sample is injected in splitless mode at an injection port temperature of 275 °C.

    • Column: Bruker FS 30 m × 0.25 mm ID, 0.25 μm df (5% diphenyl/95% dimethylpolysiloxane).

    • Temperature Program: The column temperature is held at 70 °C for 1 minute, then programmed to 290 °C at a rate of 25 °C/min, followed by a 5-minute hold at 290 °C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Varian 320 triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Data is collected in full scan mode (Q1), scanning from m/z 50 to m/z 350 over 0.5 minutes.

Visualizing the Analytical Workflows and Comparison

To better illustrate the processes and the key points of comparison, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison Sample Homogenized Sample Spiking Spike with Internal Standards Sample->Spiking Extraction Extraction Spiking->Extraction Cleanup Sample Cleanup / Derivatization (if needed) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC GC Gas Chromatography Separation Cleanup->GC MS1 Mass Spectrometry (MS1 - Precursor Ion) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Spectrometry (MS2 - Product Ion) CID->MS2 Quant_LC Quantification (LC-MS/MS) MS2->Quant_LC Ionization Electron Ionization (EI) GC->Ionization MassAnalyzer Mass Analyzer (Scan or SIM) Ionization->MassAnalyzer Quant_GC Quantification (GC-MS) MassAnalyzer->Quant_GC Comparison Comparison of Results Quant_LC->Comparison Quant_GC->Comparison Validation Cross-Validation Assessment Comparison->Validation

Caption: General workflow for a cross-validation study of LC-MS/MS and GC-MS.

AnalyticalTechniqueComparison cluster_lcms LC-MS/MS cluster_gcms GC-MS LCMS_Analyte Polar & Non-volatile Analytes LCMS_Prep Simpler Sample Prep (often) LCMS_Analyte->LCMS_Prep LCMS_Sensitivity High Sensitivity & Selectivity (MRM) LCMS_Prep->LCMS_Sensitivity LCMS_Deriv Derivatization Generally Not Required LCMS_Sensitivity->LCMS_Deriv GCMS_Analyte Volatile & Thermally Stable Analytes GCMS_Prep Derivatization may be needed for polar compounds GCMS_Analyte->GCMS_Prep GCMS_Library Extensive EI Spectral Libraries GCMS_Prep->GCMS_Library GCMS_Robust Robust and Widely Available GCMS_Library->GCMS_Robust Analyte This compound Analyte->LCMS_Analyte Suitable Analyte->GCMS_Analyte Suitable

References

Nicotelline: A More Specific and Stable Marker for Tobacco-Derived Particulate Matter Compared to Solanesol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of particulate matter (PM) from tobacco smoke is critical for a range of applications, from environmental monitoring to clinical studies. While solanesol has been traditionally used as a marker for tobacco smoke PM, evidence strongly suggests that nicotelline, a minor tobacco alkaloid, offers superior specificity and stability, making it a more reliable indicator.

This guide provides a comprehensive comparison of this compound and solanesol as biomarkers for tobacco-derived PM, supported by experimental data and detailed methodologies. We will delve into the chemical properties, sources, and analytical techniques for both compounds, highlighting the key advantages of using this compound for precise and accurate PM assessment.

Key Differences at a Glance

FeatureThis compoundSolanesol
Specificity to Tobacco Highly specific, primarily formed during tobacco combustion.Found in various solanaceous plants (e.g., tomatoes, potatoes), leading to potential for false positives.[1][2][3][4][5]
Environmental Stability Stable in the environment.[6][7]Reacts with ozone and degrades in the presence of UV light, compromising sample integrity.[6][8]
Location in Smoke Almost exclusively in the Particulate Matter (PM) phase.[6][9][10][11][12]Exclusively in the Particulate Matter (PM) phase.[13]
Correlation with PM Mass Excellent correlation between this compound mass and PM mass in aged cigarette smoke.[6][9][10][11]Used as a marker for PM, but its degradation can affect the accuracy of this correlation.[13]
Biomonitoring Metabolites can be measured in urine, indicating recent exposure to tobacco smoke PM.[6][9][10][11]Not readily detected in biofluids like plasma or urine, limiting its use as a direct biomarker of exposure.[6]

Experimental Evidence Supporting this compound's Superiority

Studies have demonstrated that this compound is a robust and specific marker for tobacco smoke PM. A key finding is that this compound is almost entirely present in the PM phase of both freshly generated and aged cigarette smoke.[6][9][10] Furthermore, a strong and consistent correlation has been established between the mass of this compound and the mass of PM in aged cigarette smoke, making it a reliable quantitative marker.[6][9][10][11] The primary source of this compound in tobacco smoke is the dehydrogenation of another tobacco alkaloid, anatalline, during the burning process.[6][9][10][11] This formation process contributes to its high specificity for combusted tobacco products.

In contrast, while solanesol is abundant in tobacco leaf and present in the PM of tobacco smoke, its utility is hampered by its lack of specificity and environmental stability.[6][13] Solanesol is naturally present in a variety of common plants from the Solanaceae family, including tomatoes, potatoes, and eggplants.[1][2][3][4][5] This widespread distribution can lead to confounding results in environmental samples. Moreover, solanesol has been shown to react with ozone and degrade when exposed to UV light, which can lead to an underestimation of PM levels in environmental samples.[6][8]

Experimental Workflow for Marker Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and solanesol in environmental or biological samples.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample Air (PM) / Dust / Urine Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Quantification Quantification LC_MS->Quantification Comparison Comparison & Interpretation Quantification->Comparison

Figure 1. General experimental workflow for biomarker analysis.

Detailed Experimental Protocols

Determination of this compound in Particulate Matter

This protocol is based on methods described for the analysis of this compound in PM collected from tobacco smoke.[6]

1. Sample Collection:

  • Particulate matter from aged cigarette smoke is collected on filters.

2. Extraction:

  • The filters are extracted with an appropriate solvent, such as a mixture of dichloromethane, pentane, and ethyl acetate (45:45:10).

  • An internal standard, such as this compound-d8, is added to the extraction solvent for accurate quantification.

3. Analysis by LC-MS/MS:

  • The extracts are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic separation is achieved on a suitable column.

  • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • The lower limit of quantitation (LLOQ) for this compound is typically around 10 pg per sample.[6]

Determination of Solanesol in Particulate Matter

This protocol is based on established methods for solanesol analysis in tobacco and smoke.[13][14][15][16]

1. Sample Collection:

  • Particulate matter is collected on a Cambridge filter disc.

2. Extraction:

  • The filter is transferred to a conical flask, and methanol is added.

  • The sample undergoes ultrasonic extraction.

  • For total solanesol (including esterified forms), a saponification step with potassium hydroxide is required.[13]

3. Analysis by LC-MS/MS or HPLC-UV:

  • The extract is analyzed by LC-MS/MS or high-performance liquid chromatography with UV detection (HPLC-UV).

  • For LC-MS/MS, a C18 or C4 column can be used for separation, with detection in positive ion mode.[15][16][17]

  • For HPLC-UV, detection is typically performed at a wavelength of 202 nm.[16]

Logical Relationship: Why this compound is a More Specific Marker

The following diagram illustrates the logical basis for this compound's superior specificity as a marker for tobacco smoke PM.

specificity_logic cluster_sources Potential Sources of Biomarkers cluster_markers Biomarkers cluster_conclusion Conclusion Tobacco Tobacco Combustion This compound This compound Tobacco->this compound Solanesol Solanesol Tobacco->Solanesol Other_Plants Other Solanaceous Plants (Tomato, Potato, etc.) Other_Plants->Solanesol Specific_Marker Specific Tobacco Smoke PM Marker This compound->Specific_Marker NonSpecific_Marker Non-Specific PM Marker Solanesol->NonSpecific_Marker

Figure 2. Specificity of this compound vs. Solanesol.

Conclusion

For researchers requiring unambiguous identification and quantification of particulate matter originating from tobacco smoke, this compound presents a demonstrably superior biomarker to solanesol. Its high specificity to tobacco combustion, excellent environmental stability, and strong correlation with PM mass provide a level of accuracy and reliability that solanesol cannot match due to its presence in other plants and its susceptibility to environmental degradation. The adoption of this compound as the preferred marker will lead to more precise and defensible results in studies of environmental tobacco smoke exposure and its health consequences.

References

Assessing the Specificity of Nicotelline for Tobacco Smoke: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tobacco smoke exposure is critical. This guide provides a comprehensive comparison of Nicotelline with other biomarkers, supported by experimental data, to evaluate its specificity for tobacco smoke.

This compound, a minor tobacco alkaloid, has emerged as a promising biomarker for specific and reliable detection of exposure to tobacco smoke. Its unique characteristics, particularly its association with the particulate matter of smoke, offer advantages over more traditional biomarkers. This guide delves into the specificity of this compound, comparing it with established markers such as cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), and provides detailed experimental protocols for its quantification.

Comparative Analysis of Tobacco Smoke Biomarkers

The ideal biomarker for tobacco smoke exposure should be specific to tobacco, sensitive enough to detect low levels of exposure, and have a half-life that aligns with the research question. While cotinine, the primary metabolite of nicotine, is widely used, its presence in users of electronic nicotine delivery systems (ENDS) and smokeless tobacco (SLT) limits its specificity to smoked tobacco.[1] NNAL, a metabolite of the tobacco-specific nitrosamine NNK, offers high specificity for tobacco but may not be as effective in distinguishing between different types of tobacco products.[1]

This compound's primary advantage lies in its formation during the combustion of tobacco, specifically from the dehydrogenation of anatalline.[2][3] This makes it a more specific marker for exposure to combusted tobacco products compared to non-combusted sources.

Quantitative Data Summary

The following tables summarize the comparative data on the levels and performance of this compound and other key biomarkers in distinguishing between different tobacco user groups.

Biomarker User Group Biological Matrix Mean Concentration (Geometric Mean) Source
This compound Exclusive Cigarette UsersUrineData not explicitly found in mean concentration format[1]
Exclusive SLT UsersUrineData not explicitly found in mean concentration format[1]
Dual SLT and Cigarette UsersUrineData not explicitly found in mean concentration format[1]
Cotinine Cigarette-only smokers (avg 10.7 cigs/day)Saliva113 ng/mL (median)[4]
NonsmokersSaliva2.4 ng/mL (median)[4]
Active SmokersNasal Lavage Fluid4.78 ng/mL (median)[5]
Passive SmokersNasal Lavage Fluid0.64 ng/mL (median)[5]
NonsmokersNasal Lavage Fluid0.65 ng/mL (median)[5]
NNAL Active SmokersUrine165 pg/mL[6]
Passive SmokersUrine5.80 pg/mL[6]
This compound N-oxides Children of SmokersUrine22.9 pg/mL
Biomarker / Ratio Comparison Threshold Sensitivity Specificity AUC Source
Anatalline/Nicotelline Ratio Exclusive Cigarette vs. Exclusive SLT Use18.189.3%86.4%0.90[1]
Anatalline/Nicotelline Ratio Exclusive SLT vs. Exclusive ENDS Use12.896.4%76.3%0.90[1]
This compound/Cotinine Ratio Exclusive Cigarette vs. Exclusive ENDS Use0.0891.4%76.4%0.85[1]
Cotinine Smokers vs. Nonsmokers (Saliva)7 ng/mL92.3%89.7%-[4]
Cotinine Smokers vs. Nonsmokers (Saliva)13 ng/mL86.5%95.9%-[4]
Cotinine Smokers vs. Nonsmokers (NLF)1 ng/mL91%99%-[5]
Cotinine Active vs. Passive Smokers (Urine)31.5 ng/mL97.1%93.9%-[6]
NNAL Active vs. Passive Smokers (Urine)47.3 pg/mL87.4%96.5%-[6]
NNAL/Cotinine Ratio Active vs. Passive Smokers (Urine)0.74 x 10⁻³97.3%87.3%-[6]

Experimental Protocols

Accurate quantification of this compound is crucial for its validation and application as a biomarker. The following is a detailed methodology for the analysis of this compound N-oxides in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]

Determination of this compound N-Oxides in Human Urine by LC-MS/MS

This method is based on the reduction of this compound N-oxides to this compound for quantification.

1. Sample Preparation:

  • To 1 mL of urine sample in a 13 x 100 mm glass culture tube, add 100 µL of a 10 ng/mL solution of the internal standard, this compound-d8.

  • Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) to reduce the this compound N-oxides to this compound.

  • Let the mixture stand for 30 minutes at room temperature.

  • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

  • Perform a liquid-liquid extraction by adding 4 mL of a 2:1 toluene/ethyl acetate solution and vortexing.

  • Centrifuge to separate the layers and transfer the organic layer to a new tube.

  • Back-extract the analytes into an acidic aqueous phase by adding 0.5 mL of 1 M sulfuric acid and vortexing.

  • After centrifugation, freeze the aqueous layer and discard the organic solvent.

  • Thaw the aqueous layer and add it to a tube containing 0.5 mL of saturated tetrasodium EDTA.

  • Re-extract the analytes into 4 mL of 2:1 toluene/ethyl acetate.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness using a SpeedVac.

  • Reconstitute the residue in 0.2 mL of 10% methanol containing 100 mM ammonium formate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: Thermo Vantage MS system or equivalent.

  • Column: Phenomenex Kinetex 2.6 µm PFP, 15 cm x 3 mm.

  • Mobile Phase A: Aqueous methanol with 10 mM ammonium formate.

  • Mobile Phase B: Methanol with 10 mM ammonium formate.

  • Gradient: Start with 20% B, increasing to 80% B over 6 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard, this compound-d8.

Visualizing this compound's Pathway and Analysis

To further clarify the concepts discussed, the following diagrams illustrate the formation and metabolism of this compound, as well as the experimental workflow for its analysis.

cluster_0 Tobacco Combustion cluster_1 Human Metabolism Anatalline Anatalline (in Tobacco) Nicotelline_Smoke This compound (in Tobacco Smoke PM) Anatalline->Nicotelline_Smoke Dehydrogenation Nicotelline_Absorbed Absorbed this compound Nicotelline_Smoke->Nicotelline_Absorbed Inhalation & Absorption N_Oxides This compound-N-Oxides (in Urine) Nicotelline_Absorbed->N_Oxides Metabolism

Caption: Formation and metabolism of this compound.

Urine_Sample 1. Urine Sample Collection Spiking 2. Spiking with Internal Standard (this compound-d8) Urine_Sample->Spiking Reduction 3. Reduction of N-Oxides with TiCl3 Spiking->Reduction Extraction1 4. Liquid-Liquid Extraction Reduction->Extraction1 Back_Extraction 5. Back-Extraction Extraction1->Back_Extraction Extraction2 6. Re-Extraction Back_Extraction->Extraction2 Evaporation 7. Evaporation to Dryness Extraction2->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution LC_MSMS 9. LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Experimental workflow for urinary this compound analysis.

Conclusion

This compound demonstrates significant potential as a highly specific biomarker for exposure to the particulate matter of tobacco smoke.[2][3] Its formation during combustion makes it a valuable tool for distinguishing smokers of combustible tobacco from users of non-combusted tobacco products and nicotine replacement therapies.[1] The presented data and experimental protocol provide a solid foundation for researchers to incorporate this compound analysis into their studies for a more precise assessment of tobacco smoke exposure. Further research to establish standardized cutoff values and to explore its utility in various populations will continue to solidify its role in tobacco control research and public health.

References

A Guide to Inter-Laboratory Comparison of Nicotelline Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) or proficiency testing (PT) program for the measurement of nicotelline. This compound, a minor tobacco alkaloid, is a promising biomarker for particulate matter derived from tobacco smoke.[1][2][3] As research into its applications expands, ensuring the accuracy and comparability of measurement results across different laboratories is paramount. This document outlines a proposed study design, experimental protocols, and data evaluation criteria for researchers, scientists, and drug development professionals.

Hypothetical Inter-Laboratory Study Results

To illustrate the data evaluation process, the following table summarizes hypothetical results from a round-robin study involving five laboratories. In this scenario, each laboratory received identical blind samples at two different concentration levels (Sample A and Sample B).

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Measurement

Laboratory IDSample A Reported Conc. (ng/mL)Sample A Z-ScoreSample B Reported Conc. (ng/mL)Sample B Z-ScoreMethod
Lab 014.850.5918.90-0.65LC-MS/MS
Lab 024.62-0.6720.501.14LC-MS/MS
Lab 035.101.96 (Questionable)21.201.92 (Questionable)UPLC-MS/MS
Lab 044.981.3019.800.36LC-MS/MS
Lab 054.50-1.3518.50-1.09GC-MS
Consensus Mean 4.78 19.58
Standard Deviation 0.17 1.08

Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A common interpretation of Z-scores in proficiency testing is: |z| ≤ 2 is satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.[4][5]

Experimental Protocols

The following protocols are based on established methods for the quantification of this compound and related tobacco alkaloids in biological matrices.[1][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for urine samples.

  • Aliquoting: Transfer 1.0 mL of the urine sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of an internal standard solution (e.g., this compound-d8 at 10 ng/mL in methanol) to each sample, vortex briefly.

  • Basification: Add 0.5 mL of 1 M NaOH to each tube and vortex.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., dichloromethane/diethyl ether, 50:50 v/v).

  • Mixing: Cap the tubes and mix on a rotary mixer for 20 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.[1]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 234.1 -> Q3: 117.1 (Quantifier), Q1: 234.1 -> Q3: 91.1 (Qualifier)

    • This compound-d8 (IS): Q1: 242.1 -> Q3: 125.1

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (e.g., spiking urine matrix) B Homogeneity & Stability Testing A->B C Sample Distribution B->C Lab1 Lab 1 C->Lab1 Blind Samples Lab2 Lab 2 C->Lab2 Blind Samples LabN Lab ...N C->LabN Blind Samples D Data Collection & Analysis E Report Generation D->E Statistical Evaluation Lab1->D Reported Results Lab2->D Reported Results LabN->D Reported Results

Caption: Workflow for a this compound inter-laboratory comparison study.

Logical Flow for Performance Evaluation

G start Start: Receive Lab Data calc_stats Calculate Consensus Mean & Standard Deviation start->calc_stats calc_z Calculate Z-Score for Each Laboratory calc_stats->calc_z decision Is |Z-Score| <= 2? calc_z->decision satisfactory Performance Satisfactory decision->satisfactory Yes questionable Is 2 < |Z-Score| < 3? decision->questionable No q_result Performance Questionable: Investigation suggested questionable->q_result Yes unsatisfactory Performance Unsatisfactory: Corrective action required questionable->unsatisfactory No

References

Urinary Nicotelline: A Promising Biomarker for Particulate Matter Exposure from Tobacco Smoke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary nicotelline as a biomarker for smoking history, with a focus on its correlation with tobacco use and its performance against other established biomarkers. Experimental data and detailed protocols are presented to support its evaluation in research and clinical settings.

Correlation with Smoking History and Biomarker Comparison

Urinary this compound, a metabolite of the tobacco alkaloid anatalline, is emerging as a specific biomarker for exposure to the particulate matter (PM) in tobacco smoke.[1][2][3] this compound is formed during the combustion of tobacco through the dehydrogenation of anatalline and is almost exclusively found in the PM phase of smoke.[1][2][3] Its presence in urine, primarily as N-oxide metabolites, indicates recent exposure to tobacco smoke.[1]

Key Characteristics of this compound as a Biomarker:
  • Specificity for Particulate Matter: Unlike gas-phase components of tobacco smoke, this compound is a non-volatile alkaloid, making it a specific tracer for exposure to harmful particulate matter.[1][2][3]

  • Short Half-Life: Urinary this compound has a short elimination half-life of approximately 2-3 hours.[2] This makes it a suitable biomarker for assessing very recent tobacco smoke exposure.

  • Differentiation of Tobacco Product Use: The ratio of urinary anatalline to this compound can be a useful tool to distinguish between users of different tobacco products. For instance, smokeless tobacco users are exposed to higher levels of anatalline relative to this compound compared to cigarette smokers.[2]

Comparison with Alternative Biomarkers

The most commonly used biomarkers for tobacco smoke exposure are nicotine and its primary metabolite, cotinine.[1][4] 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of a potent lung carcinogen, is another important biomarker.[1] The following table summarizes the key characteristics of these biomarkers.

BiomarkerHalf-LifePrimary UseAdvantagesLimitations
Nicotine ~2 hours[5]Assessing immediate tobacco useReflects very recent exposure.Short half-life may not capture overall smoking patterns.
Cotinine ~16-19 hours[6]Assessing recent and regular tobacco useLonger half-life provides a better indication of regular smoking behavior.[7]Cannot distinguish between different sources of nicotine (e.g., cigarettes vs. NRT).
This compound ~2-3 hours[2]Specific marker for particulate matter exposure from combusted tobaccoHigh specificity for combusted tobacco products.[2]Short half-life may miss infrequent smoking.
NNAL ~10-18 days[2]Assessing long-term exposure to tobacco-specific nitrosaminesLong half-life reflects cumulative exposure to a potent carcinogen.[2]Less sensitive to recent changes in smoking behavior.

Quantitative Data on Urinary Biomarker Levels

The following tables present a summary of urinary biomarker concentrations in different populations, compiled from various studies. These values can serve as a reference for interpreting biomonitoring data.

Table 1: Urinary this compound and Anatalline Levels in Different Tobacco Product Users

Tobacco Product User GroupUrinary this compound (pg/mg creatinine) - Geometric MeanUrinary Anatalline (pg/mg creatinine) - Geometric MeanAnatalline/Nicotelline Ratio - Geometric Mean
Exclusive Cigarette Smokers1,17521,20018.0
Exclusive Smokeless Tobacco Users1151,41012.3
Exclusive ENDS UsersNear Limit of QuantitationNear Limit of QuantitationNot Applicable

Source: Adapted from a study on discriminating between tobacco product users.[2]

Table 2: Urinary Nicotine and Cotinine Levels in Various Smoker Categories (ng/mL)

Smoker CategoryNicotine (Mean ± SD)Cotinine (Mean ± SD)
Cigarette Smokers703.50 ± 304.342736.20 ± 983.29
Hooka Smokers548.0 ± 103.472379.0 ± 424.25
Bidi Smokers268.53 ± 97.62562.60 ± 249.38
Tobacco Chewers447.75 ± 145.092178.30 ± 334.29
Passive Smokers109.75 ± 22.33280.75 ± 86.30
Non-smokers55.00 ± 13.717.30 ± 2.47

Source: Based on a study analyzing urinary levels in different tobacco users.[4]

Experimental Protocols

Determination of Urinary this compound N-Oxides

This method is based on the reduction of this compound N-oxides in urine to this compound, followed by extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

1. Sample Preparation and Reduction:

  • To 1 mL of urine in a glass culture tube, add 100 µL of an internal standard (e.g., 10 ng/mL this compound-d8).
  • Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) solution.
  • Let the mixture stand for 30 minutes at room temperature to allow for the reduction of this compound N-oxides to this compound.

2. Extraction:

  • Make the sample basic by adding 0.5 mL of saturated tetrasodium EDTA.
  • Perform a liquid-liquid extraction by adding 4 mL of a 2:1 toluene/ethyl acetate solution, vortexing, and centrifuging.
  • Transfer the organic phase to a new tube.
  • Back-extract the this compound into an acidic aqueous phase by adding 0.5 mL of 1 M sulfuric acid, vortexing, and centrifuging.
  • Discard the organic phase.

3. Final Extraction and Reconstitution:

  • To the aqueous acid phase, add 0.5 mL of 50% (w/v) aqueous potassium carbonate containing 0.2% concentrated aqueous ammonia.
  • Add 2 mL of a 50:50 dichloromethane/pentane solution.
  • Vortex and centrifuge.
  • Transfer the final organic extract to a new tube and evaporate to dryness at 60°C under a stream of nitrogen.
  • Reconstitute the residue in 0.5 mL of 10 mM aqueous ammonium formate for LC-MS/MS analysis.

LC-MS/MS Analysis

A detailed protocol for the simultaneous analysis of nicotine and its metabolites using LC-MS/MS can be adapted for this compound analysis. The general principles involve:

  • Chromatographic Separation: Utilizing a C18 reverse-phase column with a gradient mobile phase to separate the analyte of interest from other urinary components.

  • Mass Spectrometric Detection: Employing a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction urine_sample 1. Urine Sample (1 mL) add_is 2. Add Internal Standard (this compound-d8) urine_sample->add_is add_ticl3 3. Add TiCl3 for Reduction add_is->add_ticl3 incubation 4. Incubate (30 min, RT) add_ticl3->incubation make_basic 5. Make Basic (EDTA) incubation->make_basic lle1 6. Liquid-Liquid Extraction (Toluene/Ethyl Acetate) make_basic->lle1 back_extract 7. Back Extraction (H2SO4) lle1->back_extract make_basic2 8. Make Basic (K2CO3) back_extract->make_basic2 lle2 9. Final LLE (Dichloromethane/Pentane) make_basic2->lle2 evaporation 10. Evaporate to Dryness lle2->evaporation reconstitution 11. Reconstitute evaporation->reconstitution analysis 12. LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for urinary this compound N-oxide analysis.

metabolic_pathway anatalline Anatalline (in tobacco) combustion Combustion (Smoking) anatalline->combustion This compound This compound (in Particulate Matter) combustion->this compound Dehydrogenation metabolism Metabolism (in vivo) This compound->metabolism n_oxides This compound N-Oxides (in urine) metabolism->n_oxides Oxidation excretion Urinary Excretion n_oxides->excretion final_product Excreted Product

Caption: Formation and metabolism of this compound from tobacco smoke.

References

Navigating the Complex Landscape of Tobacco Exposure Biomarkers: A Comparative Guide to Nicotelline and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tobacco exposure is paramount. While various biomarkers exist, their individual strengths and limitations necessitate a nuanced understanding for appropriate application. This guide provides a comprehensive comparison of nicotelline, a minor tobacco alkaloid, with the well-established biomarkers cotinine and anabasine, supported by experimental data and detailed methodologies.

This compound, a compound primarily formed during the combustion of tobacco, has been investigated as a specific biomarker for exposure to tobacco smoke, particularly from combustible products. However, its utility is subject to several limitations that must be considered in the context of broader tobacco exposure assessment. This guide will delve into these limitations and objectively compare this compound's performance against the more commonly utilized biomarkers, cotinine and anabasine.

Performance Characteristics of Tobacco Exposure Biomarkers

The efficacy of a biomarker is determined by several key parameters, including its half-life, concentration in biological fluids, sensitivity, and specificity. The following table summarizes these characteristics for this compound, cotinine, and anabasine.

BiomarkerHalf-LifeTypical Urinary Concentration (Smokers)SensitivitySpecificityPrimary Utility
This compound ~2-3 hours[1]~1.175 ng/mg creatinine (combustible tobacco users)[2]Data not available for general tobacco exposureHigh for combustible tobacco vs. e-cigarettes[2]Differentiating combustible from non-combustible tobacco use
Cotinine ~16-20 hours[3]~1000 - 8000 ng/mL[4]High (e.g., 97.1% for active smoking)[5]High (e.g., 93.9% for active smoking)[5]General tobacco and nicotine exposure
Anabasine ~16 hours~5.53 ng/mL (median)Moderate (e.g., 86% in daily smokers)Can be low due to other sources[6]Distinguishing tobacco use from Nicotine Replacement Therapy (NRT)[7]

Limitations of this compound as a Standalone Biomarker

While this compound's specificity for combustible tobacco is a key advantage in certain research contexts, its short half-life of approximately 2-3 hours significantly limits its utility as a general biomarker for tobacco exposure.[1] This brief detection window means that this compound levels in urine reflect only very recent tobacco use, potentially leading to false-negative results in individuals who have not smoked in the hours immediately preceding sample collection.

Furthermore, this compound is a minor alkaloid, and its concentration in the urine of smokers is considerably lower than that of cotinine.[2] This lower concentration can present analytical challenges and may reduce its sensitivity for detecting low levels of tobacco exposure.

The Gold Standard: Cotinine

Cotinine, the major metabolite of nicotine, remains the most reliable and widely used biomarker for assessing tobacco and nicotine exposure. Its long half-life of 16-20 hours provides a more integrated measure of exposure over the preceding days.[3] Urinary cotinine levels are substantially higher than those of this compound, allowing for more robust and sensitive detection.[4] Numerous studies have established high sensitivity and specificity for cotinine in distinguishing smokers from non-smokers.[5]

A Tool for Differentiation: Anabasine

Anabasine is a tobacco alkaloid that is not present in nicotine replacement therapies. This makes it a useful tool for differentiating between active tobacco use and the use of NRT products.[7] However, the specificity of anabasine has been questioned due to its presence in some insecticides and other consumable products, which could lead to false-positive results for tobacco use.[6]

Visualizing the Metabolic Landscape

To understand the relationship between these biomarkers, it is helpful to visualize the metabolic pathway of nicotine.

Nicotine Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Major Metabolite Other_Metabolites Other Metabolites Cotinine->Other_Metabolites Anabasine Anabasine This compound This compound Tobacco_Products Tobacco Products Tobacco_Products->Nicotine Primary Alkaloid Tobacco_Products->Anabasine Minor Alkaloid Tobacco_Products->this compound Combustion Product

Figure 1: Metabolic pathway of nicotine and sources of related tobacco alkaloids.

Experimental Protocols

The simultaneous analysis of this compound, cotinine, and anabasine in urine is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from multiple validated methods.[8][9][10][11][12][13][14]

Simultaneous Analysis of this compound, Cotinine, and Anabasine in Urine by LC-MS/MS

1. Sample Preparation

  • To 100 µL of urine sample, add an internal standard solution containing deuterated analogs of this compound, cotinine, and anabasine.

  • For the analysis of total cotinine (free and glucuronidated), enzymatic hydrolysis using β-glucuronidase is performed by incubating the sample at 37°C.[8][9]

  • Protein precipitation is then carried out by adding a solvent such as acetonitrile or acetone, followed by vortexing and centrifugation to pellet the precipitated proteins.[8][9]

  • Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[14]

  • The resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate ions of the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of each analyte and its internal standard. Specific precursor-to-product ion transitions are monitored for each compound.

3. Data Analysis

  • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.

Biomarker Analysis Workflow cluster_SP Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DA Data Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standards Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (optional for total cotinine) Internal_Standard->Hydrolysis Extraction Protein Precipitation / Solid-Phase Extraction Hydrolysis->Extraction Supernatant_Transfer Transfer of Supernatant Extraction->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Figure 2: Experimental workflow for urinary biomarker analysis using LC-MS/MS.

Conclusion

References

Nicotelline in Mainstream vs. Sidestream Smoke: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nicotelline concentrations in mainstream (MS) and sidestream (SS) cigarette smoke, supported by experimental data. The information is intended to assist researchers in understanding the distribution of this minor tobacco alkaloid in different smoke phases.

Data Summary

Quantitative analysis reveals significantly higher concentrations of this compound in sidestream smoke compared to mainstream smoke across various cigarette brands. The data presented below is derived from a study that utilized a standardized smoking machine to generate and collect both smoke streams for analysis.

Cigarette Brand Mainstream this compound (ng/cig) Sidestream this compound (ng/cig)
B&H 100s 1375 (± 145) 12980 (± 629)
GPC 100s 1373 (± 103) 13913 (± 1133)
Marlboro 100s 1335 (± 140) 12586 (± 1230)
Marlboro Lights 100s 853 (± 116) 10214 (± 1004)
Newport 100s 1653 (± 178) 14193 (± 1293)
Camel Turkish Gold 799 (± 110) 9013 (± 1010)
Pall Mall Ultra 453 (± 42) 6196 (± 605)

Data sourced from a 2013 study on this compound as a biomarker for tobacco smoke.[1]

The data consistently demonstrates that sidestream smoke contains substantially more this compound per cigarette than mainstream smoke.[1] This is noteworthy for researchers studying environmental tobacco smoke (ETS), as sidestream smoke is its primary component.[2]

Experimental Protocols

The following methodologies are based on the protocols described in the cited research for the analysis of this compound in mainstream and sidestream smoke.[1]

Smoke Generation and Collection

Objective: To generate and collect mainstream and sidestream smoke under standardized conditions.

Apparatus:

  • Borgwaldt RM1/G smoking machine

  • Fishtail chimney for sidestream smoke collection

  • Cambridge filter pads

Procedure:

  • Cigarettes were smoked using a regimen similar to ISO Standards 3308:2012 and 4387:2000.[1]

  • Smoking Parameters:

    • Puff duration: 2 seconds

    • Puff interval: 60 seconds

    • Puff volume: 35 cm³

    • Butt length: 3 mm past the filter overwrap.[1]

  • Mainstream Smoke Collection: Mainstream smoke was drawn through a Cambridge filter pad.

  • Sidestream Smoke Collection: A fishtail chimney was used to direct sidestream smoke through a separate Cambridge filter pad with a linear air velocity of 2 cm/s.[1]

Sample Preparation and Analysis

Objective: To extract and quantify this compound from the collected particulate matter.

Apparatus:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Thermo Quantum)

  • Sonicator

  • Centrifuge

Reagents:

  • 0.1 N HCl in 50% methanol (Extraction solvent)

  • This compound-d8 (Internal standard)

Procedure:

  • Extraction: The Cambridge filter pads containing the particulate matter were placed in a polypropylene bottle with 0.5 M HCl. The mixture was sonicated for 30 minutes.[1]

  • Sample Cleanup: The resulting liquid was decanted. For detailed analysis, extracts were evaporated, reconstituted in the mobile phase.[1]

  • LC-MS/MS Analysis:

    • Ionization Mode: HESI (Heated Electrospray Ionization).[1]

    • Temperatures: Vaporizer at 450°C and capillary at 350°C.[1]

    • Gas Flow: Sheath and auxiliary gases at 40 and 5 L/min, respectively.[1]

    • Voltage: Ion spray voltage set at 4000 volts.[1]

    • Quantification: A stable isotope-labeled internal standard (this compound-d8) was used to create a standard curve for accurate quantification.[1]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the experimental process, from smoke generation to data analysis.

G cluster_collection Smoke Generation & Collection cluster_prep Sample Preparation cluster_analysis Analysis Smoking_Machine Borgwaldt RM1/G Smoking Machine MS_Collection Mainstream Smoke Collection (Cambridge Filter) Smoking_Machine->MS_Collection SS_Collection Sidestream Smoke Collection (Fishtail Chimney & Filter) Smoking_Machine->SS_Collection Extraction Sonication with 0.5 M HCl MS_Collection->Extraction SS_Collection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Quant Data Quantification (vs. Internal Standard) LC_MSMS->Data_Quant

Caption: Workflow for this compound quantification in smoke.

Formation of this compound

Research suggests that this compound in tobacco smoke is primarily formed through the dehydrogenation of Anatalline, another tobacco alkaloid, during the combustion process.[1][3]

G Anatalline Anatalline (in Tobacco) This compound This compound (in Smoke) Anatalline->this compound Dehydrogenation (Combustion)

References

Assessing Thirdhand Smoke Risk: A Comparative Guide to Nicotelline and Other Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent residue of tobacco smoke that adheres to surfaces and dust, known as thirdhand smoke (THS), presents a significant and often overlooked health risk. Accurate assessment of this risk is crucial for public health research and the development of effective remediation strategies. This guide provides a comprehensive comparison of nicotelline, a promising new marker for THS, with other established analytical methods. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting the most appropriate tools for their studies.

This compound: A Stable Tracer for Particulate-Phase Thirdhand Smoke

Recent studies have highlighted this compound, a tobacco-related chemical compound, as a superior marker for measuring the presence of tobacco smoke residue.[1] Unlike nicotine, which is found almost exclusively in the gas-phase of secondhand smoke and is more susceptible to environmental degradation, this compound is predominantly associated with particulate matter.[2][3] This characteristic makes it a more stable and reliable indicator of aged tobacco smoke residue, which is the primary constituent of THS.

Comparative Analysis of Thirdhand Smoke Markers

To provide a clear comparison, the following tables summarize quantitative data for this compound and other commonly used THS markers: nicotine, cotinine, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).

Table 1: Comparison of Thirdhand Smoke Markers in House Dust

MarkerSample TypeConcentration in Homes of SmokersConcentration in Homes of Non-SmokersAnalytical MethodKey AdvantagesKey Limitations
This compound House Dust18.2 - 297 ng/g[4]Detected, but at lower levelsLC-MS/MSSpecific to tobacco smoke particulate matter, high stability.Newer marker, less historical data available.
Nicotine House DustMedian: 11,000 ng/g[5]Median: Lower, but still detectable[5][6]GC-MS or LC-MS/MSWell-established marker, high concentrations in contaminated environments.Volatile, can degrade over time, less specific to aged residue.

Table 2: Comparison of Thirdhand Smoke Markers on Surfaces

MarkerSample TypeConcentration in Homes of SmokersConcentration in Homes of Non-SmokersAnalytical MethodKey AdvantagesKey Limitations
Nicotine Surface Wipes1,303 ± 2,676 µg/m²[7]7.2 ± 13.8 µg/m²[7]LC-MS/MSDirect measure of surface contamination, good for assessing dermal exposure risk.Can be influenced by recent smoking activity, less indicative of long-term accumulation than dust markers.
Hand Nicotine Hand WipesGeometric Mean: 89.7 ng/wipe[8]Lower, but detectableLC-MS/MSProxy for direct contact with contaminated surfaces, relevant for children's exposure.Variable based on individual activity and hygiene.

Table 3: Comparison of Biomarkers for Thirdhand Smoke Exposure

BiomarkerSample TypeTypical Levels in THS-Exposed Non-SmokersHalf-LifeAnalytical MethodKey AdvantagesKey Limitations
Cotinine UrineGeometric Mean (Children): 10.1 ng/mL[9]~16-28 hours[9]LC-MS/MSWell-established biomarker of nicotine exposure.Reflects recent exposure, not specific to THS vs. secondhand smoke.
NNAL UrineGeometric Mean (Children): 25.3 pg/mL[9]~10-40 days[9]LC-MS/MSBiomarker of exposure to a potent carcinogen (NNK), long half-life indicates chronic exposure.Lower concentrations than cotinine, more complex analysis.
This compound N-oxides UrineGeometric Mean (Children): 22.9 pg/mL[9]Not well establishedLC-MS/MSDirect metabolite of a THS-specific marker.Research on its utility as a biomarker is ongoing.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable research. The following sections outline the key steps for the analysis of this compound and other THS markers.

Protocol 1: Analysis of this compound in House Dust by LC-MS/MS

This protocol is based on methodologies described in the literature for the analysis of tobacco alkaloids in environmental samples.[2]

1. Sample Collection:

  • Collect dust samples from household surfaces (e.g., floors, furniture) using a standardized vacuum collection method.

  • Sieve the dust to obtain a fine, homogenous powder.

2. Sample Preparation and Extraction:

  • Weigh 30 to 100 mg of the sieved dust sample.

  • Spike the sample with an internal standard (e.g., this compound-d8).

  • Add 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v) and 5 mL of a solvent mixture (45:45:10 dichloromethane/pentane/ethyl acetate).

  • Sonicate the mixture at 60°C for 60 minutes.

  • Vortex the sample for 5 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a mobile phase solution (e.g., 10 mM aqueous ammonium formate) for analysis.

3. LC-MS/MS Analysis:

  • Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Employ a suitable column for separation (e.g., Supelco Discovery HSF5).

  • Set the mass spectrometer to monitor for the specific mass-to-charge transitions of this compound and its internal standard.

  • Quantify the concentration of this compound based on the peak area ratio relative to the internal standard.

Protocol 2: Wipe Sampling and Analysis of Nicotine on Surfaces

This protocol is adapted from established methods for assessing surface contamination.[10][11]

1. Sample Collection:

  • Use pre-screened, low-nicotine cotton wipes.

  • Define a standardized surface area for sampling (e.g., 1 square foot).

  • Moisten the wipe with a suitable solvent (e.g., isopropanol or a water/ascorbic acid solution).

  • Wipe the designated surface area using a consistent pattern (e.g., overlapping S-strokes).

  • Place the wipe sample in a labeled, sealed container and store it refrigerated or frozen until analysis.

  • Collect a field blank by exposing a wipe to the air in the sampling environment without wiping a surface.

2. Sample Preparation and Extraction:

  • Add an internal standard (e.g., nicotine-d4) to the sample container.

  • Add an extraction solvent (e.g., methanol or a buffered solution) to the container.

  • Agitate the container (e.g., by vortexing or sonication) to extract the nicotine from the wipe.

  • Transfer an aliquot of the extract for analysis.

3. Analytical Method:

  • Analyze the extract using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.

  • Quantify the amount of nicotine by comparing the sample response to a calibration curve generated from standards of known concentration.

  • Correct the sample results by subtracting the amount of nicotine found in the field blank.

Protocol 3: Analysis of Cotinine and NNAL in Urine

This protocol is a generalized procedure based on established methods for urinary biomarker analysis.[12][13]

1. Sample Collection and Storage:

  • Collect a random urine sample in a sterile container.

  • Store the sample refrigerated for short-term storage or frozen (-20°C or lower) for long-term storage.

2. Sample Preparation:

  • Thaw the urine sample at room temperature.

  • Take a specific volume of urine (e.g., 2 mL).

  • Add a mixture of isotope-labeled internal standards (e.g., [D3]cotinine and [13C6]NNAL).

  • To measure total cotinine and NNAL (free plus glucuronidated forms), treat the sample with β-glucuronidase overnight at 37°C to cleave the glucuronide conjugates.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

3. LC-MS/MS Analysis:

  • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the analytes using a suitable HPLC column and mobile phase gradient.

  • Detect and quantify cotinine and NNAL using their specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

  • Calculate the concentrations based on the response relative to the internal standards.

Visualizing Thirdhand Smoke Chemistry and Experimental Workflows

To further elucidate the processes involved in THS formation and analysis, the following diagrams are provided.

THS_Formation_Pathway cluster_gas Gas Phase cluster_surface Indoor Surfaces cluster_products Thirdhand Smoke Components Nicotine_gas Nicotine (Gas Phase) Nicotine_surface Nicotine (Adsorbed) Nicotine_gas->Nicotine_surface Adsorption HONO Nitrous Acid (HONO) TSNAs Tobacco-Specific Nitrosamines (TSNAs) (NNK, NNN, NNA) HONO->TSNAs Ozone Ozone (O3) Oxidation_Products Oxidation Products (Cotinine, Formaldehyde, etc.) Ozone->Oxidation_Products Nicotine_surface->Nicotine_gas Desorption Nicotine_surface->TSNAs Reaction Nicotine_surface->Oxidation_Products Reaction

Caption: Chemical transformation of nicotine into harmful thirdhand smoke components on indoor surfaces.

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Output Dust House Dust (Vacuum) Dust_Prep Sieving Spiking Solvent Extraction Sonication Dust->Dust_Prep Wipe Surface Wipe (Standardized Area) Wipe_Prep Spiking Solvent Extraction Agitation Wipe->Wipe_Prep Urine Urine Sample (Spot Collection) Urine_Prep Spiking Enzymatic Hydrolysis Solid-Phase Extraction Urine->Urine_Prep LCMS LC-MS/MS Dust_Prep->LCMS Wipe_Prep->LCMS GCMS GC-MS Wipe_Prep->GCMS Urine_Prep->LCMS Quant Quantitative Results (ng/g, µg/m², ng/mL) LCMS->Quant GCMS->Quant

Caption: General experimental workflow for the analysis of thirdhand smoke markers.

References

Evaluating the Dose-Response Relationship of Nicotelline Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the dose-response relationship of Nicotelline exposure. Due to the limited direct research on the pharmacological effects of this compound, this document leverages data from its use as a biomarker for tobacco smoke and draws comparisons with the well-studied alkaloid, Nicotine, to infer potential biological interactions.

Executive Summary

This compound, a pyridine alkaloid found in tobacco and its smoke, is gaining prominence as a stable biomarker for particulate matter derived from tobacco smoke.[1][2][3] Unlike Nicotine, which has been extensively studied for its psychoactive and physiological effects, research into the direct dose-response relationship of this compound on biological systems is sparse. This guide synthesizes the available data on this compound exposure, presents experimental protocols for its quantification, and explores the signaling pathways of the structurally related compound, Nicotine, to provide a framework for future research.

Data on this compound Exposure and Metabolites

Quantitative analysis of this compound and its metabolites, primarily N-oxides, serves as a reliable method to determine exposure to tobacco smoke. The following tables summarize key findings from studies measuring this compound in various matrices.

Table 1: this compound Concentration in Tobacco Smoke Particulate Matter (PM)

Cigarette BrandPearson Correlation (r²) with PM MassSlope (ng this compound / mg PM)
Camel0.9710.000719
Camel Blue0.9570.000831
Marlboro Gold0.9950.000582

Data adapted from a study on aged cigarette smoke, indicating a strong correlation between this compound mass and particulate matter mass across different brands.[4]

Table 2: Quantification of this compound Metabolites in Urine

AnalyteLimit of Quantitation (LOQ)MatrixAnalytical Method
This compound N-oxides1.37 pg/mLUrineLC-MS/MS
Cotinine0.05 ng/mLUrineLC-MS/MS
NNAL (Nicotine-derived nitrosamino ketone)0.25 pg/mLUrineLC-MS/MS

This table highlights the high sensitivity of methods used to detect this compound metabolites, making it a useful biomarker for exposure to tobacco smoke.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound exposure. The following protocols are based on established methods for the quantification of this compound and its metabolites.

1. Determination of this compound in Particulate Matter

This protocol outlines the extraction and analysis of this compound from particulate matter collected from tobacco smoke.

  • Sample Collection: Particulate matter from aged cigarette smoke is collected on filters in a custom-built aging chamber.

  • Extraction: The filters are extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). A stable isotope-labeled internal standard, such as this compound-d8, is used for robust quantification.[4]

2. Determination of this compound N-Oxides in Human Urine

This method is designed for the quantification of this compound metabolites in urine, serving as a biomarker of exposure.[4]

  • Sample Preparation: A 1 mL urine sample is spiked with an internal standard (e.g., 100 μL of 10 ng/mL this compound-d8 or this compound-N-oxides-d8).

  • Reduction: this compound-N-oxides are reduced to this compound by adding 100 μL of 20% w/v titanium trichloride (TiCl₃) and incubating for 30 minutes at room temperature.

  • Extraction: The sample is basified by adding 0.5 mL of saturated tetrasodium EDTA, followed by liquid-liquid or solid-phase extraction.

  • Analysis: The final extract is analyzed by LC-MS/MS.

Potential Signaling Pathways: Inferences from Nicotine

While direct evidence for this compound's interaction with signaling pathways is lacking, the well-documented pathways of Nicotine can serve as a starting point for investigation. Nicotine primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[6][7]

Nicotine's Effect on Dopaminergic Neurons:

In the central nervous system, Nicotine binds to nAChRs on dopaminergic neurons, leading to the release of dopamine, which is associated with the rewarding effects of tobacco.[6][8] This process involves the opening of ion channels, cell depolarization, and calcium influx, which triggers neurotransmitter release.[6][8]

Nicotine_Dopaminergic_Pathway Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (α4β2) Nicotine->nAChR Binds to Depolarization Depolarization nAChR->Depolarization Activates Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Dopamine_release Dopamine Release Ca_influx->Dopamine_release Triggers Reward_System Reward System Activation Dopamine_release->Reward_System

Nicotine's action on dopaminergic neurons.

Nicotine and MAP Kinase Pathway:

Studies have shown that Nicotine can activate the mitogen-activated protein (MAP) kinase signaling pathway, which can inhibit apoptosis (programmed cell death).[9] This has implications for the role of Nicotine in cancer cell survival.

Nicotine_MAPK_Pathway Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor Nicotine->nAChR MAPK_Pathway MAP Kinase Pathway (ERK2) nAChR->MAPK_Pathway Activates Bcl2 Bcl-2 Expression MAPK_Pathway->Bcl2 Increases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Nicotine's influence on the MAP Kinase pathway.

Experimental Workflow for Dose-Response Evaluation

The following workflow provides a logical sequence for investigating the dose-response relationship of this compound.

Dose_Response_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Line Selection (e.g., lung epithelial, neuronal) Dose_Range This compound Dose-Range Finding Cell_Culture->Dose_Range Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Dose_Range->Cytotoxicity Signaling_Assays Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Cytotoxicity->Signaling_Assays Data_Analysis Dose-Response Modeling and Statistical Analysis Signaling_Assays->Data_Analysis Animal_Model Animal Model Selection (e.g., mouse, rat) Administration Route of Administration (e.g., oral, inhalation) Animal_Model->Administration Toxicokinetics Toxicokinetic Studies Administration->Toxicokinetics Biomarker_Analysis Biomarker Analysis (Urine, Plasma) Toxicokinetics->Biomarker_Analysis Histopathology Histopathological Examination Biomarker_Analysis->Histopathology Histopathology->Data_Analysis

Workflow for this compound dose-response studies.

Comparison with Alternatives

Currently, the primary "alternative" to studying this compound is the vast body of research on Nicotine. While both are tobacco alkaloids, their structural differences likely lead to different potencies and biological activities. Future research should focus on directly comparing the effects of this compound and Nicotine on various cellular and physiological endpoints.

Table 3: Comparison of this compound and Nicotine

FeatureThis compoundNicotine
Chemical StructureTerpyridinePyridine and Pyrrolidine rings
Primary Use in ResearchBiomarker for tobacco smoke PM[1][2][3]Psychoactive effects, smoking cessation
Known ReceptorsLargely uncharacterizedNicotinic acetylcholine receptors (nAChRs)[6][7]
Known EffectsCorrelates with PM exposureStimulant, addictive, affects multiple neurotransmitter systems[6]

Conclusion and Future Directions

The study of this compound is still in its early stages, with most research focused on its utility as a biomarker. There is a clear need for studies investigating its intrinsic pharmacological and toxicological properties. By employing the experimental protocols and workflows outlined in this guide, and by drawing initial hypotheses from the extensive knowledge of Nicotine, researchers can begin to elucidate the dose-response relationship of this compound exposure and its potential impact on human health. This will be critical for a comprehensive understanding of the health risks associated with tobacco product use beyond Nicotine.

References

Nicotelline as a Biomarker for Tobacco Smoke Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to tobacco smoke is critical. While cotinine has long been the gold standard biomarker, recent research has proposed nicotelline as a specific biomarker for the particulate matter (PM) phase of tobacco smoke. This guide provides a comprehensive comparison of this compound and cotinine, summarizing key validation data, experimental protocols, and illustrating relevant pathways and workflows.

Comparative Analysis of this compound and Cotinine

This compound, a relatively non-volatile alkaloid, is found almost exclusively in the particulate matter of tobacco smoke.[1][2][3] This specificity makes it a promising tracer for exposure to tobacco smoke PM, which contains numerous toxic substances.[1][3] In contrast, cotinine, the primary metabolite of nicotine, is a well-established biomarker for overall tobacco exposure and can be detected in various biological fluids.[4][5]

The key distinction lies in what they indicate: this compound is a marker for the particulate phase, while cotinine reflects overall nicotine uptake.[1][6] Since the gas and particulate phases of tobacco smoke can distribute differently in the environment and have different bioavailabilities, using both biomarkers could provide a more complete picture of exposure.[1][3][7]

Quantitative Data Summary

The following tables summarize key quantitative data from peer-reviewed validation studies for this compound and cotinine.

Table 1: Comparison of Biomarker Properties

PropertyThis compoundCotinine
Source Primarily from the dehydrogenation of anatalline during tobacco combustion.[1][3]Major metabolite of nicotine.[4][8]
Phase Association Almost entirely in the Particulate Matter (PM) phase of tobacco smoke.[1][2][3]Reflects overall nicotine absorption from both gas and particulate phases.
Primary Metabolites N-oxides.[1]Primarily trans-3'-hydroxycotinine.[8]
Half-life Not explicitly stated in the provided results, but metabolites are measurable in urine following smoking cessation.[1]Approximately 12-20 hours.[9]
Specificity Highly specific to tobacco smoke particulate matter.[1]Specific to nicotine exposure, which is primarily from tobacco.[5][9]

Table 2: Analytical Parameters

ParameterThis compound (as this compound N-oxides in Urine)Cotinine (in Biological Fluids)
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]HPLC-MS, GC, Immunoassays (ELISA).[4][11][12]
Limit of Quantification (LOQ) 1.37 pg/mL.[10]Varies by method: ELISA ~1.3 ng/mL; HPLC/GC can be as low as 1-3 ng/mL.[11]
Calibration Range Not specified in provided results.0.005 - 35,000 ng/mL (for HPLC-MS).[4]
Biological Matrices Urine, House Dust.[1]Urine, Saliva, Blood/Serum, Hair.[4][12]

Table 3: Typical Concentrations in Biological Samples

PopulationThis compound Metabolites (Urine)Cotinine (Saliva)Cotinine (Serum)Cotinine (Urine)
Active Smokers Detectable in the urine of smokers.[1]100 - 500+ ng/mL.100 - 350 ng/mL.[6]50 - 200+ ng/mL.[9]
Non-Smokers (Exposed to SHS) Not specified, but detectable in house dust of smokers' homes.[1]<10 ng/mL.[9]<10 ng/mL.[9]<50 ng/mL.[9]
Non-Smokers (Unexposed) Not specified, but detectable in house dust of non-smokers' homes.[1]Generally <1 ng/mL.Generally <1 ng/mL.Generally <20 ng/mL.

Experimental Protocols & Methodologies

This compound Analysis

The primary method for the analysis of this compound and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]

Sample Preparation (Urine):

  • Urine samples are collected from subjects.

  • Samples are spiked with an internal standard (e.g., this compound-d8).[1]

  • The samples undergo purification, likely solid-phase extraction, to isolate the analytes of interest.

  • The purified extract is then concentrated before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: Reverse-phase liquid chromatography is used to separate this compound metabolites from other urinary components.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification, providing high sensitivity and specificity.[1] The method is sensitive enough to detect picogram-per-milliliter levels of this compound N-oxides.[10]

Cotinine Analysis

A variety of methods are available for cotinine analysis, with HPLC-MS being a common choice for high-sensitivity applications.[4]

Sample Preparation (General):

  • Biological samples (urine, saliva, serum) are collected.

  • An internal standard (e.g., cotinine-d3) is added.[4]

  • Sample pretreatment often involves protein precipitation and/or liquid-liquid or solid-phase extraction to remove interfering substances.[4]

HPLC-MS Analysis:

  • Chromatography: Separation is typically achieved using a C18 or HILIC column with a mobile phase consisting of acetonitrile and water, often with additives like formic acid or ammonium acetate.[4]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, allowing for accurate quantification over a wide range of concentrations.[4]

Visualizations: Workflows and Pathways

experimental_workflow cluster_this compound This compound N-oxide Analysis (Urine) cluster_cotinine Cotinine Analysis (Saliva/Serum/Urine) N_Sample Urine Sample Collection N_Spike Spike with This compound-d8 IS N_Sample->N_Spike N_Extract Solid-Phase Extraction N_Spike->N_Extract N_LC LC Separation N_Extract->N_LC N_MS Tandem MS Detection (pg/mL) N_LC->N_MS C_Sample Biological Sample Collection C_Spike Spike with Cotinine-d3 IS C_Sample->C_Spike C_Pretreat Protein Precipitation &/or Extraction C_Spike->C_Pretreat C_LC HPLC Separation (C18 or HILIC) C_Pretreat->C_LC C_MS Tandem MS Detection (ng/mL) C_LC->C_MS metabolic_pathway cluster_tobacco Tobacco Combustion cluster_human Human Metabolism Anatalline Anatalline This compound This compound (in Particulate Matter) Anatalline->this compound Dehydrogenation Absorbed_this compound Absorbed this compound This compound->Absorbed_this compound Inhalation of PM N_Oxides This compound-N-Oxides Absorbed_this compound->N_Oxides Metabolism Urine Excretion in Urine N_Oxides->Urine

References

Safety Operating Guide

Proper Disposal of Nicotelline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Nicotelline, a pyridine alkaloid found in tobacco and used in environmental and biomedical research, is crucial for ensuring laboratory safety and environmental protection.[1] Due to its inherent toxicity and its frequent preparation in hazardous solvents, this compound waste must be managed as hazardous waste. This guide provides essential safety information and a step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a potent chemical that can be fatal if swallowed, inhaled, or comes into contact with skin.[2] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are necessary during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: If working with solutions that may generate aerosols or vapors, use a respirator.

Handling:

  • Always handle this compound and its waste in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Hazardous Waste Classification

This compound's structural similarity to nicotine, which is classified as an acute hazardous waste (P075) under the Resource Conservation and Recovery Act (RCRA), suggests that this compound waste should be managed with a high degree of caution.[3][4] The generator of the waste is responsible for making the final determination of its hazardous waste classification.[3]

Quantitative Data for Hazardous Waste Generator Status

The disposal requirements under RCRA vary depending on the amount of hazardous waste generated per calendar month. Understanding your laboratory's generator status is a critical step in the disposal process.

Generator CategoryMonthly Generation Rate of Acute Hazardous Waste
Very Small Quantity Generator (VSQG) ≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 1 kg and < 1,000 kg
Large Quantity Generator (LQG) ≥ 1,000 kg

Data sourced from the Resource Conservation and Recovery Act (RCRA) guidelines.[3]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be collected as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent accidental mixing and ensure proper disposal.

  • Waste Collection and Storage:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "this compound in Acetonitrile").

    • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Determine Generator Status:

    • Calculate the total amount of acute hazardous waste your facility generates per month to determine your RCRA generator category (see table above).[3] This will dictate your specific disposal and record-keeping requirements.

  • Arrange for Professional Disposal:

    • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal company with a detailed inventory of the waste, including its chemical composition and quantity.

  • Record Keeping:

    • Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your facility's and regulatory requirements.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nicotelline_Disposal_Workflow A This compound Waste Generation (Unused solutions, contaminated labware, PPE) B Segregate and Collect in Designated Hazardous Waste Container A->B C Label Container Clearly: 'Hazardous Waste - this compound' B->C D Store in Secure, Ventilated Area E Determine Monthly Hazardous Waste Generation Rate D->E F Identify RCRA Generator Status (VSQG, SQG, or LQG) E->F G Contact Certified Hazardous Waste Disposal Company H Arrange for Waste Pickup and Transportation G->H I Maintain Detailed Disposal Records H->I

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nicotelline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Nicotelline was identified. The following guidance is based on the safety protocols for Nicotine, a closely related and toxic alkaloid. It is imperative to treat this compound with the same level of caution.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety and Handling Protocols

This compound, like Nicotine, is classified as a highly toxic substance. Accidental exposure can be fatal if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye damage and skin irritation. Therefore, stringent safety measures are paramount.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Double gloving is recommended for all handling procedures.[2]

Equipment Specification Purpose
Hand Protection Two pairs of powder-free nitrile gloves of at least 0.22 mm thickness.[2][3]To prevent skin absorption, which is a primary route of exposure.[4] The outer glove should be removed and disposed of in a sealed bag after each task.[2]
Eye Protection Chemical safety goggles or a face shield.[5]To protect eyes from splashes or aerosols.[5]
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[2]To protect skin and clothing from contamination.[4][5]
Respiratory Protection A NIOSH-approved respirator is required when working with vapors or aerosols, especially in poorly ventilated areas.[5]To prevent inhalation of the toxic substance.
Engineering Controls

All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. The work area should be clearly marked with warning signs restricting access to authorized personnel only.

Operational and Disposal Plans

A clear and concise plan for both routine operations and emergency situations is essential.

Standard Operating Procedure for Handling this compound
  • Preparation: Before handling this compound, ensure the fume hood is functioning correctly and all necessary PPE is readily available and inspected for integrity. The work area should be clean and uncluttered.

  • Handling:

    • Always wear the prescribed PPE.

    • Do not eat, drink, or smoke in the designated handling area.[6]

    • Avoid direct contact with the substance.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[5] The storage container must be tightly sealed and clearly labeled. Access to the storage area should be restricted to authorized personnel.

Emergency Procedures
Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

All this compound waste, including contaminated PPE and absorbent materials, is considered hazardous waste.

  • Waste Collection: Collect all this compound waste in designated, clearly labeled, and sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations. Nicotine-containing products are classified under EPA waste code P075 as acute hazardous waste.[7]

Experimental Protocol: Extraction of this compound from a Sample

The following is a generalized workflow for the extraction of this compound for analytical purposes, based on published research.[8]

This compound Extraction Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Sample Sample Collection (e.g., Tobacco, Dust) Spike Spike with Internal Standard (this compound-d8) Sample->Spike Solvent Add Extraction Solvent (e.g., 0.5 M HCl) Spike->Solvent Sonicate Sonicate Sample Solvent->Sonicate Separate Separate Liquid from Solid Sonicate->Separate Basify Basify with 2 M NaOH Separate->Basify LLE Liquid-Liquid Extraction (Toluene/1-Butanol) Basify->LLE Acidify Back-extract into 1 M Sulfuric Acid LLE->Acidify Analysis LC-MS/MS Analysis Acidify->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound from a sample matrix.

Logical Workflow: Chemical Spill Response

The following diagram outlines the logical steps to follow in the event of a this compound spill.

Chemical Spill Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess the Spill (Size and Location) Evacuate->Assess PPE Don Appropriate PPE (Double Gloves, Goggles, Respirator, Gown) Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Sealed Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste According to Protocol Decontaminate->Dispose Report Report the Incident to Lab Supervisor Dispose->Report

Caption: A step-by-step logical workflow for responding to a this compound spill in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.